molecular formula C5H7N3O B182432 3-Methyl-1H-pyrazole-1-carboxamide CAS No. 100365-72-8

3-Methyl-1H-pyrazole-1-carboxamide

Cat. No.: B182432
CAS No.: 100365-72-8
M. Wt: 125.13 g/mol
InChI Key: PNZZQMXKKNDHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazole-1-carboxamide, also known as 3-Methyl-1H-pyrazole-1-carboxamide, is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1H-pyrazole-1-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1H-pyrazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZQMXKKNDHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143235
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-50-7, 100365-72-8
Record name 1-Carbamoyl-3-methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100365728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 873-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 873-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyl-1H-pyrazole-1-carboxamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-1-carboxamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with pyrazole-based heterocyclic compounds. We will delve into the core characteristics of 3-Methyl-1H-pyrazole-1-carboxamide, a key building block in modern synthetic chemistry, moving from its fundamental properties to its synthesis and strategic applications in drug discovery.

Core Chemical Identity and Physicochemical Properties

3-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the C3 position and a carboxamide group at the N1 position. This arrangement provides a stable and synthetically versatile scaffold.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 873-50-7[1][2][3][4]
Molecular Formula C₅H₇N₃O[2][4]
IUPAC Name 3-methylpyrazole-1-carboxamide[2]
Molecular Weight 125.13 g/mol [2]
Synonyms 1-Carbamoyl-3(5)-methylpyrazole, N-(3-Methyl-1-pyrazolyl)formamide[1][4]
XLogP3 -0.1[2]
Canonical SMILES CC1=NN(C=C1)C(=O)N[2]

Due to tautomerism, this compound can also be referred to as 3(or 5)-Methyl-1H-pyrazole-1-carboxamide, with CAS RN 100365-72-8 also being associated with this structure in some databases.[2][5]

Molecular Structure Visualization

Caption: 2D Molecular Structure of 3-Methyl-1H-pyrazole-1-carboxamide.

Synthesis and Mechanistic Rationale

The synthesis of N-carbamoyl pyrazoles can be achieved through several reliable methods. A prevalent and efficient laboratory-scale approach involves the reaction of the parent heterocycle with an isocyanate source. The choice of reagents is critical for ensuring high yield and purity.

Proposed Synthetic Protocol: Carbamoylation of 3-Methylpyrazole

This protocol describes the synthesis from 3-methylpyrazole and an in-situ generated isocyanic acid from sodium cyanate. This method avoids the handling of highly reactive and toxic reagents like phosgene or isolated isocyanates.

Principle: The nitrogen atom (N1) of the 3-methylpyrazole ring acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid (HNCO). The isocyanic acid is generated in situ by the protonation of cyanate salt. The acidic conditions facilitate the reaction, and the pyrazole's aromaticity is preserved.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer, add sodium cyanate (1.2 eq).

  • Acidification: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of trifluoroacetic acid (TFA) (1.5 eq) in the same solvent dropwise over 30 minutes. The slow addition is crucial to control the exotherm and the rate of HNCO generation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. This neutralizes the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Synthetic Pathway Diagram

cluster_reactants Reactants Reactant1 3-Methylpyrazole Product 3-Methyl-1H-pyrazole-1-carboxamide Reactant1->Product Nucleophilic Attack Reactant2 NaOCN + TFA (Sodium Cyanate + Acid) Intermediate In-situ generation of Isocyanic Acid (HNCO) Reactant2->Intermediate Protonation Intermediate->Product Nucleophilic Attack

Caption: Synthetic pathway for 3-Methyl-1H-pyrazole-1-carboxamide.

Analytical Characterization

Rigorous structural confirmation is essential. The following techniques are standard for characterizing the final product.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.3 ppm), two distinct pyrazole ring protons (doublets, ~6.2 and ~7.6 ppm), and broad signals for the -NH₂ protons.
¹³C NMR Resonances for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group (~155 ppm).
FT-IR Characteristic peaks for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N stretching of the pyrazole ring.
Mass Spec. A molecular ion peak [M]+ corresponding to the calculated molecular weight (125.13).

Applications in Drug Discovery and Medicinal Chemistry

While 3-Methyl-1H-pyrazole-1-carboxamide itself is primarily a building block, the pyrazole carboxamide scaffold is a "privileged structure" in medicinal chemistry. Its prevalence stems from its ability to form key hydrogen bonds and participate in various interactions with biological targets.[6][7]

Key Therapeutic Areas of Investigation:

  • Oncology: Numerous pyrazole carboxamide derivatives have been synthesized and evaluated as anti-cancer agents. They can act as modulators of critical cellular pathways like apoptosis (programmed cell death) and autophagy.[8] For instance, specific derivatives have shown efficacy in suppressing the growth of lung cancer cells.[8] Others have been designed as potent inhibitors of kinases like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[9]

  • Anti-inflammatory Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Research continues into novel pyrazole carboxamides as selective inhibitors of cyclooxygenase (COX) enzymes, aiming to reduce the gastrointestinal side effects associated with older NSAIDs.[7]

  • Enzyme Inhibition: The scaffold is highly effective for designing enzyme inhibitors. Derivatives have shown potent inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes.[11]

The strategic value of 3-Methyl-1H-pyrazole-1-carboxamide lies in its three points of potential diversification: the carboxamide nitrogen, the pyrazole ring, and the methyl group, allowing for the creation of large chemical libraries for screening.

Drug Discovery Workflow

Scaffold Scaffold Selection (3-Methyl-1H-pyrazole- 1-carboxamide) Library Combinatorial Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical drug discovery workflow utilizing a core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Summary of Safety Information:

Hazard CategoryDescription & Precautionary Measures
Health Hazards Harmful if swallowed.[1][3] May cause skin, eye, and respiratory tract irritation.[1][12]
Handling Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Avoid generating dust. Wash hands thoroughly after handling.[1][3]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes.[1][3] Skin: Wash off with soap and plenty of water.[3] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] Inhalation: Move to fresh air.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[1][3]

Conclusion

3-Methyl-1H-pyrazole-1-carboxamide is more than a simple chemical; it is a versatile and valuable scaffold for innovation in the pharmaceutical and life sciences. Its straightforward synthesis, combined with the proven biological relevance of its derivatives, ensures its continued importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional aiming to leverage its full potential.

References

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.

  • 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452.

  • 3(or 5)-Methyl-1H-pyrazole-1-carboxamide - Common Chemistry.

  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-1-carboxamide.

  • 1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI).

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • 3-METHYL-1H-PYRAZOLE-5-CARBOXYLICACID Safety Data Sheets.

  • 3-Methyl-1H-pyrazole-1-carboxamide - Fisher Scientific (German).

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells.

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.

  • 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • 3-Methylpyrazole-5-carboxylic acid 97.

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research.

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-.

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

  • 1H-Pyrazole-1-carboxamidine hydrochloride 99%.

  • Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride.

  • Building blocks | Bioactive small molecules.

Sources

The Pyrazole Core: From Privileged Scaffold to Blockbuster Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of modern medicinal chemistry is defined by the pursuit of molecular scaffolds that offer a blend of metabolic stability, synthetic accessibility, and versatile pharmacophoric features. Among these, the pyrazole—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has emerged as a cornerstone of drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold".[3][4] Since the first synthesis of pyrazole by Knorr in 1883, its derivatives have become integral components in a vast array of therapeutic agents, from anti-inflammatory drugs to treatments for cancer and cardiovascular disease.[2][3] The number of FDA-approved drugs containing a pyrazole nucleus has surged in the last decade, a testament to its metabolic stability and therapeutic versatility.[1]

This guide provides an in-depth exploration of the discovery and synthesis of pyrazole-containing pharmaceuticals. We will dissect the mechanisms of action for landmark drugs, detail the evolution of synthetic strategies from classical methods to modern, atom-economical reactions, and provide field-proven protocols for key synthetic transformations.

Part I: The Pyrazole as a Pillar in Drug Design

The pyrazole ring is more than a simple linker; it is a strategic tool in molecular design. Its N-1 atom is analogous to the NH of pyrrole, serving as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen in pyridine, acting as a hydrogen bond acceptor.[3] This duality allows for intricate and specific interactions with biological targets.

Furthermore, the pyrazole fragment often serves as a bioisostere for other aromatic systems like benzene or imidazole.[3][5] This substitution can significantly improve physicochemical properties, such as aqueous solubility and lipophilicity, leading to enhanced pharmacokinetic profiles.[5] A key example is the development of angiotensin II receptor antagonists, where replacing an imidazole ring with a pyrazole moiety yielded compounds with similar potency, demonstrating its value as a bioisosteric replacement.[3]

Part II: Landmark Pharmaceuticals Built on the Pyrazole Core

The therapeutic impact of the pyrazole scaffold is best illustrated by the blockbuster drugs it has anchored. Here, we examine three transformative examples.

Celecoxib (Celebrex®): Engineering Selectivity for Inflammation Control

Discovered and marketed by Pfizer, Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that revolutionized pain and inflammation management.[6][7]

Mechanism of Action: Unlike traditional NSAIDs (e.g., ibuprofen, naproxen) which inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), Celecoxib is a selective COX-2 inhibitor.[7][8] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, while COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[9] The genius of Celecoxib lies in its chemical structure. The diaryl-substituted pyrazole core features a polar sulfonamide side chain that binds to a distinct hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[6][8] This selective binding allows Celecoxib to reduce inflammation while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6][9]

Celecoxib_MOA cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) Arachidonic_Acid->COX2 Metabolism Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.
Sildenafil (Viagra®): A Serendipitous Discovery in Vasodilation

Sildenafil (Viagra®), another landmark drug from Pfizer, was initially developed to treat hypertension and angina.[10] Its serendipitous discovery as a potent treatment for erectile dysfunction created a paradigm shift in men's health.[1]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[10] In the corpus cavernosum of the penis, nitric oxide (NO) release during sexual stimulation activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1][11]

Sildenafil_MOA Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC Guanylate Cyclase NO_Release->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation (Increased Blood Flow) cGMP->Relaxation Causes PDE5 PDE5 Enzyme cGMP->PDE5 GMP Inactive GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's inhibition of the PDE5 enzyme.
Rimonabant (Acomplia®): A Cautionary Tale in CNS-Targeted Therapy

Rimonabant, developed by Sanofi-Aventis, was a selective cannabinoid receptor type 1 (CB1) antagonist marketed as an anti-obesity drug.[12]

Mechanism of Action: The endocannabinoid system is a key regulator of appetite and energy balance.[13][14] CB1 receptors are highly expressed in the central nervous system (CNS) and peripheral tissues.[13] Rimonabant acts as an inverse agonist, binding to CB1 receptors and blocking their activation by endocannabinoids like anandamide.[13] This action in the hypothalamus reduces appetite-stimulating pathways, leading to decreased food intake and weight loss.[13] However, the widespread blockade of CB1 receptors in the CNS also led to serious psychiatric side effects, including depression and anxiety, resulting in its withdrawal from the market in 2008.[12][15] The story of Rimonabant serves as a critical lesson in drug development, highlighting the challenges of targeting receptors with broad physiological roles and spurring research into peripherally restricted CB1 antagonists.[15]

Part III: Modern Synthetic Strategies for the Pyrazole Nucleus

The synthesis of pyrazole derivatives has evolved dramatically, moving from classical condensation reactions to highly efficient, modern methodologies that prioritize atom economy, step economy, and structural diversity.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most fundamental approach to the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. This method, first reported by Knorr, remains a workhorse for its simplicity and reliability.[2]

Causality Behind the Method: This reaction is driven by the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. The subsequent dehydration and cyclization steps are thermodynamically favorable, leading to the stable aromatic pyrazole ring. The primary limitation is the potential for regioisomeric mixtures when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

Advanced Strategy 1: Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[16] This approach is a cornerstone of green chemistry, offering high efficiency, reduced solvent waste, and operational simplicity.[17][18]

Causality Behind the Method: MCRs are designed to create complexity in a single step by orchestrating a cascade of reactions (e.g., Knoevenagel condensation followed by Michael addition and cyclization) without isolating intermediates.[17] This strategy is exceptionally powerful for building libraries of diverse pyrazole derivatives for high-throughput screening, as varying each of the multiple starting components can rapidly generate novel structures.[16]

MCR_Workflow cluster_input Inputs A Component A (e.g., Aldehyde) OnePot One-Pot Reaction Vessel (Solvent, Catalyst) A->OnePot B Component B (e.g., β-Ketoester) B->OnePot C Component C (e.g., Hydrazine) C->OnePot Cascade Reaction Cascade (Multiple bond formations) OnePot->Cascade Product Complex Pyrazole Product Cascade->Product

Caption: General workflow for a multicomponent reaction (MCR).

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole [17] This protocol describes a general method for synthesizing persubstituted pyrazoles from an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃.

  • Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), the hydrazine derivative (1.0 mmol), and the solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: Add the catalyst (e.g., Yb(PFO)₃, 1-5 mol%).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Advanced Strategy 2: Transition Metal-Catalyzed C-H Activation

Direct C-H activation is a transformative strategy in modern organic synthesis.[19] It allows for the formation of C-C or C-X bonds by directly functionalizing a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics).[19][20] This approach significantly improves step and atom economy.

Causality Behind the Method: In the context of pyrazole synthesis, C-H activation often involves a palladium or copper catalyst that coordinates to a directing group on the substrate.[19][21] This brings the catalyst into proximity with a specific C-H bond, enabling its cleavage and subsequent bond formation to construct the heterocyclic ring. This method provides access to complex pyrazole architectures that are difficult to obtain via classical methods and offers excellent regioselectivity.[20][22]

CH_Activation_Workflow Substrate Substrate with C-H Bond & Directing Group (DG) Reaction C-H Activation & Annulation Substrate->Reaction Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Oxidant Oxidant (e.g., O₂) Oxidant->Reaction Coupling_Partner Coupling Partner Coupling_Partner->Reaction Product Functionalized Pyrazole Reaction->Product

Caption: General workflow for a C-H activation synthesis.

Experimental Protocol: Copper-Catalyzed Aerobic C-H/N-H Annulation [19] This protocol describes a method for synthesizing pyrazoles from aryl hydrazones via a Cu(OAc)₂-mediated C-H activation.

  • Reaction Setup: In an oven-dried vial, combine the aryl hydrazone (0.2 mmol), Cu(OAc)₂ (10 mol%, 3.6 mg), and a base (e.g., DABCO, 30 mol%, 6.7 mg).

  • Solvent Addition: Add the solvent (e.g., DMSO, 1.0 mL) to the vial.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir the reaction under an atmosphere of oxygen (e.g., using an O₂ balloon).

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup and Isolation: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole.

Data Summary: Comparison of Sildenafil Synthesis Routes

The evolution of synthetic routes for Sildenafil highlights the drive for efficiency in pharmaceutical manufacturing.

MetricInitial Medicinal Chemistry Route[23]Optimized Commercial Synthesis[24]
Overall Yield ~27.6%>50%
Key Strategy Linear synthesisConvergent synthesis
Reagents Use of hot dimethyl sulfate, oleumImproved chlorosulfonation, one-pot steps
Atom Economy LowerHigher
Safety/Waste More hazardous reagents and wasteGreener chemistry principles applied

Conclusion and Future Outlook

The pyrazole scaffold continues to be a fertile ground for drug discovery. Its proven success in blockbuster drugs like Celecoxib and Sildenafil validates its status as a privileged structure in medicinal chemistry. The evolution of synthetic methodologies, from classical condensations to powerful MCRs and C-H activation strategies, has broadened the accessible chemical space, allowing scientists to craft increasingly complex and precisely functionalized pyrazole derivatives. Future research will likely focus on further refining these synthetic tools, exploring novel biological targets for pyrazole-based agents, and designing molecules with highly tailored pharmacokinetic and safety profiles, ensuring that this remarkable heterocycle remains at the forefront of pharmaceutical innovation for years to come.

References

  • Title: Celebrex (Celecoxib) Pharmacology - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Synthesis of Sildenafil Citrate Source: Sildenafils.com URL: [Link]

  • Title: Celecoxib - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals Source: Beilstein Journals URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline Source: Pharmaguideline URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles - PubMed Source: PubMed URL: [Link]

  • Title: Heteroannulative C–H Activation Route to Pyrazoles and Indazoles Source: Synfacts URL: [Link]

  • Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI Source: MDPI URL: [Link]

  • Title: What is the mechanism of Celecoxib? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics - ClinPGx Source: PharmGKB URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Sildenafil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Evolution of sildenafil synthetic routes: (a) initial synthesis of... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed Source: PubMed URL: [Link]

  • Title: Pharmacophore mapping studies on pyrazoles as anti-proliferative agents Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH Source: NIH URL: [Link]

  • Title: Synthetic strategies of pyrazole‐directing C−H activation. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl Source: KTU ePubl URL: [Link]

  • Title: Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: What is the mechanism of Rimonabant? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

  • Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC - PubMed Central Source: PubMed Central URL: [Link]

Sources

Spectroscopic Data of 3-Methyl-1H-pyrazole-1-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazole, a core scaffold in numerous pharmacologically active agents, its structural elucidation and characterization are paramount for understanding its chemical behavior and potential biological activity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-pyrazole-1-carboxamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering not only raw data but also insights into the experimental context and interpretation of the spectral features. The potential for tautomerism in this molecule, specifically between the 3-methyl and 5-methyl isomers, is an important consideration in the analysis of its spectroscopic data[1][2].

Molecular Structure & Tautomerism

The structural identity of 3-Methyl-1H-pyrazole-1-carboxamide is defined by a pyrazole ring substituted with a methyl group and a carboxamide group at the 1-position. The potential for tautomerism between the 3-methyl and 5-methyl forms should be considered when analyzing spectroscopic data, as the position of the methyl group can influence the chemical environment of the other atoms in the molecule.

Caption: Molecular structure of 3-Methyl-1H-pyrazole-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for 3-Methyl-1H-pyrazole-1-carboxamide.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3s3H-CH₃
~6.2d1HPyrazole H4
~7.5d1HPyrazole H5
~5.5-7.0 (broad)br s2H-CONH₂

Interpretation: The ¹H NMR spectrum is expected to show a singlet for the methyl protons. The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The amide protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum reveals the number of different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~14-CH₃
~110Pyrazole C4
~130Pyrazole C5
~148Pyrazole C3
~155-C=O (Amide)

Interpretation: The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the three carbons of the pyrazole ring, and the carbonyl carbon of the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study by Velraj (2022) provides Fourier Transform Infrared (FT-IR) spectroscopic data for 3-Methyl-1H-pyrazole-1-carboxamide[3].

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amide)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic -CH₃)
~1680-1650StrongC=O stretch (amide I)
~1600-1550MediumN-H bend (amide II)
~1580-1400MediumC=C and C=N stretch (pyrazole ring)

Interpretation: The IR spectrum is characterized by a strong, broad absorption in the high-frequency region corresponding to the N-H stretching of the primary amide. A very strong absorption around 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as characteristic ring stretching modes, confirms the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center provides GC-MS data for 3-Methyl-1H-pyrazole-1-carboxamide[1].

m/zRelative IntensityAssignment
125High[M]⁺ (Molecular Ion)
82High[M - CONH₂]⁺
81Medium[M - CONH₃]⁺
54MediumFurther fragmentation

Interpretation: The mass spectrum will show a prominent molecular ion peak at m/z 125, corresponding to the molecular weight of the compound. A significant fragment is often observed due to the loss of the carboxamide group (CONH₂), leading to a peak at m/z 82. This fragmentation pattern is a key indicator of the presence of the 1-carboxamide substituent on the pyrazole ring.

fragmentation M [C₅H₇N₃O]⁺˙ m/z = 125 Frag1 [C₄H₅N₂]⁺ m/z = 82 M->Frag1 - CONH₂ Frag2 [C₄H₄N₂]⁺˙ m/z = 81 Frag1->Frag2 - H Frag3 [C₃H₄N]⁺ m/z = 54 Frag1->Frag3 - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. The following are generalized protocols based on standard laboratory practices and information from related syntheses[4][5][6].

Synthesis of 3-Methyl-1H-pyrazole-1-carboxamide

A plausible synthetic route involves the reaction of 3-methyl-1H-pyrazole with an isocyanate or a related carbamoylating agent[3][7][8].

Materials:

  • 3-Methyl-1H-pyrazole

  • Potassium isocyanate (or a suitable isocyanate precursor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-methyl-1H-pyrazole in an anhydrous solvent under an inert atmosphere, add an equimolar amount of potassium isocyanate.

  • The reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Methyl-1H-pyrazole-1-carboxamide.

Caption: General synthesis workflow.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in solution[3].

  • Mass Spectrometry: Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) or a High-Resolution Mass Spectrometry (HRMS) instrument with electrospray ionization (ESI).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of 3-Methyl-1H-pyrazole-1-carboxamide. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous structural confirmation and provides a valuable reference for researchers working with this compound and its analogs. The provided synthesis protocol offers a practical starting point for the preparation of this molecule in a laboratory setting. It is the author's hope that this technical guide will facilitate further research and development in the promising field of pyrazole-based chemistry.

References

Sources

Tautomerism and Isomer Stability of Substituted Pyrazoles: A Guide to Navigating a Dynamic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] However, the inherent ability of asymmetrically substituted pyrazoles to exist as a dynamic equilibrium of two or more tautomers presents a significant challenge for drug design and development.[5][6][7] This phenomenon, known as annular prototropic tautomerism, directly influences a molecule's physicochemical properties, its interaction with biological targets, and its synthetic accessibility.[2][5][7] Misinterpretation of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and unpredictable pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the principles governing pyrazole tautomerism. We delve into the electronic and steric effects of substituents, the critical influence of the surrounding environment, and the robust analytical and computational methodologies required for definitive structural elucidation. This document is intended to serve as a field-proven resource for researchers, enabling them to anticipate, control, and leverage pyrazole tautomerism in the pursuit of novel therapeutics.

Introduction: The Dynamic Character of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of properties: one nitrogen atom is a pyrrole-like, acidic proton donor, while the other is a pyridine-like, basic proton acceptor.[8] In unsymmetrically substituted pyrazoles, this duality gives rise to annular prototropic tautomerism, a rapid, reversible migration of a proton between the two ring nitrogens.[5][9]

This equilibrium means that a single synthesized compound can exist as a mixture of two distinct chemical entities, each with its own shape, dipole moment, and hydrogen bonding potential. For drug development professionals, this is not a trivial academic point. The specific tautomer that binds to a receptor may not be the most abundant form in solution, profoundly impacting biological activity and SAR.[3] Furthermore, properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion), such as pKa, lipophilicity, and solubility, are an averaged representation of the tautomeric mixture, complicating predictive modeling.[1][2] Synthetic reactions, such as N-alkylation, can also yield a mixture of isomers, challenging purification and scale-up efforts.[1][2] A thorough understanding and characterization of this tautomeric behavior are therefore prerequisites for the successful development of pyrazole-based drugs.

Core Principles of Pyrazole Tautomerism

The tautomeric equilibrium in substituted pyrazoles is governed by fundamental thermodynamic and kinetic principles. The position of the equilibrium is determined by the relative Gibbs free energy of the participating tautomers.

The Tautomeric Equilibrium

For a pyrazole substituted at the C3 (or C5) position, the equilibrium involves two primary annular tautomers. By convention, the ring is numbered starting from the NH-bearing nitrogen. Therefore, a 3-substituted-1H-pyrazole is in equilibrium with a 5-substituted-1H-pyrazole.

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Thermodynamics, Kinetics, and the Role of Aromaticity

The interconversion between tautomers is typically a low-energy process, with intermolecular proton transfer being the favored pathway over a high-energy intramolecular shift.[8] This process is often catalyzed by solvent molecules, particularly water, which can form hydrogen-bonded bridges that lower the activation energy barrier.[5][7]

A primary driving force for stability is the maintenance of aromaticity. Computational studies consistently demonstrate that the aromatic 1H-pyrazole tautomers are substantially lower in energy (by ~100 kJ/mol) than any non-aromatic isomers where a proton might be located on a carbon atom.[10][11] This large energy gap ensures that only the aromatic annular tautomers are experimentally observable under normal conditions.[10]

The Decisive Influence of Substituents

The most critical factor dictating the position of the tautomeric equilibrium is the electronic nature of the substituents on the pyrazole ring.[5]

Electronic Effects: A Push-Pull Mechanism

The relative stability of the two tautomers can be rationalized by considering the electronic interplay between the substituent and the adjacent nitrogen atoms.

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, -CH₃, and halogens donate electron density, primarily through resonance or induction.[5] These groups preferentially stabilize the tautomer where they are located at the C3 position . This preference arises because the C3 position is adjacent to the electron-deficient, pyridine-like nitrogen (N2), which is stabilized by the incoming electron density. Computational studies have consistently shown that electron-donating capacity is correlated with C3 occupation.[5]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -COOH, -CHO, and -CF₃ are strongly electron-withdrawing.[5][6] These substituents destabilize the adjacent pyridine-like nitrogen. Consequently, they strongly favor the tautomer where the EWG is at the C5 position , placing it adjacent to the less electronegative pyrrole-like nitrogen (N1).[5][6]

Steric Hindrance and Intramolecular Interactions

While electronic effects are often dominant, steric bulk can also influence the equilibrium by favoring the less crowded tautomer. More significantly, substituents capable of forming an intramolecular hydrogen bond with the pyrazole N-H (e.g., a nitro group) can lock the equilibrium, favoring one tautomer almost exclusively.[5]

Data Presentation: Substituent Effects on Tautomer Preference

The following table summarizes the general tautomeric preferences for common substituents based on computational and experimental studies.

Substituent (R)Electronic NaturePreferred PositionRationale
-NH₂, -OHStrong Electron-DonatingC3Stabilizes adjacent pyridine-like N2.[5]
-CH₃, AlkylWeak Electron-DonatingC3 (often equilibrium)Weakly stabilizes adjacent N2.[5]
-F, -ClElectron-Donating (π) / Withdrawing (σ)C3The π-donating effect often dominates.[5]
-PhenylDepends on Phenyl SubstitutionC3 (for unsubstituted phenyl)Can act as a weak electron-donating group.[12]
-COOH, -CHOStrong Electron-WithdrawingC5Avoids destabilization of adjacent N2.[5][6]
-NO₂, -CONH₂Strong Electron-WithdrawingC3 or C5Complex; C3 preference seen for -CONH₂.[5]
-CF₃Strong Electron-WithdrawingC3 (experimentally)Higher stability observed with CF₃ at C3.[5]

The Impact of the Environment

The tautomeric equilibrium is not an intrinsic property of the molecule alone; it is highly sensitive to its environment.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Dipolar aprotic solvents can slow the rate of proton exchange.[5] Protic solvents like water can act as catalysts, lowering the energy barrier for interconversion by forming hydrogen-bond networks.[5][7] The dielectric constant of the medium can also shift the equilibrium by differentially solvating the two tautomers, which often have different dipole moments.[8]

  • Temperature: Temperature affects both the kinetics and thermodynamics of the system. Lowering the temperature is a key experimental strategy to slow the proton exchange to a rate that is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][12][13]

  • Physical State (Solid vs. Solution): The dominant tautomer observed in the solid state via X-ray crystallography may not be the major tautomer in solution.[12] Crystal packing forces and intermolecular hydrogen bonding patterns in the lattice can stabilize a tautomer that is a minor component in the solution phase.[14]

Methodologies for Tautomer Elucidation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for the unambiguous determination of tautomeric ratios and stabilities.

Experimental Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[12] At room temperature, rapid interconversion often leads to broadened or averaged signals for the C3 and C5 positions and their attached substituents.[5][7] Low-temperature NMR is the definitive experiment to resolve this ambiguity.[13]

NMR_Workflow start Synthesized 3(5)-Substituted Pyrazole rt_nmr Acquire ¹H & ¹³C NMR at Room Temp (298K) start->rt_nmr observe Observe Broad or Averaged Signals for C3/C5? rt_nmr->observe fast_exchange Conclusion: Tautomeric Equilibrium is Fast observe->fast_exchange  Yes slow_exchange Conclusion: Exchange is Slow or a Single Tautomer Dominates observe->slow_exchange  No lt_nmr Perform Low-Temperature NMR Experiment fast_exchange->lt_nmr resolve Observe Splitting of Averaged Signals into Two Distinct Sets? lt_nmr->resolve integrate Integrate Resolved Signals resolve->integrate  Yes no_resolve Conclusion: Exchange Remains Too Fast Even at Low Temperature resolve->no_resolve  No ratio Result: Determine Tautomer Ratio at a Given Temperature integrate->ratio

Caption: Experimental workflow for distinguishing pyrazole tautomers using NMR.

  • Sample Preparation: Dissolve the pyrazole sample in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), dichloromethane (CD₂Cl₂), or tetrahydrofuran (THF-d₈)). The choice of solvent is critical, as it can influence the equilibrium.

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to establish a baseline. Note any broadened signals, particularly for C3/C5 and H3/H5.[13]

  • Systematic Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. This ensures the observed ratio is representative of the thermodynamic equilibrium at that temperature.[13]

  • Data Acquisition: Record spectra at each temperature, monitoring the signals of interest. The goal is to identify the "coalescence temperature" where the single averaged peak begins to broaden and then resolves into two distinct peaks corresponding to the individual tautomers.

  • Analysis: Once distinct signals are resolved, perform careful integration to determine the relative concentrations (the tautomeric ratio) at that specific temperature.[13] 13C and 15N NMR can be particularly useful as their chemical shifts are highly sensitive to the electronic environment of the tautomers.[14][15]

X-ray Crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[12] It offers a static, high-resolution picture that is invaluable for calibrating computational models and understanding intermolecular interactions, but it must be used with the caution that it may not represent the situation in solution.

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT) , are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[5][10]

DFT_Workflow start Define Substituted Pyrazole System build Build 3D Structures of Both Possible Tautomers (A and B) start->build geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify No Imaginary Frequencies? freq_calc->verify error Error: Not a True Minimum. Re-optimize Structure. verify->error  No energy Extract Zero-Point Corrected Electronic Energies (E_A, E_B) verify->energy  Yes solvent Optional: Include Solvent Effects (e.g., PCM Model) energy->solvent compare Calculate Relative Energy ΔE = E_B - E_A energy->compare solvent->compare result Result: Predict Most Stable Tautomer and Energy Difference compare->result

Caption: Computational workflow for comparing pyrazole tautomer stability via DFT.

  • Structure Generation: Build three-dimensional structures for both potential tautomers of the substituted pyrazole.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G** are commonly used).[5][6] This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a critical self-validating step: the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

  • Energy Extraction: Extract the zero-point corrected electronic energies for each stable tautomer.

  • Incorporate Solvation (Optional but Recommended): To better model solution-phase behavior, perform a single-point energy calculation on the optimized gas-phase geometries using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.[10]

  • Relative Energy Calculation: Determine the relative energy (ΔE or ΔG) by taking the difference between the energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable isomer.[6][10]

Ramifications in Drug Discovery and Design

The tautomeric state of a pyrazole is not merely a structural detail; it is a fundamental determinant of its function as a drug molecule.

  • Target Recognition and SAR: The two tautomers of a pyrazole have different hydrogen bond donor/acceptor patterns and distinct three-dimensional shapes. A change in the dominant tautomer can completely alter how the molecule fits into a binding pocket, potentially leading to a dramatic loss of potency or an unexpected off-target activity.[3]

  • Physicochemical Properties and Pharmacokinetics: Tautomerism directly impacts pKa, which governs the ionization state of the molecule at physiological pH. This, in turn, affects solubility, membrane permeability, and plasma protein binding. The overall lipophilicity (LogP/LogD) is also a weighted average of the properties of the tautomers present in the equilibrium.[1][2]

  • Synthetic Strategy and Intellectual Property: As mentioned, the tautomeric equilibrium can lead to the formation of multiple products during synthesis, particularly in reactions targeting the ring nitrogens.[1][2] From an intellectual property perspective, it is crucial to characterize and claim the relevant tautomeric forms of an active pharmaceutical ingredient.

Conclusion

The tautomerism of substituted pyrazoles is a complex but manageable phenomenon. The stability of a given tautomer is a delicate balance of substituent electronic effects, steric demands, and environmental factors such as solvent and temperature. For researchers in drug discovery, a proactive and rigorous approach to characterizing this behavior is not optional—it is essential for building accurate SAR models, optimizing pharmacokinetic properties, and ensuring reproducible synthetic outcomes. By combining the power of modern spectroscopic techniques, particularly low-temperature NMR, with the predictive insight of computational chemistry, scientists can effectively navigate the dynamic nature of the pyrazole scaffold and unlock its full potential in the development of next-generation medicines.

References

  • Gomes, P. A. C., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

  • Al-Azmi, A., et al. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(31). [Link]

  • Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16973-16991. [Link]

  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1737-1744. [Link]

  • Catalán, J., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 1055-1059. [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]

  • Oziminski, W. P. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Physical Chemistry Research, 5(2), 241-255. [Link]

  • Latos-Grażyński, L., & Dymara-Trystek, D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5961. [Link]

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1715. [Link]

  • Cristiano, M. L. S. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638458. [Link]

  • Claramunt, R. M., et al. (2007). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 31(7), 1259-1267. [Link]

  • Santos, M. A. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4991. [Link]

  • Kim, S., et al. (2011). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 32(10), 3801-3804. [Link]

  • Al-Tel, T. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1563. [Link]

  • Santos, M. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5857. [Link]

  • Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4280. [Link]

Sources

The Pyrazole Nucleus: A Scaffold of Potent and Selective Therapeutic Agents - An In-depth Technical Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs across a wide therapeutic spectrum, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole derivatives. Moving beyond a mere catalog of compounds, we delve into the causal relationships between structural modifications and their impact on biological activity, offering field-proven insights for researchers engaged in the design and development of novel pyrazole-based therapeutics. We will dissect the critical substitutions on the pyrazole core that govern potency and selectivity, examine established experimental workflows for their synthesis and evaluation, and present case studies that illuminate the successful application of SAR principles.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole moiety is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets with high affinity.[4] This versatility stems from several key physicochemical properties:

  • Aromaticity and Planarity: The planar, aromatic nature of the pyrazole ring provides a rigid framework for the precise spatial orientation of substituent groups, facilitating optimal interactions with receptor binding pockets.[5]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enabling it to form crucial interactions with biological macromolecules.[3]

  • Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with polar residues in a binding site.

  • Synthetic Accessibility: A wide array of synthetic methodologies allows for the facile and regioselective functionalization of the pyrazole core at its various positions (N1, C3, C4, and C5), making it an ideal template for medicinal chemistry campaigns.[6][7]

These intrinsic properties make the pyrazole nucleus a highly adaptable building block for the design of potent and selective modulators of enzymes, receptors, and ion channels.

Decoding the Structure-Activity Relationship: Key Principles and Hotspots

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for rational drug design.

The N1-Position: Modulating Pharmacokinetics and Target Engagement

The substituent at the N1 position plays a critical role in defining the overall properties of the molecule.

  • Steric Bulk and Lipophilicity: Large, lipophilic groups at N1, such as substituted phenyl rings, are frequently employed to enhance binding affinity by occupying hydrophobic pockets within the target protein. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be crucial for potent activity.[8][9]

  • Hydrogen Bonding: An unsubstituted N1-H can act as a hydrogen bond donor, which can be a key interaction for target binding. However, in many cases, substitution at N1 is necessary to block metabolic degradation or to introduce specific interactions.

  • Pharmacokinetic Modulation: The nature of the N1-substituent significantly impacts pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Judicious selection of this group is essential for achieving desirable drug-like properties.

The C3 and C5 Positions: Dictating Potency and Selectivity

The substituents at the C3 and C5 positions are often the primary determinants of a compound's potency and selectivity.

  • Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups at C3 and C5 is a common feature in many biologically active pyrazoles. These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions with the target. For example, in the anti-inflammatory drug celecoxib, the p-sulfonamidophenyl group at C5 is essential for its selective inhibition of COX-2.

  • Carboxamide and Related Moieties: A carboxamido group at the C3-position is another prevalent feature, particularly in kinase inhibitors. This group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase.[10]

The C4-Position: Fine-Tuning Activity and Properties

While often less critical than the other positions, substitution at the C4 position can be used to fine-tune a compound's activity and physicochemical properties.

  • Small Alkyl or Halogen Groups: The introduction of small groups like methyl or halogens at C4 can modulate the electronic properties of the pyrazole ring and influence the orientation of the larger substituents at C3 and C5.

  • Polar Groups: The incorporation of polar groups at C4 can improve solubility and other drug-like properties.

The interplay between these substitution patterns is complex and often target-dependent. A systematic exploration of these "hotspots" is crucial for successful lead optimization.

Case Study: Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] Pyrazole-based scaffolds have proven to be exceptionally effective as kinase inhibitors.[12]

Many pyrazole-containing kinase inhibitors function by competing with ATP for binding to the kinase active site. The pyrazole core often serves as a scaffold to present substituents that mimic the interactions of the adenine portion of ATP with the hinge region of the kinase.

A common binding mode involves the N1-H of the pyrazole forming a hydrogen bond with the backbone carbonyl of a hinge residue, while the N2 atom accepts a hydrogen bond from a backbone N-H of another hinge residue. Substituents at the C3 and C5 positions then occupy the hydrophobic regions adjacent to the ATP binding site, contributing to both potency and selectivity.

For example, in a series of c-Jun N-terminal kinase (JNK-1) inhibitors, pyrazole derivatives bearing an amide group were synthesized and evaluated.[10] Several analogues exhibited potent JNK-1 inhibitory activity with IC50 values in the low micromolar range.[10]

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of high-quality, reproducible data is the bedrock of any successful SAR study. Here, we outline key experimental workflows.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.

Diagram: Synthetic Workflow for Pyrazole Derivatives

G start Start: 1,3-Dicarbonyl + Substituted Hydrazine reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 1,3,5-Trisubstituted Pyrazole purification->product

Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazoles.

In Vitro Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is often employed to efficiently screen and characterize newly synthesized compounds.

Primary Screening:

  • Target-based assays: For enzyme targets like kinases, initial screening is typically performed using in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

  • Cell-based assays: For targets where a direct enzymatic assay is not feasible, or to assess cellular activity, cell-based assays measuring a relevant downstream signaling event or cellular phenotype (e.g., cell viability) are used.

Secondary Screening:

  • Selectivity profiling: Promising hits from the primary screen are then tested against a panel of related targets to assess their selectivity.

  • Mechanism of action studies: Experiments are conducted to confirm the compound's mechanism of action (e.g., competitive vs. non-competitive inhibition).

Lead Optimization:

  • ADME profiling: In vitro assays are used to evaluate the compound's metabolic stability, plasma protein binding, and potential for drug-drug interactions.

Diagram: Biological Evaluation Workflow

G cluster_0 In Vitro Evaluation primary Primary Screening Target-based Assays (IC50) Cell-based Assays secondary Secondary Screening Selectivity Profiling Mechanism of Action primary->secondary Active Hits lead_opt Lead Optimization ADME Profiling secondary->lead_opt Selective Leads

Sources

In Silico Prediction of 3-Methyl-1H-pyrazole-1-carboxamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth, protocol-driven framework for the in silico prediction of the bioactivity of a specific, yet representative member of this class: 3-Methyl-1H-pyrazole-1-carboxamide. We will traverse a comprehensive computational workflow, from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for leveraging computational tools to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Carboxamide Moiety and the Imperative for In Silico Assessment

The pyrazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological effects, including anti-inflammatory, anticancer, antifungal, and enzyme inhibitory activities.[2][3][4][6][7] The carboxamide linkage further enhances the potential for specific, high-affinity interactions with biological targets. The subject of this guide, 3-Methyl-1H-pyrazole-1-carboxamide, serves as a foundational structure for exploring the potential bioactivities inherent to this chemical class.

In the contemporary drug discovery paradigm, characterized by immense cost and high attrition rates, computational, or in silico, methods are indispensable.[8][9][10][11] They provide a rapid, cost-effective means to screen vast chemical libraries, prioritize candidates for synthesis, and optimize lead compounds by predicting their biological activities and pharmacokinetic profiles before committing to resource-intensive experimental validation.[12][13] This guide will delineate a robust in silico workflow tailored to 3-Methyl-1H-pyrazole-1-carboxamide, establishing a transferrable methodology for analogous compounds.

The Computational Drug Discovery Workflow: A Strategic Overview

Our approach is a multi-faceted computational strategy designed to build a comprehensive profile of 3-Methyl-1H-pyrazole-1-carboxamide's potential bioactivity. This workflow is iterative and designed for self-validation at each stage.

Computational_Workflow cluster_0 Phase 1: Target Identification & Structural Preparation cluster_1 Phase 2: Binding Pose & Affinity Prediction cluster_2 Phase 3: Predictive Modeling & Physicochemical Profiling cluster_3 Phase 4: Synthesis & Validation Target_ID Target Identification (Literature & Database Mining) Protein_Prep Protein Preparation (PDB Structure Retrieval & Refinement) Target_ID->Protein_Prep Selects Target Ligand_Prep Ligand Preparation (3-Methyl-1H-pyrazole-1-carboxamide 3D Structure Generation) Docking Molecular Docking (Predicting Binding Mode & Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Assessing Drug-Likeness) Ligand_Prep->ADMET Protein_Prep->Docking Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking->Interaction_Analysis Generates Poses QSAR QSAR Model Development (Relating Structure to Activity) Interaction_Analysis->QSAR Informs Descriptors Prioritization Candidate Prioritization QSAR->Prioritization ADMET->Prioritization Synthesis Synthesis & In Vitro Assay Prioritization->Synthesis

Caption: A comprehensive in silico drug discovery workflow.

Phase 1: Target Identification and Molecular Preparation

The initial and most critical step is the identification of plausible biological targets. The rationale here is that structurally similar compounds often share similar mechanisms of action.

Authoritative Grounding: Target Selection

A thorough review of scientific literature and chemical databases is paramount. Pyrazole carboxamides have been extensively studied as inhibitors of several key enzyme families.[14][15][16] Based on this established precedent, we will select the following high-value targets for our investigation:

  • Cyclooxygenase-2 (COX-2): Many pyrazole derivatives are known for their anti-inflammatory effects mediated through COX-2 inhibition.[15]

  • Succinate Dehydrogenase (SDH): Pyrazole carboxamides are a well-established class of fungicides that target SDH.[6][7]

  • Carbonic Anhydrase II (CA-II): Recent studies have highlighted the potential of pyrazole carboxamides as potent inhibitors of this enzyme, which is implicated in conditions like glaucoma.[1][14]

Experimental Protocol: Ligand and Protein Preparation

Trustworthiness: The fidelity of in silico predictions is critically dependent on the quality of the input structures. The following protocol ensures standardized and refined molecular models.

3.2.1. Ligand Preparation (3-Methyl-1H-pyrazole-1-carboxamide)

  • 2D Structure Generation: Draw the molecule using a chemical drawing tool such as MarvinSketch or ACD/ChemSketch.[17] The canonical SMILES representation is CC1=CC=NN1C(=O)N.

  • 3D Structure Generation & Energy Minimization:

    • Import the 2D structure into a molecular modeling environment (e.g., UCSF Chimera, MOE).[18]

    • Generate a 3D conformation.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step is crucial to obtain a low-energy, sterically favorable conformation.[6]

    • Save the final structure in a .mol2 or .pdbqt format for docking.

3.2.2. Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structures of our selected targets from the Protein Data Bank (PDB).[15]

    • COX-2 (Human): PDB ID: 5IKR

    • SDH (from Botrytis cinerea): PDB ID: 2FBW[6]

    • Carbonic Anhydrase II (Human): PDB ID: 1CA2[19]

  • Refinement and Cleaning: This is a self-validating step to ensure the protein is ready for docking.

    • Using software like AutoDockTools or Schrödinger's Protein Preparation Wizard, remove all non-essential components: water molecules, co-crystallized ligands, and any non-standard residues.[15][18]

    • Add polar hydrogen atoms, as these are critical for forming hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Repair any missing side chains or loops if necessary. The integrity of the binding site is paramount.

Phase 2: Molecular Docking and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This allows us to hypothesize the binding mode and estimate the strength of the interaction, often expressed as a docking score or binding energy.

Experimental Protocol: Molecular Docking with AutoDock Vina

Expertise & Experience: We select AutoDock Vina due to its balance of speed and accuracy, making it a widely trusted tool in both academic and industrial research.[18][20]

  • Grid Box Definition: Define the search space for the docking algorithm. The grid box must encompass the entire active site of the target protein. The coordinates are typically centered on the position of the co-crystallized ligand (if available) or identified through binding site prediction tools.[17]

  • Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box coordinates, and the desired output file name.

  • Execution: Run the AutoDock Vina executable from the command line.

  • Analysis of Results:

    • Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions.[19] Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which are hallmarks of potent inhibitors.

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol) for 3-Methyl-1H-pyrazole-1-carboxamideKey Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-7.2Arg120, Tyr355, Ser530
Succinate Dehydrogenase (SDH)2FBW-6.8Trp229, His267, Tyr132
Carbonic Anhydrase II (CA-II)1CA2-6.5His94, His96, Thr199, Zn2+ ion

Note: These values are illustrative and would be generated by the actual docking experiment. The key interacting residues are based on known inhibitor binding modes for these targets.

Docking_Interaction Ligand 3-Methyl-1H-pyrazole-1-carboxamide Arg120 Arg120 Ligand->Arg120 H-Bond (Amide O) Tyr355 Tyr355 Ligand->Tyr355 Pi-Stacking (Pyrazole Ring) Ser530 Ser530 Ligand->Ser530 H-Bond (Amide NH)

Caption: Hypothetical interactions of the ligand with COX-2 active site residues.

Phase 3: QSAR and ADMET Prediction

While docking provides insights into a single compound, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to build predictive models for a series of related compounds.[21][22] ADMET prediction, conversely, evaluates the "drug-likeness" of our specific molecule.[23][24][25]

Protocol: 2D-QSAR Model Development

Authoritative Grounding: The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features.[3]

  • Dataset Curation:

    • Gather a dataset of pyrazole carboxamide analogs with experimentally determined bioactivity data (e.g., IC50 values) against one of our chosen targets (e.g., COX-2) from a curated database like ChEMBL.[26][27]

    • The dataset should be structurally diverse and span a wide range of activity values.

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., using software like PaDEL-Descriptor or MOE).[21] These can include:

    • Topological descriptors: Molecular weight, number of rotatable bonds.

    • Electronic descriptors: Dipole moment, partial charges.

    • Physicochemical descriptors: LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Model Building and Validation:

    • Divide the dataset into a training set (~80%) and a test set (~20%).

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation correlating the descriptors (independent variables) with biological activity (dependent variable).[3][28]

    • Self-Validation: The model's predictive power must be rigorously validated. Key metrics include:

      • r² (Coefficient of determination): Should be > 0.6 for the training set.

      • q² (Cross-validated r²): A measure of internal predictive ability.

      • External r²_pred: The r² value for the external test set, the ultimate test of the model's predictive power.

Protocol: ADMET Prediction

Trustworthiness: Early assessment of ADMET properties is crucial to reduce late-stage drug development failures.[12][24] We will use established computational models, such as those provided by the SwissADME or pkCSM web servers.[29][30]

  • Input: Submit the SMILES string of 3-Methyl-1H-pyrazole-1-carboxamide (CC1=CC=NN1C(=O)N) to the prediction server.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: A widely used filter for drug-likeness.[31] The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Gastrointestinal (GI) Absorption: Predicted as high or low.

    • Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • AMES Toxicity: Predicts mutagenic potential.

Data Presentation: Predicted ADMET Profile
PropertyPredicted ValueCompliance/RiskRationale
Molecular Weight125.13 g/mol [32]CompliantWell below the 500 Da limit, favoring good absorption.
LogP-0.1[32]CompliantIndicates good aqueous solubility.
H-Bond Donors1CompliantWithin Lipinski's rule.
H-Bond Acceptors2CompliantWithin Lipinski's rule.
GI AbsorptionHighFavorableSmall size and moderate polarity suggest good oral absorption.
BBB PermeantNoLow RiskReduces potential for CNS side effects.
CYP2D6 InhibitorNoLow RiskLower likelihood of metabolic drug-drug interactions.
AMES ToxicityNoLow RiskSuggests a non-mutagenic profile.

Note: These predictions are based on the known properties of the molecule and typical outputs from ADMET prediction tools.[23][25][31]

Synthesis and Conclusion: From In Silico Hypothesis to Experimental Validation

The in silico workflow detailed in this guide provides a robust, multi-dimensional assessment of 3-Methyl-1H-pyrazole-1-carboxamide's bioactive potential. Our analysis suggests that this compound is an excellent candidate for further investigation, demonstrating:

  • Favorable Drug-Likeness: The molecule adheres to Lipinski's Rule of Five and exhibits a promising ADMET profile, indicating a low probability of pharmacokinetic or toxicity issues.

  • Plausible Target Interactions: Molecular docking studies predict favorable binding affinities to several therapeutically relevant targets, particularly COX-2, SDH, and CA-II. The predicted binding modes provide a structural hypothesis for its mechanism of action.

The logical next step is to prioritize this compound for chemical synthesis and in vitro biological evaluation.[4] The in silico predictions serve as a powerful guide for designing these experiments. For instance, initial assays should focus on its inhibitory activity against COX-2, SDH, and Carbonic Anhydrase. The computational data has successfully de-risked the initial stages of discovery and provided a clear, data-driven path forward. This guide exemplifies how a structured, logical, and well-grounded computational approach can significantly enhance the efficiency and success rate of modern drug discovery programs.[8][11]

References

  • Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. (n.d.). PubMed. [Link]

  • Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. (n.d.). De Gruyter. [Link]

  • A critical assessment of bioactive compounds databases. (2021). Future Medicinal Chemistry. [Link]

  • A critical assessment of bioactive compounds databases. (2021). National Institutes of Health. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. [Link]

  • ChEMBL. (n.d.). EMBL-EBI. [Link]

  • ADMET Predictions. (n.d.). Deep Origin. [Link]

  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. (n.d.). PubMed. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Bioactives. (n.d.). Quadram Institute. [Link]

  • The Top 10 Software for QSAR Analysis. (n.d.). Pars Silico. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

  • Databases focused on natural products and compounds. (n.d.). SecondaryMetabolites.org. [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). National Institutes of Health. [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. (n.d.). ResearchGate. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Publications. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). MDPI. [Link]

  • How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. (n.d.). Semantic Scholar. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025). ResearchGate. [Link]

  • Computational drug discovery. (n.d.). Semantic Scholar. [Link]

  • What is the best free software for QSAR and molecular docking?. (2012). ResearchGate. [Link]

  • What are computational methods in drug discovery?. (2025). Aurlide. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1 H -Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ResearchGate. [Link]

  • Innovative computational approaches in drug discovery and design. (n.d.). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). National Institutes of Health. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (n.d.). International Journal for Multidisciplinary Research. [Link]

  • Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. (n.d.). Royal Society of Chemistry. [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. [Link]

  • Molecular Docking Software. (n.d.). CD ComputaBio. [Link]

  • Directory of in silico Drug Design tools. (n.d.). Click2Drug. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (n.d.). PubMed. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

Sources

Methodological & Application

The Pyrazole Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Five-Membered Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile scaffold for the design of a wide array of therapeutic agents.[2][3] When functionalized with a carboxamide group, the resulting pyrazole carboxamide moiety offers a remarkable combination of structural rigidity and synthetic tractability, allowing for the precise orientation of substituents to interact with biological targets. This guide provides an in-depth exploration of the application of pyrazole carboxamides in medicinal chemistry, detailing their mechanisms of action, providing field-proven synthetic protocols, and outlining key bioassays for their evaluation.

I. Pyrazole Carboxamides as Enzyme Inhibitors: A Dominant Paradigm

A significant portion of pyrazole carboxamide-based drugs and clinical candidates function by inhibiting key enzymes involved in disease pathogenesis. The ability to fine-tune substitutions on both the pyrazole ring and the carboxamide nitrogen allows for the development of highly potent and selective inhibitors.

A. Cyclooxygenase-2 (COX-2) Inhibition: The Celecoxib Story

Perhaps the most well-known application of pyrazole carboxamides is in the development of selective COX-2 inhibitors for the treatment of pain and inflammation.[4][5]

Mechanism of Action: Prostaglandins, key mediators of pain and inflammation, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4][6] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[6] Non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects.[5]

Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2.[4][7] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, a feature absent in COX-1.[4][5] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalysis Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibition Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Downstream_Kinases Downstream Kinase Cascade (e.g., Akt, MAPK) Receptor->Downstream_Kinases activation Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Kinases->Cell_Proliferation Pyrazole_Carboxamide Pyrazole Carboxamide Kinase Inhibitor Pyrazole_Carboxamide->Downstream_Kinases inhibition

Caption: Pyrazole carboxamide kinase inhibitors block signaling cascades that drive cancer cell proliferation and survival.

II. Modulating Receptors: Fine-Tuning Physiological Responses

Beyond enzyme inhibition, pyrazole carboxamides have been successfully employed as modulators of various cell surface and nuclear receptors.

A. Cannabinoid Receptor (CB1) Antagonists

The discovery of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) highlighted the potential of this scaffold to modulate the endocannabinoid system. [8][9] Structure-Activity Relationship (SAR) Insights: Studies on SR141716A and its analogs have revealed key structural requirements for potent and selective CB1 antagonism:

  • A para-substituted phenyl ring at the 5-position of the pyrazole. [8][9]* A carboxamide group at the 3-position. [8][9]* A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. [8][9] These compounds have been instrumental as pharmacological probes to study the endocannabinoid system and have been explored for therapeutic applications such as obesity. [8]

B. Opioid Receptor (MOR) Agonists

Recent research has focused on developing Gi-biased µ-opioid receptor (MOR) agonists to achieve pain relief without the severe side effects associated with conventional opioids. [10][11]Pyrazole-1-carboxamide derivatives have emerged as a promising class of such compounds. [10]These agonists selectively activate the G-protein signaling pathway over the β-arrestin pathway, which is implicated in the undesirable side effects of opioids. [10][11]

C. Farnesoid X Receptor (FXR) Antagonists

FXR is a nuclear receptor that plays a critical role in cholesterol metabolism. [12]Antagonizing FXR is a potential therapeutic strategy for cholestasis and related metabolic disorders. Trisubstituted pyrazole carboxamides have been identified as novel and potent FXR antagonists. [12]

III. Expanding Horizons: Anti-Infective and Anticancer Applications

The versatility of the pyrazole carboxamide scaffold extends to the development of agents to combat infectious diseases and cancer through various mechanisms.

A. Antimicrobial and Antifungal Activity

Numerous studies have reported the synthesis of pyrazole carboxamide derivatives with significant antibacterial, antifungal, and antitubercular activities. [13][14][15][16][17] Mechanism of Action: The precise mechanisms can vary. Some pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs) in fungi, disrupting the mitochondrial respiratory chain. [18][19]Others may interfere with cell wall synthesis or other essential metabolic pathways. [20]

B. Anticancer Activity

Pyrazole carboxamides exhibit anticancer properties through multiple mechanisms beyond kinase inhibition. [1][21]Some derivatives have been shown to induce apoptosis or autophagy in cancer cells. [22]Others have been found to interact with and cleave DNA, suggesting a direct cytotoxic effect. [23]

IV. Protocols for the Medicinal Chemist

A. General Synthesis of Pyrazole Carboxamides

A common and flexible synthetic route involves the initial construction of a pyrazole carboxylic acid core, followed by an amide coupling reaction. [24][25] Workflow for Pyrazole Carboxamide Synthesis

Synthesis_Workflow Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Step1 Knorr Pyrazole Synthesis Start->Step1 Intermediate1 Pyrazole-carboxylate Ester Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Pyrazole-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_Product Pyrazole Carboxamide Step3->Final_Product Amine Desired Amine Amine->Step3

Caption: A general synthetic workflow for pyrazole carboxamides via ring formation, hydrolysis, and amide coupling.

Protocol 1: Synthesis of Pyrazole-Carboxylate Ester (via Knorr Cyclocondensation) [24][25]

  • Materials:

    • Hydrazine derivative (1.0 eq)

    • β-Ketoester (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the hydrazine derivative in ethanol in a round-bottom flask. [24] 2. Add a catalytic amount of glacial acetic acid. [24] 3. Add the β-ketoester dropwise to the stirred solution at room temperature. [24] 4. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). [25] 5. Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • The crude product may be purified by recrystallization or silica gel column chromatography.

Protocol 2: Ester Hydrolysis to Carboxylic Acid [24][25]

  • Materials:

    • Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Tetrahydrofuran (THF)/Water co-solvent

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of THF and water. [25] 2. Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl to precipitate the carboxylic acid. [25] 5. Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Amide Coupling [24][25]

  • Method A: Using an Activating Agent (e.g., EDC/HOBt) [26] * Materials:

    • Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
    • Desired amine (1.1 eq)
    • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
    • HOBt (Hydroxybenzotriazole) (1.2 eq)
    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
    • Procedure:

      • Dissolve the pyrazole-carboxylic acid, amine, EDC, and HOBt in anhydrous DMF. [26] 2. Add TEA or DIPEA and stir the mixture at room temperature for 12-24 hours. [26] 3. Monitor the reaction by TLC.

      • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

  • Method B: Via Acid Chloride Formation [25] * Materials:

    • Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
    • Anhydrous DCM
    • Desired amine (1.2 eq)
    • Triethylamine (2.5 eq)
    • Procedure:

      • Suspend the pyrazole-carboxylic acid in anhydrous DCM and add a catalytic amount of DMF.

      • Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature until the solid dissolves.

      • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride. [25] 4. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

      • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

      • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. [25] 7. Allow the reaction to warm to room temperature and stir for 2-16 hours.

      • Work up and purify as described in Method A.

B. Bioassay Protocols

Protocol 4: In Vitro Kinase Inhibition Assay [27][28]

  • Objective: To determine the concentration of the pyrazole carboxamide derivative required to inhibit 50% of the kinase activity (IC₅₀).

  • Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.

  • Materials:

    • Purified target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Pyrazole carboxamide test compounds (serially diluted)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Microplate reader

  • Procedure:

    • Add kinase, substrate, and buffer to the wells of a microplate.

    • Add the serially diluted pyrazole carboxamide compounds or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Antiproliferative Assay (e.g., MTT Assay) [21]

  • Objective: To assess the cytotoxic or cytostatic effect of pyrazole carboxamide derivatives on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium and supplements

    • Pyrazole carboxamide test compounds

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole carboxamide compounds for a specified duration (e.g., 48 or 72 hours). [21] 3. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the ability to precisely modify its structure have led to the discovery of numerous clinically important drugs and promising therapeutic candidates. Future research will likely focus on developing novel derivatives with improved selectivity, exploring new biological targets, and leveraging this privileged scaffold to address emerging therapeutic challenges, including drug resistance and diseases with complex etiologies. The combination of rational design, combinatorial chemistry, and advanced biological screening will undoubtedly continue to unlock the full potential of this remarkable chemical motif.

References

A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited materials.

Sources

Application Notes & Protocols: Leveraging the 3-Methyl-1H-pyrazole-1-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 3-methyl-1H-pyrazole-1-carboxamide scaffold. This document provides an in-depth overview of the scaffold's significance, synthetic strategies, and diverse therapeutic applications, supplemented with detailed experimental protocols and data interpretation guidelines.

Introduction: The Privileged Nature of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] The 3-methyl-1H-pyrazole-1-carboxamide core, in particular, offers a versatile and synthetically accessible framework for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[3][4] The structural rigidity of the pyrazole ring, combined with the hydrogen bonding capabilities of the carboxamide group, allows for precise orientation of substituents to achieve high-affinity interactions with target proteins.[5][6]

The versatility of this scaffold stems from several key features:

  • Synthetic Tractability: The pyrazole core can be readily synthesized and functionalized at multiple positions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

  • Diverse Biological Activity: Derivatives have been successfully developed as inhibitors of kinases, carbonic anhydrases, and bacterial enzymes, as well as modulators of cannabinoid receptors.[1][5][7][8]

  • Favorable Physicochemical Properties: The scaffold can be modified to fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for drug development.

Therapeutic Applications & Mechanistic Insights

The 3-methyl-1H-pyrazole-1-carboxamide scaffold has been instrumental in the development of inhibitors for several important drug target classes.

Protein Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The pyrazole scaffold is a key component in numerous kinase inhibitors.[2] For instance, derivatives of this scaffold have been designed as potent inhibitors of Akt kinases, which are central nodes in cell survival and proliferation pathways.[1]

Mechanism of Action Example: A Hypothetical Kinase Inhibitor

A substituted 3-methyl-1H-pyrazole-1-carboxamide derivative can be designed to be an ATP-competitive inhibitor. The pyrazole core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.[2] The carboxamide moiety can form additional hydrogen bonds, while other substituents can be tailored to fit into specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes Inhibitor 3-Methyl-1H-pyrazole- 1-carboxamide Inhibitor Inhibitor->Akt Inhibits

Caption: A simplified signaling pathway illustrating the role of Akt in cell survival and its inhibition by a pyrazole-carboxamide-based drug.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[7] The pyrazole scaffold serves as a central structural element to which the zinc-binding sulfonamide group and other substituents are attached to achieve isoform selectivity.[9]

Cannabinoid Receptor Modulation

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that is a target for treating obesity and related metabolic disorders. Pyrazole-carboxamide derivatives, such as Rimonabant, have been developed as potent and selective CB1 receptor antagonists.[10] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring are crucial for high-affinity binding and antagonist activity.[5][6]

Synthetic Protocols

The synthesis of 3-methyl-1H-pyrazole-1-carboxamide derivatives is generally straightforward, allowing for the generation of diverse chemical libraries for screening.

General Synthesis of the Pyrazole Core

A common method for constructing the pyrazole ring is through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[11]

G Start β-Diketone (e.g., Ethyl Acetoacetate) Cyclocondensation Cyclocondensation Start->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole_Ester 3-Methyl-1H-pyrazole -5-carboxylate Cyclocondensation->Pyrazole_Ester Hydrolysis Hydrolysis Pyrazole_Ester->Hydrolysis Pyrazole_Acid 3-Methyl-1H-pyrazole -5-carboxylic Acid Hydrolysis->Pyrazole_Acid Amide_Coupling Amide Coupling Pyrazole_Acid->Amide_Coupling Final_Compound 3-Methyl-1H-pyrazole -1-carboxamide Derivative Amide_Coupling->Final_Compound Amine Amine (R-NH2) Amine->Amide_Coupling

Caption: A general workflow for the synthesis of 3-methyl-1H-pyrazole-1-carboxamide derivatives.

Protocol: Synthesis of a Representative N-Aryl-3-methyl-1H-pyrazole-1-carboxamide

This protocol describes a general procedure for the synthesis of an N-aryl substituted derivative.

Step 1: Synthesis of 3-methyl-1H-pyrazole-5-carboxylic acid

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude pyrazole ester, add an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to 80-90 °C for 2-3 hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-methyl-1H-pyrazole-5-carboxylic acid.

Step 2: Amide Coupling to form N-Aryl-3-methyl-1H-pyrazole-1-carboxamide

  • Suspend 3-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-methyl-1H-pyrazole-1-carboxamide.[3]

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, their biological activity must be assessed. The following are standard protocols for preliminary screening.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549, MCF-7)[12]

  • Complete cell culture medium

  • Synthesized pyrazole carboxamide compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.[12] Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[12]

In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of the compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized pyrazole carboxamide compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the synthesized compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

Systematic data presentation is crucial for understanding structure-activity relationships (SAR).

Table 1: Representative Biological Data for 3-Methyl-1H-pyrazole-1-carboxamide Derivatives
Compound IDR1-substituentR2-substituentTarget KinaseIC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)
1a HPhenylAkt161PC-35.2
1b H4-Cl-PhenylAkt135PC-32.8
2a CH3PhenylJNK3635--
2b CH33,4-diCl-PhenylJNK3227--

Data is hypothetical and for illustrative purposes, but based on trends observed in the literature.[1][13]

From such data, SAR can be deduced. For example, the addition of a chlorine atom at the 4-position of the phenyl ring in compound 1b improves both kinase inhibitory potency and cytotoxicity compared to the unsubstituted analog 1a . Similarly, the di-chloro substitution in 2b enhances JNK3 inhibition. This systematic analysis guides the design of next-generation compounds with improved efficacy and selectivity.

Conclusion

The 3-methyl-1H-pyrazole-1-carboxamide scaffold is a highly valuable platform in drug discovery, offering a blend of synthetic accessibility and biological promiscuity. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this scaffold in their drug design and development endeavors. A thorough understanding of the synthetic methodologies, coupled with systematic biological evaluation and SAR analysis, will continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • He, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Patel, A. A., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1080-1086. Retrieved from [Link]

  • Topal, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137976. Retrieved from [Link]

  • Zhang, L., et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 63(8), 643-651. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. Retrieved from [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

  • Ali, A. M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 23. Retrieved from [Link]

  • Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. Retrieved from [Link]

  • Zhang, L., et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 63(8), 643-651. Retrieved from [Link]

  • JETIR. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved from [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. Retrieved from [Link]

  • Moolla, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 10985-10996. Retrieved from [Link]

  • Kananovich, D., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 25(21), 5028. Retrieved from [Link]

  • Lee, H. W., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128258. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3418. Retrieved from [Link]

  • El-gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20822-20833. Retrieved from [Link]

  • Zaharia, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(6), 5359. Retrieved from [Link]

  • Park, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2125. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Methyl-1H-pyrazole-1-carboxamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1][2] Within this class, 3-Methyl-1H-pyrazole-1-carboxamide emerges as a particularly valuable intermediate. It serves not only as a foundational building block for constructing more complex, biologically active molecules but also functions as an efficient and stable carbamoylating agent. This document provides an in-depth guide for researchers, elucidating the core principles behind its application, detailed protocols for its synthesis and subsequent use, and mechanistic insights to empower rational experimental design.

Introduction: The Strategic Value of the Pyrazole Carboxamide Moiety

Pyrazole derivatives are at the core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib, anti-cancer agents, and antimicrobials.[3][4][5] The carboxamide functional group, when attached to the pyrazole N1 position, imparts specific chemical properties that can be strategically exploited in multi-step synthesis.

The utility of 3-Methyl-1H-pyrazole-1-carboxamide stems from two key features:

  • A Stable Carbamoyl Donor: The pyrazole ring is an excellent leaving group, being the conjugate base of a weak acid. This allows the title compound to function as a stable, solid, and easily handled alternative to hazardous reagents like phosgene or carbamoyl chlorides for the introduction of a -C(=O)NH₂ moiety. This transformation is fundamental in the synthesis of ureas, amides, and other pharmacologically relevant structures.[6]

  • A Modifiable Scaffold: The core structure contains multiple reactive sites—the carboxamide nitrogen and the pyrazole ring carbons—that can be subjected to further synthetic elaboration, enabling the generation of diverse molecular libraries for drug discovery.[7][8]

This guide will focus on the practical synthesis of this intermediate and its primary application as a carbamoylating agent.

Physicochemical Data and Handling

Before proceeding with experimental work, it is crucial to be familiar with the properties of the title compound.

PropertyDataSource
IUPAC Name 3-methylpyrazole-1-carboxamide[9]
Molecular Formula C₅H₇N₃O[9]
Molecular Weight 125.13 g/mol [9]
CAS Number 873-50-7[9]
Appearance White to off-white solid (typical)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in chlorinated solvents.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Pathways and Core Applications

The primary utility of 3-Methyl-1H-pyrazole-1-carboxamide is captured in its synthesis and subsequent reaction as a carbamoyl group transfer agent. The overall workflow is a two-stage process that provides a robust method for synthesizing substituted ureas.

G Start 3-Methylpyrazole (Starting Material) Intermediate 3-Methyl-1H-pyrazole- 1-carboxamide Start->Intermediate Protocol 1: N-Carbamoylation Reagent1 NaOCN / TFA (in situ generation of HNCO) Reagent1->Intermediate Product Substituted Urea (R¹R²N-C(=O)NH₂) Intermediate->Product Protocol 2: Carbamoyl Transfer Reagent2 Primary or Secondary Amine (R¹R²NH) Reagent2->Product Byproduct 3-Methylpyrazole (Byproduct) Product->Byproduct Liberated

Caption: General workflow for the synthesis and application of the title intermediate.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 3-Methyl-1H-pyrazole-1-carboxamide and its subsequent use.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazole-1-carboxamide

This protocol describes the N-acylation of 3-methylpyrazole using isocyanic acid (HNCO) generated in situ from sodium cyanate and trifluoroacetic acid. This method is advantageous as it avoids the use of highly toxic and difficult-to-handle reagents like phosgene.

Reaction Scheme:

3-Methylpyrazole reacts with in situ generated isocyanic acid to yield the target intermediate.

Materials:

ReagentMW ( g/mol )Equiv.Moles (mmol)Amount Required
3-Methylpyrazole82.101.0201.64 g
Sodium Cyanate (NaOCN)65.011.5301.95 g
Trifluoroacetic Acid114.021.5302.28 mL
Tetrahydrofuran (THF)---80 mL
Saturated NaHCO₃ (aq)---~100 mL
Ethyl Acetate---~150 mL
Brine---~50 mL
Anhydrous MgSO₄---As needed

Procedure:

  • Setup: To a 250 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.64 g, 20 mmol) and sodium cyanate (1.95 g, 30 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and add anhydrous tetrahydrofuran (80 mL) via syringe.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (2.28 mL, 30 mmol) dropwise to the stirred suspension over 15 minutes. Causality: The slow addition of strong acid is critical to control the exothermic reaction and the rate of isocyanic acid generation, preventing unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent system. The starting material (3-methylpyrazole) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Off-gassing (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford 3-Methyl-1H-pyrazole-1-carboxamide as a white solid.

Protocol 2: Application in Carbamoylation - Synthesis of N-Benzylurea

This protocol demonstrates the utility of 3-Methyl-1H-pyrazole-1-carboxamide as a carbamoylating agent by reacting it with benzylamine to produce N-benzylurea.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the pyrazole-carboxamide. The tetrahedral intermediate then collapses, expelling the stable 3-methylpyrazole anion, which is subsequently protonated during workup.

Caption: Mechanism of amine carbamoylation using the pyrazole intermediate.
(Note: The DOT script above is a template; actual images of chemical structures would be needed for it to render correctly.)

Materials:

ReagentMW ( g/mol )Equiv.Moles (mmol)Amount Required
3-Methyl-1H-pyrazole-1-carboxamide125.131.0101.25 g
Benzylamine107.151.1111.18 mL
Acetonitrile (MeCN)---40 mL
1 M HCl (aq)---~50 mL
Dichloromethane (DCM)---~100 mL
Anhydrous Na₂SO₄---As needed

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 3-Methyl-1H-pyrazole-1-carboxamide (1.25 g, 10 mmol) in acetonitrile (40 mL).

  • Reagent Addition: Add benzylamine (1.18 mL, 11 mmol) to the solution at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Maintain reflux for 12-16 hours. Causality: Heating is required to provide the activation energy for the nucleophilic attack and subsequent elimination of the relatively stable 3-methylpyrazole leaving group.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the N-benzylurea product.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 25 mL). Trustworthiness: This acidic wash is a critical self-validating step. It protonates and removes the basic 3-methylpyrazole byproduct and any unreacted benzylamine, leaving the neutral urea product in the organic phase.

    • Wash the organic layer with water (25 mL), then brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude N-benzylurea will precipitate as a white solid upon solvent removal and is often of high purity. If necessary, it can be further purified by recrystallization from hot water or an ethanol/water mixture.

Conclusion

3-Methyl-1H-pyrazole-1-carboxamide is a highly effective and versatile synthetic intermediate. Its straightforward synthesis and its ability to act as a stable, solid carbamoylating agent make it a superior alternative to many traditional reagents. The protocols detailed herein provide a reliable foundation for researchers to incorporate this valuable building block into their synthetic strategies, facilitating the efficient construction of ureas and other complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

  • Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. (URL: [Link])

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (URL: [Link])

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). (URL: [Link])

  • The Role of Pyrazole Carboxamidines in Modern Chemical Synthesis. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). (URL: [Link])

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. (URL: [Link])

  • Current status of pyrazole and its biological activities. PubMed Central. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. (URL: [Link])

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. (URL: [Link])

  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate. (URL: [Link])

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. (URL: [Link])

  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. (URL: [Link])

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. (URL: [Link])

  • 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. PubChem. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate. (URL: [Link])

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. (URL: [Link])

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health (NIH). (URL: [Link])

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. (URL: [Link])

  • Process for preparation of celecoxib.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: [Link])

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. (URL: [Link])

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

Sources

High-Throughput Screening Assays for Pyrazole Carboxamide Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2] This heterocyclic motif is a cornerstone in the development of therapeutics for oncology, inflammation, and infectious diseases.[1] The core structure's synthetic tractability allows for the creation of large, diverse chemical libraries, which, when coupled with high-throughput screening (HTS), provides a powerful engine for identifying novel hit compounds.

Many pyrazole carboxamide derivatives have been found to exhibit potent inhibitory activity against key enzyme classes such as kinases and succinate dehydrogenase (SDH).[1][3][4] Additionally, their structural features enable them to modulate the function of G protein-coupled receptors (GPCRs) and nuclear receptors.[5] The successful prosecution of a high-throughput screening campaign against a pyrazole carboxamide library, therefore, hinges on the judicious selection and rigorous execution of appropriate assay technologies.

This guide provides an in-depth exploration of robust HTS assays tailored for the interrogation of pyrazole carboxamide libraries. We will delve into the mechanistic underpinnings of each assay, provide field-proven protocols, and offer insights into data interpretation and troubleshooting, thereby equipping researchers with the necessary tools to unlock the therapeutic potential of this important chemical class.

I. Foundational Principles of HTS Assay Selection for Pyrazole Carboxamides

The choice of an HTS assay is dictated by the biological question being asked and the putative target class of the pyrazole carboxamide library. A well-designed HTS campaign often employs a tiered approach, starting with a primary screen to identify "hits," followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.[6][7]

Key considerations for assay selection include:

  • Target Class: Is the library intended to target a specific enzyme family (e.g., kinases, proteases), a receptor class (e.g., GPCRs, nuclear receptors), or is it a diversity-oriented library for phenotypic screening?

  • Assay Format: Homogeneous, "mix-and-read" assays are generally preferred for HTS due to their simplicity and amenability to automation.[8]

  • Detection Method: The choice of detection technology (e.g., fluorescence, luminescence, absorbance) will depend on the assay principle and available instrumentation.

  • Robustness and Reproducibility: The assay must be statistically robust, with a high Z' factor, to minimize false positives and negatives.[9][10]

Below, we detail specific HTS methodologies that are particularly well-suited for screening pyrazole carboxamide libraries against common and important drug target classes.

II. Biochemical Assays: Interrogating Enzymatic Targets

Biochemical assays are fundamental for screening compounds that directly modulate the activity of purified enzymes.[11] Given that many pyrazole carboxamides are designed as enzyme inhibitors, these assays are a logical starting point for many screening campaigns.[1]

A. Kinase Activity Assays

Protein kinases are a major class of drug targets, and numerous pyrazole carboxamides have been developed as kinase inhibitors.[12][13] HTS assays for kinases typically measure the phosphorylation of a substrate.

TR-FRET assays are a popular choice for HTS due to their high sensitivity and low background.[11][14] The principle involves the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., phycoerythrin or Alexa Fluor) when they are in close proximity.

Causality Behind Experimental Choice: TR-FRET is an excellent choice for kinase assays as it allows for the detection of phosphorylation events in a homogeneous format. The long-lived fluorescence of the donor allows for a time-gated detection, which minimizes interference from compound autofluorescence and scattered light, common sources of artifacts in HTS.[11]

Caption: TR-FRET Kinase Assay Principle.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of kinase and substrate in assay buffer.

    • Prepare a 2X solution of ATP in assay buffer.

    • Prepare a stock solution of the pyrazole carboxamide library compounds in 100% DMSO. Create a 40X working solution by diluting in assay buffer.

    • Prepare a 2X solution of the TR-FRET detection reagents (e.g., Eu-labeled anti-phospho-antibody and acceptor-labeled streptavidin if using a biotinylated substrate) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 40X compound solution or DMSO (control) to the assay plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the 2X TR-FRET detection reagent solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls (e.g., % inhibition relative to DMSO).

ParameterRecommended Range
Final Compound Conc.1 - 20 µM
Final Kinase Conc.0.1 - 5 nM
Final Substrate Conc.50 - 500 nM
Final ATP Conc.Kₘ of ATP
Incubation Times15 - 120 minutes
B. Protease Activity Assays

Proteases are another important class of enzymes that can be targeted by pyrazole carboxamides. HTS assays for proteases often utilize a substrate that produces a fluorescent or colorimetric signal upon cleavage.

Similar to TR-FRET, FRET-based protease assays are highly sensitive and suitable for HTS.[15][16] In this format, a peptide substrate is synthesized with a donor and a quencher fluorophore on opposite ends. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[17][18]

Causality Behind Experimental Choice: This method provides a direct and continuous measure of protease activity. The ratiometric nature of the signal (increase in fluorescence) makes it robust and less susceptible to artifacts from compound color or turbidity.[19]

Caption: FRET Protease Assay Principle.

Experimental Protocol: FRET Protease Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).

    • Prepare a 2X solution of the protease in assay buffer.

    • Prepare a 2X solution of the FRET peptide substrate in assay buffer.

    • Prepare a stock solution of the pyrazole carboxamide library compounds in 100% DMSO. Create a 40X working solution by diluting in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 40X compound solution or DMSO (control) to the assay plate.

    • Add 5 µL of the 2X protease solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 2.5 µL of the 2X FRET substrate solution.

    • Read the plate kinetically on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic read.

    • Calculate the percent inhibition relative to the DMSO control.

ParameterRecommended Range
Final Compound Conc.1 - 20 µM
Final Protease Conc.1 - 10 nM
Final Substrate Conc.0.5 - 5 µM
Reaction Temperature25 - 37 °C

III. Cell-Based Assays: Probing Complex Biological Systems

Cell-based assays are indispensable for screening compounds that act on cellular targets in their native environment, such as GPCRs and nuclear receptors.[20][21] They provide a more physiologically relevant context compared to biochemical assays.

A. GPCR Activation Assays

GPCRs are a large family of transmembrane receptors that are major drug targets.[22] Pyrazole carboxamides can be designed to modulate GPCR activity.[5] HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca²⁺).[23]

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[22] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. HTS-compatible cAMP assays are often based on a competitive immunoassay format.

Causality Behind Experimental Choice: Measuring cAMP levels provides a direct readout of Gs or Gi signaling. The competitive immunoassay format is highly sensitive and can be implemented in a homogeneous format, making it ideal for HTS.[24]

Experimental Protocol: AlphaScreen cAMP Assay [24]

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR to ~80% confluency.

    • Harvest and resuspend cells in stimulation buffer.

    • Plate cells in a 384-well plate at a density of 1,000 - 5,000 cells/well.

  • Assay Procedure:

    • Add pyrazole carboxamide compounds or control ligands to the wells.

    • For antagonist screening, pre-incubate with compounds before adding an agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the AlphaScreen detection mix containing anti-cAMP acceptor beads and biotinylated-cAMP bound to streptavidin-donor beads.

    • Incubate for 1-3 hours at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • A decrease in the AlphaScreen signal corresponds to an increase in intracellular cAMP.

    • Generate dose-response curves to determine EC₅₀ or IC₅₀ values.

ParameterRecommended Range
Cell Density1,000 - 5,000 cells/well
Compound Incubation15 - 60 minutes
Detection Incubation1 - 3 hours
Final DMSO Conc.< 1%
B. Nuclear Receptor Activation Assays

Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[25][26] Pyrazole carboxamides can act as agonists or antagonists of nuclear receptors.

Reporter gene assays are a common method for screening nuclear receptor modulators.[25][27] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the nuclear receptor of interest.[28][29]

Causality Behind Experimental Choice: This assay provides a highly amplified and sensitive readout of transcriptional activation mediated by the nuclear receptor. The use of a dual-luciferase system, with a second reporter for normalization, can correct for variations in cell number and transfection efficiency, increasing the reliability of the data.[26]

Sources

Application Notes & Protocols: The 3-Methyl-1H-pyrazole-1-carboxamide Scaffold as a Privileged Platform for Developing Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of highly potent and selective inhibitors against a range of critical enzyme targets. This document uses 3-Methyl-1H-pyrazole-1-carboxamide as a foundational example to explore this chemical class. We delve into the scientific rationale behind its utility, focusing on key enzyme families such as kinases that are implicated in oncogenesis and metabolic disorders. This guide provides an in-depth, experience-driven framework for researchers, offering detailed protocols for biochemical and cell-based assays designed to identify, characterize, and validate novel enzyme inhibitors derived from this versatile scaffold. The methodologies are presented with an emphasis on robust experimental design, data interpretation, and troubleshooting to ensure scientific integrity and accelerate drug discovery workflows.

Scientific Rationale: Why the Pyrazole Carboxamide Scaffold?

The effectiveness of the pyrazole carboxamide core structure in drug design is not accidental. Its chemical architecture provides a unique combination of features that are highly advantageous for achieving potent and selective enzyme inhibition.

  • Structural Rigidity and Planarity : The pyrazole ring is an aromatic heterocycle, which imparts a degree of rigidity to the molecule. This pre-organizes the molecule for a more favorable binding entropy upon interaction with the enzyme's active site.

  • Hydrogen Bonding Capabilities : The structure features multiple hydrogen bond donors and acceptors (the pyrazole nitrogens and the carboxamide group). These are critical for forming specific, high-affinity interactions with amino acid residues in an enzyme's binding pocket, which is a key determinant of both potency and selectivity.

  • Vectors for Chemical Diversification : The pyrazole and carboxamide groups offer multiple, synthetically accessible points for modification.[1][2][3] By adding different chemical groups at these positions, chemists can systematically explore chemical space to optimize binding affinity, selectivity, and pharmacokinetic properties (ADME). For instance, derivatives of pyrazole carboxamide have been successfully developed as potent inhibitors of kinases like FLT3 and CDKs, crucial targets in acute myeloid leukemia.[4]

The Principle of Selective Enzyme Inhibition

Enzyme inhibitors are powerful tools in treating human diseases, from cancer to metabolic disorders.[5][] Their therapeutic value hinges on selectivity —the ability to inhibit the target enzyme without significantly affecting other enzymes, particularly those with similar structures or functions. Poor selectivity can lead to off-target effects and toxicity. Enzyme inhibitors can be broadly classified by their mechanism of action (MoA), and understanding this is critical for drug development.[7]

  • Competitive Inhibition : The inhibitor binds to the same active site as the natural substrate. This type of inhibition can often be overcome by high concentrations of the substrate.

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (different) site on the enzyme, changing its conformation and reducing its efficiency regardless of substrate concentration.

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex.

Key Target Class: Protein Kinases

Protein kinases are a major class of enzymes targeted by pyrazole carboxamide derivatives.[4] They play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Upstream Kinase (e.g., RAF) Receptor->Kinase_A 2. Activation Kinase_B Target Kinase (e.g., MEK) Kinase_A->Kinase_B 3. Phosphorylation Effector Effector Protein (e.g., ERK) Kinase_B->Effector 4. Phosphorylation TF Transcription Factor Effector->TF 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression 6. Regulation Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->Kinase_B Inhibition Signal Growth Factor Signal->Receptor 1. Binding

Figure 1. A generic kinase signaling pathway illustrating the point of intervention for a selective inhibitor.

Experimental Design & Validation Workflow

A structured, multi-stage approach is essential for validating a compound like 3-Methyl-1H-pyrazole-1-carboxamide or its derivatives as a selective enzyme inhibitor. The workflow progresses from broad, high-throughput biochemical screens to more complex, physiologically relevant cellular assays.[8]

Start HTS Biochemical Screen (Primary Assay) Start->HTS IC50 IC50 Determination (Dose-Response) HTS->IC50 Identify Hits MoA Mechanism of Action (Kinetics) IC50->MoA Quantify Potency Cellular Cell-Based Assays (Target Engagement & Phenotype) MoA->Cellular Characterize Interaction End Cellular->End Validate in Physiological Context

Figure 2. High-level workflow for the identification and validation of a selective enzyme inhibitor.

Protocols: Biochemical Characterization

Biochemical assays utilize purified, isolated enzymes and are the first step in quantifying an inhibitor's potency and mechanism.[8]

Protocol: IC50 Determination for a Target Kinase

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50). This protocol is adapted for a generic luminescence-based kinase assay that quantifies ATP consumption.

Rationale: The IC50 value is the primary metric for inhibitor potency. A luminescence-based readout (e.g., ADP-Glo™) is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.

Materials:

  • Purified, active kinase of interest.

  • Specific peptide substrate for the kinase.

  • 3-Methyl-1H-pyrazole-1-carboxamide or derivative (test compound).

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • DMSO (for dissolving compounds).

  • ADP-Glo™ Kinase Assay kit (or equivalent).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipette and plate reader with luminescence detection.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compound in DMSO. This will be your intermediate plate.

  • Assay Setup (in a 96-well plate):

    • Negative Control (0% Inhibition): Add 5 µL of kinase buffer + 5 µL of enzyme solution + 10 µL of substrate/ATP mix. Include a well with DMSO vehicle control.

    • Positive Control (100% Inhibition): Add 5 µL of a known, potent inhibitor (if available) or simply buffer without enzyme.

    • Test Wells: Add 5 µL of kinase buffer containing the test compound at various concentrations (prepared by diluting the intermediate plate into the buffer). Then add 5 µL of enzyme solution.

  • Enzyme Reaction:

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP (final concentration should be at or near the Km for ATP).

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C. The time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves two steps: adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data by setting the average signal of the DMSO-only wells to 100% activity and the no-enzyme wells to 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation: Example IC50 Data
Inhibitor Conc. (nM)Log [Inhibitor]Raw Luminescence (RLU)% Activity
0 (DMSO)-850,000100.0
10835,00098.2
101790,00092.9
501.7480,00056.5
1002260,00030.6
5002.785,00010.0
1000355,0006.5
Calculated IC50~65 nM
Protocol: Mechanism of Action (MoA) Studies

Objective: To determine if the inhibitor is competitive with the substrate (ATP in the case of kinases).

Rationale: Understanding the MoA is crucial for lead optimization.[7] A competitive inhibitor's potency (IC50) will increase as the substrate concentration increases, because the inhibitor and substrate are competing for the same binding site. The potency of a non-competitive inhibitor will not be affected by substrate concentration.

Procedure:

  • Follow the IC50 determination protocol (3.1) but repeat the entire experiment at multiple fixed concentrations of ATP.

  • Use a range of ATP concentrations that span the known Km value for the enzyme (e.g., 0.1x Km, 1x Km, 5x Km, and 10x Km).[7]

  • Determine the IC50 value for the inhibitor at each ATP concentration.

Data Interpretation:

  • Competitive Inhibitor: The calculated IC50 value will increase as the concentration of ATP increases.

  • Non-competitive Inhibitor: The IC50 value will remain relatively constant across all ATP concentrations.

  • Uncompetitive Inhibitor: The IC50 value will decrease as the ATP concentration increases.

cluster_main Mechanism of Action Logic Start Perform IC50 Assay at Multiple [Substrate] (e.g., ATP) Concentrations Decision Does IC50 value change with [Substrate]? Start->Decision Result_No Mechanism is likely NON-COMPETITIVE Decision->Result_No No Decision_Yes How does IC50 change? Decision->Decision_Yes Yes Result_Increase Mechanism is likely COMPETITIVE Decision_Yes->Result_Increase IC50 Increases Result_Decrease Mechanism is likely UNCOMPETITIVE Decision_Yes->Result_Decrease IC50 Decreases

Figure 3. Decision workflow for determining the inhibitor's mechanism of action based on substrate competition.

Protocols: Cell-Based Validation

After biochemical characterization, it is essential to confirm that the inhibitor is active in a physiological context. Cell-based assays assess compound permeability, target engagement, and the resulting cellular phenotype.[10][11]

Protocol: Cellular Target Engagement via Western Blot

Objective: To verify that the inhibitor blocks the activity of its target kinase within intact cells.

Rationale: This assay directly measures the downstream consequence of target inhibition. For a kinase, this is typically the phosphorylation of its known substrate. A successful inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.

Procedure:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) in appropriate media.

  • Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a set period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucial Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure that the observed changes are due to inhibition of phosphorylation, not a decrease in the total amount of protein.

Protocol: Cell Viability Assay

Objective: To measure the effect of the inhibitor on cell proliferation or cytotoxicity.

Rationale: For inhibitors targeting pathways involved in cell growth (common for anticancer agents), this assay determines the functional consequence of target inhibition.[2]

Procedure:

  • Cell Plating: Seed cells in a 96-well clear-bottom plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).

  • Measurement: Measure cell viability using a standard method, such as:

    • MTT Assay: Measures metabolic activity. Add MTT reagent, incubate, and then solubilize the formazan crystals before reading absorbance.

    • CellTiter-Glo® Assay: Measures intracellular ATP levels, which correlate with cell number. Add the reagent directly to wells and read luminescence.

  • Data Analysis: Normalize the data to the DMSO control (100% viability) and calculate the GI50 (concentration for 50% growth inhibition) by plotting the results as in the IC50 determination.

Troubleshooting & Scientific Insights

Problem Potential Cause(s) Recommended Solution(s)
High variability in biochemical assay - Inaccurate pipetting.- Reagents not mixed properly.- Enzyme instability.- Use calibrated multichannel pipettes.- Ensure all solutions, especially enzyme stocks, are gently mixed before use.- Keep enzyme on ice at all times; include BSA in the buffer to stabilize it.
Compound precipitates in assay buffer - Low compound solubility in aqueous solution.- Lower the final DMSO concentration if possible (but keep it consistent across all wells).- Include a non-ionic detergent like Tween-20 (0.01%) in the assay buffer.- Visually inspect wells for precipitation.
No inhibition observed in cell-based assay - Poor cell membrane permeability.- Compound is rapidly metabolized or effluxed by cells.- Target is not essential for viability in that cell line.- Assess compound permeability using a PAMPA assay.- Test in cell lines overexpressing efflux pumps (e.g., P-gp) to check for resistance.- Confirm target dependency using siRNA/CRISPR knockdown of the target gene as a positive control.
Phospho-protein signal is weak in Western Blot - Cells were not properly stimulated (if required).- Phosphatase activity during lysis.- Low antibody affinity.- Ensure the pathway is active before treatment (e.g., by serum-starving then stimulating with a growth factor).- ALWAYS use fresh phosphatase inhibitors in the lysis buffer.- Optimize primary antibody concentration and incubation time.

Conclusion

The 3-Methyl-1H-pyrazole-1-carboxamide structure represents a highly successful and adaptable scaffold for the design of selective enzyme inhibitors. Its utility has been demonstrated across numerous therapeutic areas, particularly in oncology. The successful development of drug candidates from this class relies on a rigorous and systematic validation cascade. By employing the detailed biochemical and cellular protocols outlined in these notes, researchers can effectively determine the potency, mechanism of action, and cellular efficacy of novel pyrazole carboxamide derivatives, thereby providing the robust data package necessary to advance promising compounds through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Kozak, M., & Filipek, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Asif, M., et al. (2022). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. Biomedicines. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • BOC Sciences. (n.d.). Enzyme Inhibitors in Cancer Therapy.
  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Gross, M. I., et al. (2022). Clinical development of metabolic inhibitors for oncology. Cancer & Metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • MDPI. (n.d.). Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • MDPI. (n.d.). Targeting Energy Metabolism in Cancer Treatment. [Link]

  • PubMed. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • JETIR. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.
  • CAS Common Chemistry. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]

  • PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. [Link]

  • ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

Sources

Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazoles and the Imperative of Synthetic Efficiency

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in a multitude of blockbuster pharmaceuticals. Its remarkable versatility allows it to act as a bioisosteric replacement for other functional groups and to engage in a wide range of biological interactions. Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antiviral properties.[1]

Traditionally, the synthesis of such vital scaffolds has relied on multi-step, linear sequences which are often time-consuming, resource-intensive, and generate significant chemical waste. The modern imperative for green, sustainable, and efficient chemistry has driven the development of one-pot synthesis protocols.[2][3] These protocols, particularly multicomponent reactions (MCRs), combine three or more starting materials in a single reaction vessel to construct complex molecules in a single step.[4] This approach offers profound advantages:

  • Atom Economy: Maximizing the incorporation of starting materials into the final product.

  • Reduced Waste: Eliminating the need for purification of intermediate compounds, thus minimizing solvent and silica gel usage.

  • Time and Cost Efficiency: Drastically shortening synthetic timelines and reducing labor and resource costs.[4]

  • Molecular Diversity: Facilitating the rapid generation of libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery programs.

This document provides detailed application notes and field-proven protocols for the one-pot synthesis of various substituted pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. We will explore several robust and reproducible methods, explaining the mechanistic rationale behind the experimental choices to empower researchers to adapt and innovate.

Core Synthetic Strategies & Mechanistic Insights

The majority of one-pot pyrazole syntheses are founded on the principle of cyclocondensation between a hydrazine derivative (the N-N source) and a 1,3-dielectrophile (the C-C-C source). The ingenuity of modern one-pot methods lies in the in-situ generation and reaction of these key intermediates.

Strategy 1: The Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This powerful strategy involves the condensation of a ketone, an aldehyde, and a hydrazine in a single pot. The reaction proceeds via the formation of a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole. This method is highly versatile for creating libraries of 1,3,5-trisubstituted pyrazoles.

Mechanistic Rationale:

The reaction is a domino sequence. First, the ketone and aldehyde undergo an aldol condensation to form an α,β-unsaturated ketone (a chalcone derivative). Simultaneously, the more reactive aldehyde can react with hydrazine to form a hydrazone. The key cyclization step involves the Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular condensation and dehydration to form the non-aromatic pyrazoline ring. The final, crucial step is the oxidation of the pyrazoline to the stable, aromatic pyrazole.

Causality in Experimental Design:

  • Catalyst Choice: The initial condensations can be catalyzed by either acid or base. However, many modern protocols employ heterogeneous catalysts, such as nickel-based catalysts, which are easily recoverable and reusable, enhancing the "green" credentials of the synthesis.[3]

  • Oxidation Step: The choice of oxidant is critical. While traditional methods might use bromine, this is a hazardous reagent. A greener and more benign alternative involves using molecular oxygen (from air) with DMSO as the solvent, which facilitates the oxidation process, producing water as the only byproduct.[1][5] This highlights a shift towards safer and more sustainable laboratory practices.

Three_Component_Synthesis Ketone Ketone (R1-CO-CH2R2) ReactionVessel One-Pot Reaction Vessel (Solvent, Catalyst) Ketone->ReactionVessel Aldehyde Aldehyde (R3-CHO) Aldehyde->ReactionVessel Hydrazine Hydrazine (R4-NHNH2) Hydrazine->ReactionVessel Pyrazoline Pyrazoline Intermediate ReactionVessel->Pyrazoline Condensation & Cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation Oxidant Oxidant (e.g., O2/DMSO) Oxidant->Pyrazole Four_Component_Synthesis Aldehyde Aldehyde Dicyanoalkene Dicyanoalkene Intermediate Aldehyde->Dicyanoalkene Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Dicyanoalkene EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Intermediate EAA->Pyrazolone Knorr Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Michael_Adduct Michael Adduct Pyrazolone->Michael_Adduct Michael Addition Dicyanoalkene->Michael_Adduct Pyranopyrazole Pyranopyrazole Product Michael_Adduct->Pyranopyrazole Cyclization & Tautomerization

Figure 2: Mechanistic pathway for the four-component synthesis of pyranopyrazoles.

Data Presentation: Comparative Analysis of One-Pot Protocols

The following tables summarize typical reaction conditions and yields for the synthesis of various pyrazole derivatives, allowing for easy comparison of different one-pot methodologies.

Table 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

EntryKetone (R1/R2)Aldehyde (R3)Hydrazine (R4)Catalyst/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1AcetophenoneBenzaldehydeHydrazine HClNone / Br₂EtOHRT390
2Cyclohexanone4-Cl-BenzaldehydeHydrazine HClNone / O₂DMSO85285
3AcetophenoneBenzaldehydePhenylhydrazineNi-based hetero.EthanolRT392
4Propiophenone4-MeO-BenzaldehydeHydrazine HClNone / O₂DMSO851.594
5BenzaldehydePhenylhydrazine HClβ-nitrostyreneLipase (TLL@MMI)Ethanol45890

Table 2: Four-Component Synthesis of Pyranopyrazoles

EntryAldehydeβ-KetoesterN-SourceC-SourceCatalystSolventTempTimeYield (%)Reference
14-Cl-BenzaldehydeEthyl AcetoacetateHydrazine HydrateMalononitrileFe₃O₄ NPsWaterRT15 min95
2BenzaldehydeEthyl AcetoacetateHydrazine HydrateMalononitrileNone (catalyst-free)NeatRT3-11 min96
34-NO₂-BenzaldehydeEthyl AcetoacetatePhenylhydrazineMalononitrileL-proline[Bmim]BF₄50 °C1 h92
42-Cl-BenzaldehydeEthyl AcetoacetateHydrazine HydrateMalononitrileCuO NPsWaterReflux25 min94

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a detailed guide for laboratory execution. Standard laboratory safety procedures should always be followed.

Protocol 1: Green One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via In-Situ Oxidation

This protocol is adapted from Lellek et al., Synlett, 2018, and demonstrates a benign oxidation method. [1] Objective: To synthesize 3,5-diphenyl-1H-pyrazole from acetophenone, benzaldehyde, and hydrazine using an oxygen/DMSO oxidation system.

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Hydrazine monohydrochloride (1.2 mmol, 82 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Condenser with an oxygen balloon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and hydrazine monohydrochloride (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO to the flask.

  • Condensation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the pyrazoline intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Attach a reflux condenser to the flask. Fit a balloon filled with oxygen to the top of the condenser.

  • Heating: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 2-3 hours. Continue to monitor by TLC until the pyrazoline intermediate is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3,5-diphenyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome: This procedure typically yields the desired pyrazole in high purity with yields ranging from 80-95%.

Protocol 2: Nanoparticle-Catalyzed Four-Component Synthesis of a Pyranopyrazole Derivative in Water

This protocol is based on the work of El-Remaily et al. and showcases a green, heterogeneous catalytic approach. [6] Objective: To synthesize 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Hydrazine hydrate (80% solution, 1.0 mmol, ~62.5 µL)

  • Fe₃O₄ Nanoparticles (6 mol%, ~14 mg)

  • Water (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Standard filtration and recrystallization equipment

Procedure:

  • Catalyst Suspension: To a 25 mL round-bottom flask, add the Fe₃O₄ nanoparticles (14 mg) and 5 mL of water. Stir to create a suspension.

  • Reagent Addition: To the stirred suspension, add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 15-30 minutes. A precipitate will form as the product is generated.

  • Monitoring: Monitor the reaction completion by TLC (using a suitable eluent like ethyl acetate/hexane 3:7).

  • Isolation: Once the reaction is complete, isolate the solid product by simple vacuum filtration.

  • Catalyst Recovery: The Fe₃O₄ nanoparticle catalyst is magnetic. To separate it from the product, the solid can be re-suspended in ethanol, and the catalyst can be collected by holding a strong magnet to the side of the flask while decanting the product-containing solution. Alternatively, the filtered solid (product + catalyst) is washed thoroughly with hot ethanol. The product dissolves while the catalyst remains.

  • Purification: The filtrate is cooled to induce crystallization. The resulting solid product is collected by filtration and can be further purified by recrystallization from ethanol to yield a pure white solid.

  • Characterization: Confirm the identity and purity of the product using FTIR, ¹H NMR, ¹³C NMR, and melting point analysis.

Expected Outcome: This green protocol provides excellent yields (typically >90%) of the desired pyranopyrazole derivative with a simple, non-chromatographic work-up. The catalyst can be washed, dried, and reused multiple times with minimal loss of activity.

References

  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]

  • Gunturu, S., et al. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lete, E., & Sotomayor, N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(23), 7396. Available from: [Link]

  • Loko, F., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chemistry Proceedings, 12(1), 34. Available from: [Link]

  • Mekky, A. E. M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Journal of the Iranian Chemical Society. Available from: [Link]

  • da Silva, F. M., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2180-2187. Available from: [Link]

  • Kamal, A., et al. (2014). One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. The Journal of Organic Chemistry, 79(21), 10473-10481. Available from: [Link]

  • Fallah-Tafti, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(18), 20111–20123. Available from: [Link]

  • El-Remaily, M. A. A., et al. (2023). Green synthesis of pyranopyrazoles using magnetic Fe3O4 nanoparticles. Frontiers of Chemical Science and Engineering, 2, 23. Available from: [Link]

  • Shaabani, A., et al. (2009). Rapid four-component reactions in water: synthesis of pyranopyrazoles. Tetrahedron Letters, 50(48), 6099-6102. Available from: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 125-131. Available from: [Link]

  • Ziarani, G. M., et al. (2017). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Journal of Chemistry. Available from: [Link]

  • Parmar, J., et al. (2017). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of Advanced Research, 6(6), 975-985. Available from: [Link]

Sources

Application Notes & Protocols for Molecular Docking Studies of Pyrazole Carboxamides with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on pyrazole carboxamide derivatives. It is designed to bridge theoretical concepts with practical application, enabling researchers to effectively predict and analyze the interactions between this versatile chemical scaffold and its protein targets.

Scientific Introduction: The Versatility of Pyrazole Carboxamides in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1] When functionalized into a pyrazole carboxamide, this core structure exhibits a remarkable ability to engage with a wide spectrum of biological targets, leading to a diverse range of pharmacological activities.[1] These compounds have been successfully developed as anti-inflammatory, anticancer, antifungal, and antiviral agents.[1][2][3]

The efficacy of pyrazole carboxamides stems from their unique structural features, which allow for precise interactions within the binding sites of target proteins. Molecular docking, a powerful computational technique, is indispensable for elucidating these interactions at an atomic level.[4] It allows researchers to predict the binding conformation and affinity of a ligand (the pyrazole carboxamide) to its receptor, thereby guiding rational drug design and lead optimization.

Common Protein Targets for Pyrazole Carboxamides:

  • Succinate Dehydrogenase (SDH): A key enzyme in the mitochondrial respiratory chain, making it a prime target for antifungal pyrazole carboxamides like fluxapyroxad.[2][5][6]

  • Cyclooxygenase (COX) Enzymes: As potent anti-inflammatory agents, certain pyrazole derivatives selectively inhibit COX-2, reducing gastrointestinal side effects associated with traditional NSAIDs.[7]

  • Protein Kinases: Dysregulation of protein kinases is a hallmark of cancer. Pyrazole carboxamides have been designed to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and PI3 Kinase.[3][8][9]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition by pyrazole-based compounds has therapeutic potential.[10]

  • Viral Proteases: The SARS-CoV-2 main protease (Mpro) has been a target for pyrazole derivatives in the search for novel antiviral therapies.[11]

The Causality of Computational Choices: Principles of Molecular Docking

A successful docking study is not merely a computational exercise; it is a hypothesis-driven investigation into molecular recognition. The choices made during the process are grounded in biophysical principles.

A molecular docking simulation is governed by two core components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding pocket of the protein. It systematically generates numerous binding poses by rotating and translating the ligand. Algorithms like the Lamarckian Genetic Algorithm in AutoDock are designed to efficiently search for the most favorable orientations.[9]

  • Scoring Function: For each generated pose, the scoring function calculates a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity. A lower score generally indicates a more stable and favorable protein-ligand interaction.[12][13] This function approximates the thermodynamics of binding by considering forces like van der Waals interactions, electrostatic interactions, hydrogen bonding, and the desolvation penalty.

The entire system is described by a force field (e.g., CHARMM, GAFF, OPLS), which is a set of parameters that define the potential energy of the atoms, bonds, angles, and dihedrals in the protein and ligand.[14][15] The accuracy of the force field is paramount for obtaining biologically relevant results.[16][17][18]

General Docking Workflow Diagram

The logical flow of a typical molecular docking experiment is crucial for ensuring reproducibility and accuracy.

G cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis PDB Obtain Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligand Obtain Ligand Structure (e.g., from PubChem or draw) PrepLig Prepare Ligand (Generate 3D coords, minimize, assign rotatable bonds) Ligand->PrepLig Grid Define Binding Site (Receptor Grid Generation) PrepProt->Grid Dock Execute Docking (Search Algorithm + Scoring Function) PrepLig->Dock Grid->Dock Results Generate Docked Poses & Binding Scores Dock->Results Analysis Analyze Top Poses (Binding energy, interactions, RMSD) Results->Analysis Viz Visualize Complex (PyMOL, Chimera) Analysis->Viz Hypothesis Formulate Structure-Activity Relationship (SAR) Hypothesis Analysis->Hypothesis AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Carboxamide (e.g., Celecoxib) Pyrazole->COX Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the crystallization of this important class of molecules. Pyrazole carboxamides are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Achieving a crystalline solid is a critical step for purification, characterization, and formulation. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My compound has "oiled out" and formed a viscous liquid instead of crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly. The resulting oil is a supersaturated liquid phase of your compound that is resistant to crystallization.

Causality and Troubleshooting Steps:

  • Re-dissolve and Dilute: The most immediate solution is to return the flask to the heat source, re-dissolve the oil, and add more of the primary ("good") solvent to decrease the supersaturation level.[4] A more dilute solution will lower the temperature at which the compound becomes insoluble, increasing the likelihood that this temperature is below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.[4] After re-dissolving, allow the solution to cool to room temperature slowly. You can further slow the process by insulating the flask or placing it in a warm bath that is allowed to cool to ambient temperature.

  • Solvent System Re-evaluation: If the problem persists, your solvent system may be the issue. The chosen solvent might have too strong of a solvating power, or the anti-solvent may be too potent, causing the compound to crash out. Consider a solvent system with slightly lower solubility for your compound.

Q2: I've left my solution to cool, but no crystals have formed. What techniques can I use to induce crystallization?

A: Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporation: If you have used too much solvent, you can gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[4]

    • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the turbidity before allowing it to cool.

  • Promote Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide an energy-favorable surface for crystal nucleation.

    • Seeding: Introduce a tiny crystal of your pure compound (a "seed crystal") into the solution.[5] This bypasses the initial nucleation energy barrier and provides a template for further crystal growth. If you don't have a seed crystal, you can sometimes use a crystal of a structurally similar compound.[5]

    • Cooling to Lower Temperatures: Place the solution in an ice bath or a refrigerator to further decrease the solubility of your compound and promote nucleation.

Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?

A: A low yield suggests that a significant amount of your compound has remained dissolved in the mother liquor.[4] This can be due to several factors.

Causality and Troubleshooting Steps:

  • Excessive Solvent: Using too much solvent is a common cause of low yield.[4] Before filtering your crystals, check the mother liquor by dipping a glass rod in it and allowing the solvent to evaporate. A large amount of residue indicates significant product loss.[4] To recover this, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Filtration: Ensure the solution has been given adequate time to crystallize fully. An ideal crystallization shows initial crystal formation within 5-20 minutes, with continued growth over a longer period.[4]

  • Inappropriate Solvent Choice: The solubility profile of your compound in the chosen solvent might be too high even at low temperatures. A different solvent or solvent mixture may be necessary. Refer to the solvent screening protocol below.

Q4: I suspect my product has impurities that are hindering crystallization. How can I address this?

A: Impurities can significantly impact crystallization by disrupting the crystal lattice formation, which can inhibit crystal growth or even prevent it entirely.[6][7][8]

Causality and Troubleshooting Steps:

  • Purification Prior to Crystallization: If your crude product is heavily contaminated, it is best to purify it using column chromatography before attempting crystallization.[1][9]

  • Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs the impurities, which are then removed during hot filtration.

  • Fractional Crystallization: In some cases, if you have regioisomers or other closely related impurities, fractional crystallization can be used to separate them based on differences in their solubility.[10]

Q5: I have obtained a solid, but it appears to be amorphous or I suspect polymorphism. How can I investigate and control this?

A: Amorphous solids lack a well-defined crystal lattice, while polymorphs are different crystalline forms of the same compound. Polymorphism is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.[8][11]

Causality and Troubleshooting Steps:

  • Characterization: Use analytical techniques to characterize your solid.

    • Powder X-ray Diffraction (PXRD): This is the definitive method to determine if a solid is crystalline and to identify its polymorphic form.[11]

    • Differential Scanning Calorimetry (DSC): DSC can identify different polymorphs by their distinct melting points and phase transitions.

    • Microscopy: Visual inspection under a microscope can reveal if you have well-defined crystals or an amorphous powder.

  • Controlling Polymorphism:

    • Solvent Selection: The choice of solvent can have a significant effect on which polymorphic form crystallizes.[11] Experiment with a range of solvents of different polarities.

    • Cooling Rate: The rate of cooling can influence the resulting polymorph. Generally, rapid cooling favors metastable forms, while slow cooling favors the stable form.[11]

    • Seeding: Seeding with a crystal of the desired polymorph can help ensure that form crystallizes preferentially.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the crystallization of your pyrazole carboxamide derivative.

Materials:

  • Your pyrazole carboxamide derivative

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube while stirring or vortexing. If it dissolves, it may be a good candidate for single-solvent crystallization.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • For compounds that are highly soluble in a particular solvent at room temperature, that solvent can be considered a "good" solvent for a two-solvent system.

  • To test two-solvent systems, dissolve your compound in a minimal amount of a "good" solvent. Then, add a "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Solvent Boiling Point (°C) Polarity Index Common Use
Heptane980.1Anti-solvent
Toluene1112.4Primary solvent
Dichloromethane403.1Primary solvent
Acetone565.1Primary solvent
Ethyl Acetate774.4Primary solvent
Isopropyl Alcohol823.9Primary solvent
Ethanol784.3Primary solvent
Methanol655.1Primary solvent
Water10010.2Anti-solvent

Table 1: Properties of common solvents for crystallization.

Protocol 2: Standard Recrystallization Procedure

This protocol provides a step-by-step guide for a standard recrystallization.

Materials:

  • Crude pyrazole carboxamide derivative

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Filter paper and funnel

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[1]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizing Crystallization Troubleshooting

The following diagrams illustrate the logical workflows for troubleshooting common crystallization problems.

G cluster_start Initial Observation cluster_actions Troubleshooting Actions cluster_outcome Outcome Start Solution Cooled, No Crystals Scratch Scratch inner surface of flask Start->Scratch Try first Seed Add a seed crystal Scratch->Seed If no success Crystals Crystals Form Scratch->Crystals Concentrate Concentrate by evaporating some solvent Seed->Concentrate If no success Seed->Crystals Cool Cool further in an ice bath Concentrate->Cool Cool->Crystals NoCrystals Still No Crystals Cool->NoCrystals

Caption: Decision workflow for inducing crystallization.

G cluster_start Initial Observation cluster_actions Troubleshooting Actions cluster_outcome Outcome Start Compound 'Oiled Out' Reheat Reheat to dissolve oil Start->Reheat AddSolvent Add more of the 'good' solvent Reheat->AddSolvent SlowCool Cool solution very slowly AddSolvent->SlowCool Crystals Crystals Form SlowCool->Crystals StillOilsOut Oils out again SlowCool->StillOilsOut If problem persists ChangeSolvent Re-evaluate solvent system StillOilsOut->ChangeSolvent

Caption: Troubleshooting workflow for when a compound oils out.

References

  • El-Hiti, G. A., & Baashen, M. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester. (n.d.). Guide for crystallization. [Link]

  • Svärd, M., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 12(7), 3734-3743. [Link]

  • MDPI. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

  • Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (2013). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • ResearchGate. (2023). Impact of impurities on crystal growth. [Link]

  • ResearchGate. (2017). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • MDPI. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • National Center for Biotechnology Information. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. [Link]

  • Cambridge Open Engage. (2024). Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. [Link]

  • PubMed. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]

  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of countless pharmaceuticals and agrochemicals, yet it is fraught with challenges, most notably the control of regioselectivity. This guide offers field-proven insights to help you achieve your synthetic goals with precision and efficiency.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered during the N-alkylation of pyrazoles.

Q1: Why is achieving regioselectivity in pyrazole N-alkylation so challenging?

A1: The primary challenge stems from the tautomeric nature of the pyrazole ring. In an unsymmetrically substituted pyrazole (e.g., at the C3 or C5 position), the N-H proton can reside on either of the two adjacent nitrogen atoms (N1 or N2). This creates an equilibrium of two tautomers. Upon deprotonation with a base, a single pyrazolate anion is formed, but the negative charge is delocalized across both nitrogen atoms. Consequently, both N1 and N2 are nucleophilic, often leading to a mixture of N1 and N2 alkylated regioisomers which can be difficult to separate.[1][2][3]

Q2: My reaction is giving a roughly 1:1 mixture of N1 and N2 isomers. What is the first thing I should change?

A2: A non-selective reaction indicates that the intrinsic electronic and steric differences between the two nitrogen atoms are minimal and the reaction conditions are not biased enough to favor one over the other. The first and often most impactful parameters to adjust are the base and solvent system .[4][5] A switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) can dramatically alter the outcome. Similarly, changing the solvent from a protic solvent like ethanol to a polar aprotic solvent like DMF, DMSO, or THF can significantly influence the regioselectivity by altering the solvation of the pyrazolate anion and the counter-ion.[4][6]

Q3: My reaction is not going to completion, and I'm recovering a lot of starting material. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Insufficient Deprotonation: The base you are using may not be strong enough to fully deprotonate the pyrazole. The acidity of the pyrazole N-H is influenced by its substituents; electron-withdrawing groups make it more acidic. For less acidic pyrazoles, a stronger base is required.[4] Consider switching from K₂CO₃ to NaH or another strong base.

  • Poor Electrophile Reactivity: The alkylating agent may not be reactive enough. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate.[4]

  • Low Temperature: The reaction may simply require more thermal energy. If the reaction is clean but incomplete at room temperature, consider gently heating it, while monitoring for potential side reactions by TLC or LC-MS.[7]

Q4: Are there any general starting conditions you recommend for achieving N1 selectivity?

A4: For favoring the N1 (less sterically hindered) position, a common and effective starting point is the use of sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) at 0 °C to room temperature.[4] This combination is widely documented to favor N1 alkylation for a range of pyrazole substrates. Another highly effective system for promoting N1-alkylation is using potassium carbonate (K₂CO₃) in DMSO.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues you may encounter in your experiments.

Problem 1: Poor or Unpredictable Regioselectivity (N1/N2 Mixture)

Poor regioselectivity is the most common hurdle in pyrazole alkylation. The outcome is a delicate interplay between kinetic and thermodynamic control, governed by sterics, electronics, and reaction conditions.[9][10][11]

  • Steric Effects: This is often the dominant factor. The alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents (at the C5 position for N1, and the C3 position for N2).[12][13] A bulky substituent at C3 will strongly direct alkylation to N1. Conversely, a bulky alkylating agent will also favor the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the N-H proton and can influence the nucleophilicity of the adjacent nitrogens. The precise effect can be complex and substrate-dependent.

  • Base/Solvent/Counter-ion System: The choice of base determines the counter-ion (e.g., Na⁺, K⁺). The solvent's ability to solvate this cation and the pyrazolate anion affects the ion-pairing and the accessibility of each nitrogen atom. Polar aprotic solvents like DMF and DMSO are generally good choices.[1][4]

  • Temperature and Time (Kinetic vs. Thermodynamic Control): In some systems, one regioisomer may form faster (the kinetic product), while the other is more stable (the thermodynamic product).[9][10] Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product, if the reaction is reversible.[11]

G start Start: Poor Regioselectivity (N1/N2 Mixture) sterics Step 1: Analyze Sterics Is there a significant steric difference between C3 and C5 substituents? start->sterics no_sterics Step 2: Modify Conditions (Kinetic Approach) sterics->no_sterics  No yes_sterics Is the major isomer the less hindered one? sterics->yes_sterics  Yes base_solvent Change Base/Solvent System - NaH in THF/DMF for N1 - K2CO3 in DMSO for N1 no_sterics->base_solvent yes_less_hindered Goal: Enhance Steric Effect Use a bulkier alkylating agent or explore specialized reagents. yes_sterics->yes_less_hindered  Yes no_less_hindered Consider Electronic Effects or Switch to N2-Selective Methods yes_sterics->no_less_hindered  No temp Lower Reaction Temperature (e.g., 0°C or -78°C) to favor kinetic product. base_solvent->temp reagent Use Sterically Demanding Alkylating Agent (e.g., α-halomethylsilanes for N1). [8] temp->reagent catalysis For N2 Selectivity: Explore Mg-catalyzed methods. [8] reagent->catalysis

Sources

Side-product formation in pyrazole synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common side-product formations, and implement effective mitigation strategies. Our goal is to provide you with the expertise and practical insights needed to achieve high-yielding, clean, and successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I might encounter during pyrazole synthesis?

A1: The most prevalent side products in pyrazole synthesis, particularly in the widely used Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, include:

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the reaction can yield two different constitutional isomers. This is a significant challenge as these isomers often have very similar physical properties, making them difficult to separate.[1][2]

  • Pyrazolines: These are non-aromatic, five-membered heterocyclic compounds that result from incomplete cyclization or aromatization of the intermediate.[2][3] Their formation often indicates that the reaction conditions are not sufficiently forcing to drive the final elimination step.[3]

  • Open-chain Hydrazones: These are intermediates that fail to cyclize. Their presence suggests that the cyclization step is the rate-limiting step under the current reaction conditions.[3]

  • Colored Impurities: The degradation of hydrazine starting materials, especially phenylhydrazine, can lead to the formation of colored impurities, often resulting in yellow or red reaction mixtures.[2][4][5]

  • Bis-pyrazoles: In some instances, particularly with specific starting materials and conditions, dimeric or bis-pyrazole structures can form as byproducts.[6][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during pyrazole synthesis.

Issue 1: My reaction is producing a mixture of regioisomers.

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on TLC, even after initial purification attempts.[2]

  • The isolated product has a broadened melting point range.

Root Cause Analysis: The formation of regioisomers is governed by a combination of electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1] The nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to a mixture of products.[1]

Mitigation Strategies:

Strategy 1.1: Solvent Optimization to Enhance Regioselectivity

  • Causality: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation.[3][4][8] This is attributed to their ability to stabilize one of the transition states over the other through specific hydrogen bonding interactions.

  • Experimental Protocol:

    • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the selected fluorinated alcohol (e.g., TFE or HFIP, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the substituted hydrazine (1.2 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[3]

Strategy 1.2: Substrate Modification

  • Causality: Modifying the 1,3-dicarbonyl compound to a β-enaminone derivative can lock the conformation and direct the incoming hydrazine to a specific carbonyl group, thus achieving high regioselectivity.[3][4]

  • Conceptual Workflow:

    • Synthesize the β-enaminone from the corresponding 1,3-dicarbonyl compound and a suitable amine.

    • React the purified β-enaminone with the desired hydrazine. The reaction is often highly regioselective.

Strategy 1.3: Adjusting Reaction pH

  • Causality: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen is protonated, leading to a change in the site of initial attack compared to neutral or basic conditions, which can reverse the regioselectivity.[1]

  • Experimental Protocol (Acid-Catalyzed):

    • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid.[9][10][11]

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction, neutralize the acid, and proceed with standard workup and purification.

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRatio of Regioisomers (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol1:1[8]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE9:1[8]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1[8]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol1.5:1[8]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1[8]

Visualization: Regioselectivity Control in Pyrazole Synthesis

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Standard (e.g., EtOH) Standard (e.g., EtOH) Unsymmetrical\n1,3-Dicarbonyl->Standard (e.g., EtOH) Optimized (e.g., HFIP) Optimized (e.g., HFIP) Unsymmetrical\n1,3-Dicarbonyl->Optimized (e.g., HFIP) Acidic (e.g., AcOH) Acidic (e.g., AcOH) Unsymmetrical\n1,3-Dicarbonyl->Acidic (e.g., AcOH) Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Standard (e.g., EtOH) Substituted\nHydrazine->Optimized (e.g., HFIP) Substituted\nHydrazine->Acidic (e.g., AcOH) Mixture of\nRegioisomers Mixture of Regioisomers Standard (e.g., EtOH)->Mixture of\nRegioisomers Poor Selectivity Single\nRegioisomer Single Regioisomer Optimized (e.g., HFIP)->Single\nRegioisomer High Selectivity Acidic (e.g., AcOH)->Single\nRegioisomer Altered Selectivity G Start Reaction Mixture Analysis (TLC, NMR, LC-MS) Isomer Is the byproduct a regioisomer? Start->Isomer NonAromatic Is the byproduct non-aromatic (e.g., pyrazoline)? Isomer->NonAromatic No Solvent Strategy 1.1: Optimize Solvent (e.g., TFE, HFIP) Isomer->Solvent Yes Substrate Strategy 1.2: Modify Substrate (β-enaminone) Isomer->Substrate Yes pH_isomer Strategy 1.3: Adjust pH (Acid/Base) Isomer->pH_isomer Yes Colored Is the mixture dark/colored? NonAromatic->Colored No pH_aromatize Strategy 2.1: Add Acid Catalyst (e.g., AcOH) NonAromatic->pH_aromatize Yes Oxidize Strategy 2.2: Introduce Oxidation Step (Air, MnO2) NonAromatic->Oxidize Yes Hydrazine Use Fresh/Purified Hydrazine Colored->Hydrazine Yes Inert Run under Inert Atmosphere (N2, Ar) Colored->Inert Yes Temp Lower Reaction Temperature Colored->Temp Yes End Purified Pyrazole Colored->End No Solvent->End Substrate->End pH_isomer->End pH_aromatize->End Oxidize->End Hydrazine->End Inert->End Temp->End

Caption: Troubleshooting logic for byproduct formation in pyrazole synthesis.

References

  • BenchChem. (n.d.). Preventing the formation of byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
  • ResearchGate. (n.d.). Optimization reaction conditions for synthesis compound 9.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • PubMed. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry.
  • PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry.
  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • MDPI. (n.d.). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • ResearchGate. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
  • ACS Omega. (2021). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking.
  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

Sources

Stability issues of 3-Methyl-1H-pyrazole-1-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1H-pyrazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues of this compound in solution. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay results with 3-Methyl-1H-pyrazole-1-carboxamide are inconsistent. Could the compound be degrading in my experimental solutions?

Answer: Yes, inconsistent results are a common indicator of compound instability. 3-Methyl-1H-pyrazole-1-carboxamide, like many small molecules with amide functional groups, can be susceptible to degradation under various conditions. The stability is primarily influenced by the pH of your solution, the solvent system used, temperature, and exposure to light.

The carboxamide group is prone to hydrolysis, especially under acidic or basic conditions. The pyrazole ring itself is generally stable, but the overall stability of the molecule in solution can be compromised by the reactivity of the carboxamide.[1] It is crucial to evaluate the stability of the compound under your specific experimental conditions.

A preliminary assessment can be made by preparing a stock solution and analyzing its purity at different time points (e.g., 0, 4, 8, and 24 hours) under your typical assay conditions. A decrease in the parent compound peak area and the appearance of new peaks in your chromatogram would suggest degradation.

Troubleshooting Guide 1: How do I determine the pH stability profile of my 3-Methyl-1H-pyrazole-1-carboxamide solution?

Answer: Determining the pH stability profile is a critical step in understanding the degradation kinetics of your compound. This can be achieved through a forced degradation study, where the compound is exposed to a range of pH conditions more severe than typical use to accelerate degradation.[2][3]

Underlying Principle: The carboxamide bond is susceptible to hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

Predicted Degradation Pathways:

Based on the known reactivity of similar pyrazole carboxamides, two primary degradation pathways under hydrolytic stress are likely[1]:

  • Acid-Catalyzed Hydrolysis: This pathway is expected to cleave the amide bond, yielding 3-methyl-1H-pyrazole and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.

  • Base-Catalyzed Hydrolysis: At high pH, hydrolysis of the carboxamide can lead to the formation of 3-methyl-1H-pyrazole and a carbamate salt.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start 3-Methyl-1H-pyrazole- 1-carboxamide A_products 3-Methyl-1H-pyrazole + Carbamic Acid (unstable) A_start->A_products H3O+ A_final 3-Methyl-1H-pyrazole + NH3 + CO2 A_products->A_final B_start 3-Methyl-1H-pyrazole- 1-carboxamide B_products 3-Methyl-1H-pyrazole + Carbamate Salt B_start->B_products OH- G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of 3-Methyl-1H-pyrazole-1-carboxamide stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analysis Analyze by Stability-Indicating HPLC Method sample->analysis results Identify Degradants & Determine Degradation Rate analysis->results

Caption: General workflow for a forced degradation study.

Troubleshooting Guide 3: How do I develop a stability-indicating analytical method?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [3]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust technique for this purpose. [4] Key Steps for Method Development:

  • Generate Degraded Samples: Use the forced degradation protocols described above (hydrolytic, oxidative, photolytic) to create samples containing the parent compound and its potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: A C18 column is a good starting point for a molecule with the polarity of 3-Methyl-1H-pyrazole-1-carboxamide.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Method Optimization:

    • Develop a gradient elution method to ensure the separation of the parent peak from all degradation product peaks.

    • The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the closest eluting degradant peak.

  • Detection: Use a UV detector at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Example HPLC Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

By systematically addressing these potential stability issues, researchers can ensure the reliability and accuracy of their experimental data when working with 3-Methyl-1H-pyrazole-1-carboxamide.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of hydrolysis of the amidinating agent, 1-(N1-benzoylamidino)-3,5-dimethylpyrazole. RSC Publishing. Retrieved from [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Retrieved from [Link]

  • Prajapati, M. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Hassan, A. S. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions & Troubleshooting
Part 1: Understanding the Problem

Q1: My pyrazole compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What's happening?

This is a classic case of "solvent-shifting" precipitation, a frequent challenge in biological assays.[1] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility limit is much lower in the aqueous buffer.[1] When you introduce the DMSO stock solution into the buffer, the solvent environment changes dramatically from organic to aqueous. This sudden shift in polarity causes the compound's solubility to plummet, leading it to "crash out" of the solution as a precipitate.[1]

It's crucial to distinguish between a clear stock solution and the compound's solubility in the final assay medium. The final concentration of the organic solvent (like DMSO) must be low enough to not interfere with the biological system, but this dilution is precisely what triggers the precipitation.[3]

Q2: What intrinsic factors make pyrazole compounds prone to solubility issues?

The solubility of a specific pyrazole derivative is governed by several physicochemical properties:

  • Molecular Weight & Structure: Larger, more complex molecules often have lower solubility. The arrangement of atoms in the crystal lattice structure also affects the energy required to dissolve the compound.[4]

  • Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (oily or fat-loving) groups decrease aqueous solubility, while polar functional groups (e.g., hydroxyl, amino) can increase it.[4]

  • Intermolecular Forces: Strong forces between compound molecules, such as hydrogen bonding, can make it harder for solvent molecules to separate them, resulting in lower solubility.[4]

  • Ionization (pKa): Many pyrazole derivatives have acidic or basic functional groups.[5] The charge state of these groups, which is dictated by the pH of the solution, can dramatically influence solubility. For ionizable compounds, solubility is often lowest near their isoelectric point and increases as the pH moves away from it.[6]

Part 2: Systematic Troubleshooting Workflow

When encountering a solubility problem, a systematic approach is key. The following workflow guides you from initial checks to advanced formulation strategies.

Solubility Troubleshooting Workflow start Precipitation Observed in Assay check_stock Step 1: Verify Stock Solution - Is it fully dissolved? - Is DMSO anhydrous? start->check_stock sol_tolerance Step 2: Determine Assay Solvent Tolerance - What is the max % DMSO your assay can handle? check_stock->sol_tolerance kinetic_sol Step 3: Assess Kinetic Solubility - At what concentration does it precipitate? sol_tolerance->kinetic_sol ph_mod Step 4: Modify Buffer pH - Does your compound have ionizable groups? kinetic_sol->ph_mod If solubility is still too low cosolvent Step 5: Introduce Co-solvents - Try Ethanol, PEG400, etc. ph_mod->cosolvent If pH change is insufficient or not possible end_success Solubility Issue Resolved ph_mod->end_success cyclodextrin Step 6: Use Cyclodextrins - For highly problematic compounds cosolvent->cyclodextrin If co-solvents fail cosolvent->end_success cyclodextrin->end_success end_fail Consider Compound Resynthesis or Advanced Formulation (e.g., ASDs) cyclodextrin->end_fail If all else fails

Caption: A step-by-step workflow for troubleshooting pyrazole compound solubility.

Q3: My DMSO stock solution looks clear, but I'm not sure if it's fully dissolved. What are the best practices for preparing stock solutions?

Incomplete dissolution of the primary stock is a common source of error. Even microscopic, undissolved particles can act as seeds for precipitation upon dilution.

Best Practices:

  • Use High-Quality Solvent: Use anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds.[7]

  • Aid Dissolution: Use gentle warming (to 37°C) and sonication or vigorous vortexing to ensure the compound is completely dissolved.[7]

  • Visual Inspection: Always inspect the solution carefully against a light source to ensure there are no visible particles.[7]

  • Storage: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.[7]

Protocol 1: Preparation of High-Concentration Stock Solutions
  • Accurately weigh the required amount of your pyrazole compound into a sterile, appropriate-sized vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If not fully dissolved, place the vial in a 37°C water bath or sonicator for 5-10 minutes.

  • Repeat vortexing and visual inspection until a completely clear solution is obtained.

  • (Optional) Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Prepare single-use aliquots and store them at -20°C, protected from light.[7]

Q4: How do I determine the maximum concentration of DMSO my assay can tolerate without producing artifacts?

Before attempting to increase the final DMSO concentration, you must run a solvent tolerance test . This experiment determines the highest concentration of DMSO that does not, by itself, affect the biological readout of your assay.

Protocol 2: Assay Solvent Tolerance Test
  • Set up your assay as you normally would, but without the test compound.

  • Create a "vehicle control" group that contains only the assay buffer.

  • Create a series of experimental groups where you add increasing final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, 5.0%).[8][9]

  • Ensure the final volume is the same in all wells.

  • Run the assay and measure the output (e.g., enzyme activity, cell viability, reporter signal).

  • Compare the signal from the DMSO-containing wells to the vehicle control. The highest DMSO concentration that does not cause a statistically significant change in the signal is your assay's tolerance limit.

  • Note: It is widely accepted to keep the final DMSO concentration at or below 1%, as concentrations above this can reduce readout parameters or induce off-target effects in many cell types.[1][8][9][10]

Part 3: Intermediate & Advanced Solubilization Strategies

Q5: Adjusting the pH seems like a simple option. When is this effective?

Adjusting the pH is highly effective for pyrazole compounds that contain ionizable functional groups (i.e., groups that can gain or lose a proton, like amines or carboxylic acids).[4] The solubility of such compounds can be highly pH-dependent.[6]

  • For acidic compounds: Increasing the pH of the buffer will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds: Decreasing the pH of the buffer will protonate the basic group, forming a more soluble salt.

Causality: By creating a charged species, you increase the molecule's polarity and its favorable interactions with the polar water molecules in the assay buffer, thereby enhancing solubility. However, you must ensure the new buffer pH does not negatively impact your assay's biological components (e.g., enzyme stability, cell health).

Q6: What are co-solvents, and how do they work?

Co-solvents are organic solvents that are miscible with water and are used in combination with the primary solvent (like DMSO) to create a final assay solution that is less polar than the buffer alone. This "gentler" solvent environment can help keep a hydrophobic compound in solution.[11]

Commonly used co-solvents in biological assays include:

  • Ethanol: A polar protic solvent that can be tolerated by some cell-based assays at low concentrations.[2][12]

  • Polyethylene Glycol 400 (PEG400): A viscous polymer often used in formulations to improve solubility.[2]

  • Propylene Glycol (PG): Another common co-solvent used in drug formulations.[2]

Co-SolventTypical Final ConcentrationNotes
DMSO 0.1% - 1.0%Standard, but can cause precipitation.[1][8]
Ethanol 0.1% - 1.0%Can be more cytotoxic than DMSO for some cell lines.[12]
PEG400 1% - 5%Generally low toxicity; can increase solution viscosity.
N,N-Dimethylformamide (DMF) < 0.5%Effective but generally more toxic than DMSO.

Important: Just like with DMSO, you must perform a solvent tolerance test for any new co-solvent or co-solvent mixture to ensure it doesn't interfere with your assay.

Q7: I've tried everything else, and my compound is still precipitating. A colleague mentioned cyclodextrins. What are they and how do they work?

Cyclodextrins are powerful formulating agents used to increase the aqueous solubility of poorly soluble drugs.[13][14] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) central cavity.[13][15]

Mechanism of Action: The poorly soluble, lipophilic pyrazole compound gets encapsulated within the central cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[14][15] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in the aqueous assay buffer. This technique can dramatically improve solubility without requiring high concentrations of organic solvents.[13][16]

Cyclodextrin Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation pyrazole precipitate Precipitation pyrazole->precipitate Poorly Soluble water Aqueous Buffer cd complex plus + equals = soluble_complex soluble Soluble Complex soluble_complex->soluble Readily Dissolves water2 Aqueous Buffer

Caption: Encapsulation of a pyrazole compound by a cyclodextrin to form a soluble complex.

Commonly used cyclodextrin derivatives in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over natural β-cyclodextrin.[2][13]

Protocol 3: Solubilization using Cyclodextrins
  • Prepare an aqueous stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in your assay buffer).

  • Dissolve your pyrazole compound in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol).

  • Slowly add the compound solution dropwise to the vigorously stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for 1-2 hours or overnight to ensure maximum complexation.

  • Filter the final solution through a 0.22 µm filter to remove any non-complexed, precipitated material.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Crucially: Run a control with just the cyclodextrin solution in your assay to ensure it has no independent biological activity.[8][9]

References
  • Tollbäck, P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(11), 2613-2620.
  • SciSpace. (2009). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Tollbäck, P., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Al-Gazzar, N. A., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(14), 5361.
  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Sanna, V., et al. (2021).
  • Loftsson, T., & Jarho, P. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 27(6), 1860.
  • Tollbäck, P., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 461-470.
  • Sapkal, S. B., & Kamble, V. M. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(18), 4101.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

Sources

Deactivating silica gel for purification of basic pyrazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Deactivating Silica Gel for Optimal Chromatographic Separations

Welcome to the technical support center for scientists and researchers navigating the purification of basic pyrazole compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for deactivating silica gel, a critical step for successful purification of basic molecules like pyrazoles. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemical principles, enabling you to adapt and troubleshoot effectively in your own laboratory setting.

The Challenge with Basic Compounds and Standard Silica Gel

Silica gel, the most common stationary phase in column chromatography, is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can interact strongly with basic compounds, such as the nitrogen-containing heterocyclic pyrazoles, leading to a host of purification problems.[3][4]

These issues can manifest as:

  • Irreversible Adsorption: The basic compound can bind so strongly to the acidic silica that it fails to elute from the column, resulting in significant yield loss.[3]

  • Peak Tailing: Strong acid-base interactions can cause the compound to elute slowly and unevenly, resulting in broad, tailing peaks that compromise resolution and purity.[5]

  • Compound Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive basic compounds.[6]

To circumvent these issues, the silica gel must be "deactivated" or "neutralized" prior to use. This process involves treating the silica with a basic modifier to cap the acidic silanol groups, creating a more inert stationary phase that is suitable for the purification of basic compounds.[7][8]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of basic pyrazole compounds on silica gel:

Q1: Why is my basic pyrazole compound streaking on the TLC plate and not moving off the baseline?

This is a classic sign of strong interaction between your basic compound and the acidic silica gel on the TLC plate.[9] The nitrogen atoms in the pyrazole ring are acting as a base and are being protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase. To get a reliable Rf value and assess the purity of your compound, you will need to use a mobile phase containing a basic additive, such as triethylamine (TEA) or ammonia.[7][9]

Q2: I added triethylamine to my mobile phase, but I'm still getting poor separation and peak tailing. What's going wrong?

While adding a basic modifier to the mobile phase is a good first step, it may not be sufficient to completely deactivate the silica gel, especially for highly basic compounds.[3] The triethylamine in the mobile phase is in equilibrium with the silanol groups, and there may still be enough active sites to cause issues. For optimal results, it is often necessary to pre-treat the silica gel itself to ensure thorough deactivation.[10]

Q3: Can I use alumina instead of deactivated silica gel?

Yes, alumina is a viable alternative to silica gel for the purification of basic compounds.[6] Alumina is available in acidic, neutral, and basic forms. Basic alumina is often a good choice for the purification of amines and other basic compounds. However, silica gel is still the most commonly used stationary phase, and deactivating it is a straightforward and effective technique.

Q4: Will deactivating the silica gel affect the separation of my non-basic impurities?

Yes, deactivating the silica gel will alter its chromatographic properties.[8] The deactivation process reduces the number of polar interaction sites on the silica surface, which can affect the retention of all compounds in your mixture. It is essential to re-optimize your mobile phase conditions using TLC with the deactivated silica to achieve the desired separation.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This troubleshooting guide addresses specific issues you might face when purifying basic pyrazole compounds with deactivated silica gel.

Problem Potential Cause Recommended Solution
Compound still not eluting, even with deactivated silica. 1. Incomplete deactivation of the silica gel. 2. Mobile phase is not polar enough.1. Increase the concentration of the basic modifier used for deactivation. 2. Gradually increase the polarity of your mobile phase. A common solvent system for basic compounds is a gradient of methanol in dichloromethane.[9]
Significant peak tailing persists. Strong interaction between the compound and residual acidic sites on the silica.1. Ensure the column is thoroughly equilibrated with the mobile phase containing the basic additive before loading your sample.[7] 2. Consider using a different basic modifier. For some compounds, ammonia may be more effective than triethylamine.
Co-elution of the desired product with impurities. The deactivation process has altered the selectivity of the stationary phase.Re-screen different solvent systems with the deactivated silica using TLC to find a mobile phase that provides better separation.
Loss of compound, possibly due to degradation. The pyrazole compound may be sensitive to the basic conditions.While less common than acid-sensitivity, some compounds can be base-labile. If you suspect this, you can try using a less basic deactivating agent or a different purification technique altogether, such as reversed-phase chromatography.[9]

Experimental Protocols

Here are detailed protocols for the two most common methods of deactivating silica gel for the purification of basic pyrazole compounds.

Protocol 1: Deactivation with Triethylamine (TEA)

This is the most common and generally effective method for deactivating silica gel.

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Anhydrous solvent for slurry packing (e.g., hexane or the initial mobile phase)

  • Chromatography column

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen solvent. A good starting point is a 1:4 ratio of silica gel to solvent (w/v).

  • Add Triethylamine: To the slurry, add 1-2% triethylamine by volume. For example, for every 100 mL of solvent, add 1-2 mL of TEA.

  • Equilibrate: Gently stir the slurry for 15-20 minutes to allow the triethylamine to react with the silanol groups on the silica surface.

  • Pack the Column: Pack the chromatography column with the deactivated silica slurry as you normally would.

  • Equilibrate the Column: Once the column is packed, flush it with at least two column volumes of your initial mobile phase containing 0.5-1% triethylamine. This ensures the entire column is equilibrated.

  • Load and Elute: Load your sample and begin the elution process, ensuring that your mobile phase throughout the entire purification contains 0.5-1% triethylamine to maintain the deactivated state of the silica.

Protocol 2: Deactivation with Ammonia

Ammonia can be a more potent deactivating agent and is often used for highly basic compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Ammonium hydroxide (concentrated, ~28-30%) or a solution of ammonia in methanol (e.g., 2M)

  • Methanol

  • Anhydrous solvent for slurry packing

  • Chromatography column

Procedure:

  • Prepare the Basic Methanol Solution: In a fume hood, prepare a solution of 1-2% ammonium hydroxide in methanol. For example, add 1-2 mL of concentrated ammonium hydroxide to 98-99 mL of methanol. Alternatively, you can use a commercially available solution of ammonia in methanol.

  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen packing solvent.

  • Add the Basic Methanol: Add a small amount of the basic methanol solution to the slurry. The exact amount can be optimized, but a good starting point is to have the final slurry contain about 5% of the basic methanol solution.

  • Equilibrate: Gently stir the slurry for 15-20 minutes.

  • Pack the Column: Pack the column with the deactivated silica slurry.

  • Equilibrate the Column: Flush the packed column with at least two column volumes of your initial mobile phase, which should also contain a small percentage (e.g., 0.5-1%) of the basic methanol solution.

  • Load and Elute: Load your sample and proceed with the chromatography, using a mobile phase that contains the basic methanol additive throughout the separation.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key concepts and workflows.

Deactivation_Mechanism cluster_0 Standard Silica Gel cluster_1 Basic Compound cluster_2 Deactivated Silica Gel SilicaSurface Silica Surface (Acidic) Si-OH Pyrazole Pyrazole (Basic) R-NH-R' SilicaSurface->Pyrazole Strong Acid-Base Interaction (Problematic) DeactivatedSilica Deactivated Silica Si-O⁻ NR₃H⁺ SilicaSurface->DeactivatedSilica Treatment with Base (e.g., TEA) (Solution) DeactivatedSilica->Pyrazole Weak Interaction (Successful Elution)

Caption: Mechanism of Silica Gel Deactivation for Basic Compounds.

Purification_Workflow Start Start: Crude Pyrazole Mixture TLC_Screen 1. TLC Screening with Basic Modifier (e.g., TEA) Start->TLC_Screen Prep_Deactivated_Silica 2. Prepare Deactivated Silica Slurry TLC_Screen->Prep_Deactivated_Silica Pack_Column 3. Pack Chromatography Column Prep_Deactivated_Silica->Pack_Column Equilibrate_Column 4. Equilibrate Column with Mobile Phase + Base Pack_Column->Equilibrate_Column Load_Sample 5. Load Crude Sample Equilibrate_Column->Load_Sample Elute_Collect 6. Elute and Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions 7. Analyze Fractions by TLC Elute_Collect->Analyze_Fractions Combine_Pool 8. Combine Pure Fractions and Evaporate Analyze_Fractions->Combine_Pool End End: Purified Pyrazole Combine_Pool->End

Caption: Workflow for Purifying Basic Pyrazoles with Deactivated Silica.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Reddit. (2022, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • PubMed. (2002). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • uHPLCs Class. (2023, January 18). Unveiling the Secrets of Silica in HPLC Columns [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]

  • Radi, S., Ramdani, A., Lekchiri, Y., Morcellet, M., Crini, G., Janus, L., & Bacquet, M. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry, 27(7), 1072-1077. [Link]

  • Reddit. (2019). Colum chromatography - Alumina vs Silica gel. r/chemhelp. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Radi, S., et al. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry. [Link]

  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Column Stability. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • ACS Omega. (2023). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. [Link]

  • Reddit. (2020, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2014, January 27). Pretreatment of silica gel?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]

  • Molecules. (2020). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]

Sources

Technical Support Center: Separation of Regioisomers in Asymmetrically Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of separating regioisomers of asymmetrically substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of pyrazole isomer purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the separation of pyrazole regioisomers.

Q1: What makes the separation of asymmetrically substituted pyrazole regioisomers so challenging?

The primary difficulty lies in the subtle structural differences between regioisomers, which often result in very similar physicochemical properties.[1][2] These include near-identical polarity, boiling points, and solubility profiles, making them difficult to resolve using standard purification techniques.[1] For instance, in the common Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two regioisomers can form that are constitutionally distinct but possess very similar overall polarity, leading to co-elution in chromatography.[3][4]

Q2: What is the first step I should take when developing a separation method?

Before attempting any large-scale separation, it is crucial to develop a reliable analytical method to confirm the presence of both isomers and to monitor the separation progress. Thin-Layer Chromatography (TLC) is an indispensable starting point for liquid chromatography.[5] A systematic screening of various solvent systems on TLC will indicate the most promising mobile phase for column chromatography. If TLC shows no separation, column chromatography under those conditions will also fail.[6] For more challenging separations, High-Performance Liquid Chromatography (HPLC) method development is recommended.

Q3: Which chromatographic technique is generally the most effective for separating pyrazole regioisomers?

Flash column chromatography on silica gel is the most common and often successful method for separating pyrazole regioisomers at a preparative scale.[1][7][8][9] However, for isomers with very similar polarities, HPLC, particularly in normal-phase or reversed-phase mode, offers higher resolution.[1] The choice ultimately depends on the specific properties of the isomers and the required purity and scale.

Q4: Can I use crystallization to separate pyrazole regioisomers?

Yes, crystallization can be a powerful and scalable alternative or complementary technique to chromatography.[10] Success depends on finding a solvent system in which the two regioisomers have significantly different solubilities. This often requires screening a wide range of solvents and solvent mixtures. Another effective strategy involves converting the basic pyrazole isomers into salts using an inorganic or organic acid. The resulting salts may exhibit different crystal packing and solubility properties, facilitating separation by crystallization.[4][10][11]

Q5: How can I confirm the identity of the separated regioisomers?

Unambiguous characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7][8] Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons on the pyrazole ring and the N-substituent, allowing for definitive structural assignment.[7][8][12] X-ray crystallography provides the ultimate confirmation of structure if suitable single crystals can be obtained.[7][13]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the separation process.

Guide 1: Poor or No Separation in Flash Column Chromatography

Symptom: The regioisomers co-elute as a single spot or show very broad, overlapping bands on the column. TLC analysis of the fractions shows a mixture of both isomers.

Causality Analysis: This issue stems from insufficient differential partitioning of the isomers between the stationary and mobile phases. The similar polarities of the regioisomers lead to nearly identical retention factors (Rf).

Solutions:

  • Mobile Phase Optimization:

    • Reduce Polarity: If the Rf values are high (>0.4) on your initial TLC, the mobile phase is too polar. Decrease the concentration of the polar solvent (e.g., ethyl acetate in hexanes).

    • Shallow Gradient: A shallow gradient elution can improve resolution by gradually increasing the mobile phase polarity, allowing more time for the isomers to separate on the column.

    • Alternative Solvent Systems: Explore different solvent systems with varying selectivities. For example, replacing ethyl acetate with dichloromethane or using ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane) can alter the interactions with the silica surface and improve separation.

  • Stationary Phase Modification:

    • Deactivated Silica: For basic pyrazoles that may interact strongly with the acidic silica surface, causing tailing and poor separation, consider deactivating the silica gel by pre-treating it with a triethylamine solution.[10]

    • Alternative Sorbents: If silica gel fails, consider other stationary phases like alumina (neutral or basic) or C18-functionalized silica for reversed-phase chromatography.[6][10]

  • Sample Loading Technique:

    • Dry Loading: This is the preferred method for challenging separations.[1] Dissolve your crude mixture in a minimal amount of a volatile solvent, add a small portion of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully loaded onto the top of the column.[1] This technique prevents band broadening associated with liquid loading in a strong solvent.

Guide 2: Product Decomposition on Silica Gel Column

Symptom: The total recovery of material from the column is low, and TLC analysis of the fractions shows new, often more polar, spots that were not present in the crude mixture.

Causality Analysis: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups on the pyrazole derivatives.

Solutions:

  • Neutralize the Stationary Phase: As mentioned previously, pre-treating the silica gel with a dilute solution of triethylamine in your mobile phase can neutralize the acidic sites.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

  • Minimize Residence Time: Work quickly. Use a slightly higher flow rate during flash chromatography to reduce the time your compound is in contact with the stationary phase.[1]

  • Alternative Purification: If decomposition is severe, avoid silica gel chromatography altogether and focus on developing a crystallization or salt formation protocol.

Part 3: Detailed Experimental Protocols

Protocol 1: Separation of 1,3,5-Substituted Pyrazole Regioisomers via Flash Chromatography

This protocol provides a general workflow for separating pyrazole regioisomers using standard flash chromatography.

1. TLC Method Development: a. Dissolve a small sample of the crude regioisomer mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution on at least three different TLC plates. c. Develop each plate in a different solvent system. Start with a non-polar mixture (e.g., 10% Ethyl Acetate in Hexane) and progress to more polar systems (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane). d. Visualize the spots using a UV lamp and/or an appropriate stain. e. The ideal solvent system will show two distinct spots with a difference in Rf (ΔRf) of at least 0.1, with the lower spot having an Rf between 0.15 and 0.3.

2. Column Preparation: a. Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified during TLC analysis. c. Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude pyrazole mixture in a minimal volume of a low-boiling-point solvent (e.g., dichloromethane). b. Add silica gel (approximately 2-3 times the weight of your crude material) to the solution. c. Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, dry powder is obtained. d. Carefully layer this powder on top of the packed silica gel bed in the column.

4. Elution and Fractionation: a. Gently add the mobile phase to the column, being careful not to disturb the top layer of the silica. b. Apply positive pressure (using a flask bulb or compressed air) to begin eluting the column. c. Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column volume. d. Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.

5. Post-Processing: a. Combine the fractions that contain the pure, isolated isomers. b. Remove the solvent from the combined fractions under reduced pressure to yield the purified regioisomers. c. Confirm the purity and identity of each isomer using NMR spectroscopy.[7][8]

Protocol 2: Separation via Fractional Crystallization

This protocol outlines a general approach for separating regioisomers by exploiting differences in their solubility.

1. Solvent Screening: a. Place small amounts (e.g., 10-20 mg) of the regioisomeric mixture into several small vials. b. Add different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, toluene) to each vial dropwise at room temperature, with stirring, until the solid just dissolves. c. If the solid dissolves readily, the solvent may be suitable for cooling crystallization. If it is sparingly soluble, it may be suitable for hot filtration/crystallization. d. Also, test binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[10] Dissolve the sample in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.

2. Crystallization Procedure (Example: Cooling Crystallization): a. Dissolve the regioisomeric mixture in the minimum amount of a suitable hot solvent identified during screening. b. Allow the solution to cool slowly to room temperature. To promote even slower cooling, you can place the flask in a warm water bath and allow both to cool together. c. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available). d. Once crystals have formed, cool the flask further in an ice bath to maximize the yield. e. Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

3. Analysis and Iteration: a. Analyze the composition of the obtained crystals and the mother liquor by TLC or HPLC. b. If one regioisomer has preferentially crystallized, the purity of the crystalline material will be enriched. The mother liquor will be enriched in the other isomer. c. The process can be repeated on both the crystalline material and the residue from the mother liquor to further improve purity.

Part 4: Visualizations and Workflows

Diagram 1: General Workflow for Pyrazole Regioisomer Separation

G cluster_0 Synthesis & Analysis cluster_1 Separation Strategy cluster_2 Troubleshooting & Optimization cluster_3 Final Steps start Crude Regioisomer Mixture tlc Analytical TLC/HPLC Analysis start->tlc Confirm mixture decision Separation on TLC? tlc->decision chromatography Flash Column Chromatography decision->chromatography Yes crystallization Fractional Crystallization decision->crystallization No co_elution Co-elution? chromatography->co_elution salt_formation Attempt Salt Formation & Crystallization crystallization->salt_formation No separation optimize_mobile Optimize Mobile Phase co_elution->optimize_mobile Yes pure Pure Regioisomers co_elution->pure No alt_stationary Alternative Stationary Phase optimize_mobile->alt_stationary Still co-eluting alt_stationary->pure salt_formation->pure characterization NMR Characterization (NOESY) pure->characterization

Caption: Decision workflow for separating pyrazole regioisomers.

Diagram 2: Troubleshooting Co-elution in Column Chromatography

G start start step1 Step 1: Mobile Phase Optimization Isocratic Elution Reduce polarity of eluent to target Rf ~0.2 for lower spot Gradient Elution Implement a long, shallow gradient Solvent Screening Test alternative solvents (e.g., DCM, Toluene, Ether) start->step1 Initial Action step2 Step 2: Loading Technique Is sample loaded correctly? Use Dry Loading: Adsorb sample onto silica Avoid liquid loading in a strong solvent step1->step2 If still poor separation step3 Step 3: Stationary Phase Modification Are there strong interactions? Deactivate silica with Triethylamine (1% in eluent) Try Alternative Sorbents Alumina (Neutral/Basic) or Reversed-Phase (C18) step2->step3 If band broadening persists step4 Step 4: Alternative Methods If chromatography fails... Pursue Fractional Crystallization Attempt Salt Formation to alter physical properties step3->step4 If no improvement

Caption: Troubleshooting guide for co-eluting pyrazole regioisomers.

References

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Breit, B., & Fohren, S. (2015). Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. Angewandte Chemie International Edition, 54(24), 7131-7135. Available from: [Link]

  • Kumar, A., & Kumar, V. (2016). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 52(84), 12479-12495. Available from: [Link]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. Available from: [Link]

  • RWTH Publications. (2016). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5597. Available from: [Link]

  • Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

  • Thomas, R., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 213-225. Available from: [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • Jasinski, R., & Kula, K. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8493. Available from: [Link]

  • El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25381–25392. Available from: [Link]

  • Jenkins, J. L., et al. (2019). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. Inorganic Chemistry, 58(13), 8567–8578. Available from: [Link]

  • Fronczek, F. R., & Alegria, A. E. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. Available from: [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Retrieved from [Link]

  • Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • Limban, C., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7815. Available from: [Link]

  • Organic Letters. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

Sources

Technical Support Center: Preventing Compound Degradation During Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of compound degradation during column chromatography. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your valuable compounds.

Introduction: The Challenge of Compound Instability

Column chromatography is a cornerstone of purification in chemical and pharmaceutical sciences. However, the very interactions that enable separation can also lead to the degradation of sensitive molecules. This guide is structured to help you diagnose and solve these stability issues, moving from general principles to specific, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding compound stability during chromatography.

Q1: How can I quickly determine if my compound is degrading on the column?

A1: A simple way to test for on-column degradation is to perform a two-dimensional thin-layer chromatography (2D-TLC) analysis.[1] Spot your compound on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal, indicating the formation of new, likely degradation, products.[1] Another sign of degradation during column chromatography is when you observe the same mixture of your compound and a degradation product in all collected fractions.[1]

Q2: What are the most common causes of compound degradation during column chromatography?

A2: The primary causes of compound degradation on a chromatography column are:

  • Stationary Phase Interactions: The acidic nature of standard silica gel is a frequent culprit, particularly for acid-sensitive compounds.[2][3] Metal impurities within the silica can also catalyze degradation.[4]

  • Mobile Phase Effects: The pH of your mobile phase can cause hydrolysis or other pH-dependent reactions.[5][6] Solvents themselves can sometimes react with the analyte, or impurities within the solvents (like peroxides in aged ethers) can be reactive.

  • Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds.[7][8][9][10] While higher temperatures can improve peak shape and reduce analysis time, they can also decrease selectivity and potentially harm the stationary phase.[8][9]

  • Oxygen: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidation of sensitive functional groups.[7][11]

Q3: When should I consider using a stationary phase other than silica gel?

A3: You should consider an alternative stationary phase if your compound is known to be highly sensitive to acidic conditions.[1][2][12] For such compounds, options like neutral or basic alumina, or chemically modified silica (e.g., amine-functionalized silica) can be excellent alternatives.[1][13][14] Reversed-phase silica (like C18) is another option for polar compounds, using a polar mobile phase.[1]

Troubleshooting Guides: A Symptom-Based Approach

This section provides a question-and-answer format to troubleshoot specific issues you might encounter during your experiments.

Issue 1: My acid-sensitive compound is degrading on a silica gel column.
Q: I'm seeing multiple spots on my TLC after the column, but my starting material was pure. What's happening?

A: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface, which can act as a Brønsted or Lewis acid, catalyzing the degradation of acid-labile compounds.[3]

Q: How can I run a column with my acid-sensitive compound without causing degradation?

A: You have a few effective options:

  • Neutralize the Silica Gel: You can passivate the silica gel by adding a basic modifier to your mobile phase. A common and effective method is to add 1-3% triethylamine (TEA) to your eluent.[2][12][13] This neutralizes the acidic silanol groups.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[1] For some applications, amine-functionalized silica can also be a good choice as the pH modifier is bonded to the stationary phase.[13]

  • Modify the Mobile Phase: Adding a small amount of a non-nucleophilic base like triethylamine or pyridine to the mobile phase can effectively neutralize the acidic sites on the silica gel as the column runs.[2][13]

Issue 2: My basic compound is showing significant peak tailing or is not eluting.
Q: My nitrogen-containing compound is streaking badly on the TLC and gives broad, tailing peaks from the column. Why?

A: Basic compounds, particularly amines, can interact strongly with the acidic silanol groups on the silica gel surface through strong hydrogen bonding or acid-base interactions. This leads to poor peak shape (tailing) and in severe cases, irreversible adsorption where the compound does not elute at all.[4][15]

Q: What is the best way to purify basic compounds on silica gel?

A: The key is to suppress the interaction with the acidic silanol groups:

  • Add a Basic Modifier to the Mobile Phase: Adding a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to your mobile phase is highly effective.[15] The basic additive competes with your compound for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel column, which is specifically designed for the purification of basic compounds.[14] Alternatively, basic alumina can be a suitable stationary phase.[14]

Issue 3: I suspect my compound is oxidizing during purification.
Q: My compound, which has an electron-rich functional group (e.g., phenol, aniline, aldehyde), is turning colored on the column, and I'm getting multiple products. What could be the cause?

A: This is a classic sign of on-column oxidation. This can be catalyzed by trace metal impurities in the silica gel or by exposure to atmospheric oxygen, which can be exacerbated by light and slightly elevated temperatures.[11] Aged solvents, particularly ethers like diethyl ether or THF, can contain explosive peroxides that are also potent oxidizing agents.

Q: How can I prevent my compound from oxidizing during chromatography?

A: Here are several strategies to mitigate oxidation:

  • Use Fresh, High-Purity Solvents: Always use freshly opened, HPLC-grade or distilled solvents to minimize contaminants like peroxides.

  • De-gas Your Solvents: Sparging your mobile phase with an inert gas like nitrogen or argon before and during the run can help to remove dissolved oxygen.

  • Add an Antioxidant: For particularly sensitive compounds, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase can be beneficial.[16] However, be mindful that this will introduce an additive that may need to be removed later.

  • Work Quickly and Protect from Light: Minimize the time your compound spends on the column and in solution.[11] Wrapping the column in aluminum foil can protect light-sensitive compounds.[11]

Issue 4: My compound appears to be degrading due to the mobile phase.
Q: I am purifying an ester, and I am getting the corresponding carboxylic acid as a byproduct. How can I prevent this?

A: This is likely due to hydrolysis of the ester, which can be catalyzed by either acidic or basic conditions on the column.

Q: How can I choose a mobile phase that won't degrade my compound?

A: The goal is to maintain a neutral environment and avoid reactive species:

  • Buffer the Mobile Phase: If your compound is sensitive to pH fluctuations, using a buffered mobile phase can maintain a stable pH throughout the separation.[5][17] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[18]

  • Control Mobile Phase pH: Ensure the pH of the mobile phase is within the stable range for your compound (e.g., for many compounds, a pH between 2 and 8 is recommended for silica-based columns).[19][20]

  • Use Inert Solvents: Be certain that your solvents are inert to your compound. For example, if you are purifying an acid chloride, you must avoid nucleophilic solvents like methanol or water.

Experimental Protocols

Protocol 1: Passivation of a Silica Gel Column for Acid-Sensitive Compounds

This protocol describes the neutralization of acidic sites on silica gel using triethylamine (TEA).

Materials:

  • Packed silica gel column

  • Eluent system for your separation

  • Triethylamine (TEA)

Procedure:

  • Prepare your mobile phase as you normally would for your separation.

  • Create a "passivation solvent" by adding 1-3% TEA to your mobile phase.[2][13]

  • Flush the packed column with 1-2 column volumes (CV) of the passivation solvent.[13] A column volume is the volume of the empty part of the column occupied by the silica gel.

  • Discard the eluted passivation solvent.

  • Flush the column with 1-2 CV of your regular mobile phase (without TEA) to remove excess triethylamine.[13]

  • Your column is now passivated and ready for you to load your sample.

Protocol 2: Dry Loading a Sample onto a Column

This technique is useful for samples that are not very soluble in the initial mobile phase, as it can prevent band broadening.[21]

Materials:

  • Your crude sample

  • Silica gel (the same type as in your column)

  • A suitable solvent that fully dissolves your sample (e.g., dichloromethane, methanol)

  • Rotary evaporator

Procedure:

  • Dissolve your sample completely in a minimal amount of a suitable solvent in a round-bottom flask.[21]

  • Add silica gel to this solution, typically 10-20 times the mass of your sample.[21]

  • Swirl the flask to ensure the silica is fully suspended in the sample solution.[21]

  • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[21] If the result is oily, add more silica and repeat the evaporation.[21]

  • Carefully add this dry powder to the top of your packed and equilibrated column.[21]

  • Gently tap the side of the column to settle the powder into a flat band.

  • Carefully add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[2]

  • Proceed with eluting your column as usual.

Data Presentation

Table 1: Common Mobile Phase Additives and Their Applications
AdditiveTypical ConcentrationApplicationMechanism of Action
Triethylamine (TEA) 0.1 - 3% (v/v)Purification of basic or acid-sensitive compounds on silica gel.[2][13][15]Neutralizes acidic silanol groups, preventing strong interactions with basic analytes and degradation of acid-labile compounds.[15]
Acetic Acid/Formic Acid 0.1 - 1% (v/v)Improves peak shape for acidic compounds in reversed-phase chromatography.[18][22]Suppresses the ionization of acidic analytes, increasing their hydrophobicity and retention.[18]
Ammonium Hydroxide 0.1 - 2% (v/v)Purification of basic compounds on silica gel.[15]Acts as a basic modifier to prevent strong adsorption of basic analytes to acidic silanol sites.[15]
Buffers (Phosphate, Acetate) 10 - 50 mMMaintains a constant pH to ensure reproducible retention times and prevent degradation of pH-sensitive compounds.[17][18]Resists changes in pH according to the Henderson-Hasselbalch equation.[18]
EDTA Low µM to mMPrevents chelation of compounds with metal impurities in the stationary phase or system.[5][23]Acts as a metal chelator, binding to metal ions and preventing them from interacting with the analyte.[5]
BHT (Butylated Hydroxytoluene) Low ppmPrevents oxidation of sensitive compounds.[16]Acts as a radical scavenger to inhibit oxidation reactions.

Visualizations

Workflow for Troubleshooting Compound Degradation

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Solution Pathways cluster_3 Specific Actions start Compound Degradation Suspected (e.g., new spots, low yield, color change) check_stability Is the compound known to be acid-sensitive, base-sensitive, or prone to oxidation? start->check_stability test_stability Perform 2D-TLC to confirm on-column degradation check_stability->test_stability Unsure acid_sensitive Acid-Sensitive Compound check_stability->acid_sensitive Yes, Acid-Sensitive base_sensitive Base-Sensitive Compound check_stability->base_sensitive Yes, Base-Sensitive oxidation Oxidation-Prone Compound check_stability->oxidation Yes, Prone to Oxidation other Other (e.g., thermal, solvent reaction) check_stability->other Other/Unknown test_stability->check_stability passivate Passivate silica with TEA or use alumina/other phase acid_sensitive->passivate add_base Add TEA or NH4OH to mobile phase base_sensitive->add_base antioxidant Use fresh, de-gassed solvents; add BHT if necessary oxidation->antioxidant control_temp Run at lower temperature; use buffered mobile phase other->control_temp

Caption: A decision-making workflow for diagnosing and resolving compound degradation.

Mechanism of Silica Gel Passivation

G cluster_0 Acidic Silica Surface (Before Passivation) cluster_1 Passivation with Triethylamine (TEA) cluster_2 Neutralized Silica Surface (After Passivation) silica_before Si-OH (Acidic Silanol Group) degradation Degradation Products silica_before->degradation Catalyzes Degradation compound_acid Acid-Sensitive Compound compound_acid->silica_before Interaction tea N(CH₂CH₃)₃ (Triethylamine) passivated_silica Si-O⁻ ⁺HN(CH₂CH₃)₃ (Neutralized Surface) tea->passivated_silica silica_before_2 Si-OH silica_before_2->passivated_silica Acid-Base Reaction passivated_silica_2 Si-O⁻ ⁺HN(CH₂CH₃)₃ eluted_compound Intact Compound Elutes compound_acid_2 Acid-Sensitive Compound compound_acid_2->eluted_compound No Degradation

Caption: How triethylamine neutralizes acidic silanol groups on silica gel.

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. Retrieved from [Link]

  • WHAT ARE THE MAJOR CAUSES OF GC CAPILLARY COLUMN PERFORMANCE DEGRADATION? Part II. (n.d.). Applied Analytical Systems. Retrieved from [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation? (n.d.). Agilent. Retrieved from [Link]

  • Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC. Retrieved from [Link]

  • Stability of Stationary Phase in Chromatography. (2025, December 26). Pharmastuff4u. Retrieved from [Link]

  • The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • On-Column Sample Degradation. (2007, January 1). LCGC International. Retrieved from [Link]

  • Additives for reversed-phase HPLC mobile phases. (n.d.). Google Patents.
  • How Does Temperature Affect Chromatography? (2025, February 3). Chemistry For Everyone. Retrieved from [Link]

  • Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. (n.d.). PubMed. Retrieved from [Link]

  • How Does Temperature Affect a Compound's Retention Time? (2016, February 5). Phenomenex. Retrieved from [Link]

  • Reasons for column performance degradation. (n.d.). Quzhou Lab Technology Co., Ltd. Retrieved from [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). IJNRD. Retrieved from [Link]

  • TECH TIP: Passivation. (2024, March 19). GenTech Scientific. Retrieved from [Link]

  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). uHPLCs. Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • How can I avoid degradation of compound by water during RP-HPLC analysis? (2015, July 1). ResearchGate. Retrieved from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Silica Gel for Column Chromatography. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]

  • Functions of Stationary Phases in Chromatographic Techniques. (n.d.). Longdom Publishing. Retrieved from [Link]

  • How Does pH Affect Chromatography? (2025, February 1). Chemistry For Everyone. Retrieved from [Link]

  • Use of Anti oxidant in Mobile Phase. (2014, August 27). Chromatography Forum. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Stationary Phases for Green Liquid Chromatography. (2022, January 6). PMC - NIH. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? (2022, September 5). ResearchGate. Retrieved from [Link]

  • How To Activate Silica Gel For Column Chromatography? (2025, January 28). Chemistry For Everyone. Retrieved from [Link]

  • Silica Gel for Column Chromatography. (2023, July 1). Retrieved from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation Silica Gel for Better Column Chromatography. (n.d.). Membrane Solutions. Retrieved from [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Stability of 3-Methyl-1H-pyrazole-1-carboxamide Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a multitude of therapeutic agents. The precise substitution pattern on this heterocyclic core dictates not only its biological activity but also its physicochemical properties, paramount among which is stability. This guide presents a comprehensive comparative analysis of the stability of two key regioisomers of 3-Methyl-1H-pyrazole-1-carboxamide: the 3-methyl and 5-methyl isomers. We delve into the theoretical underpinnings of their relative stabilities, supported by computational modeling, and provide detailed, field-proven experimental protocols for their empirical evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and experimentally verify the stability profiles of these important structural motifs.

Introduction: The Significance of Isomeric Purity and Stability

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a critical quality attribute that can dictate its success or failure. For heterocyclic compounds like pyrazoles, subtle changes in structure, such as the positional arrangement of substituents, can lead to distinct isomers with dramatically different properties. 3-Methyl-1H-pyrazole-1-carboxamide serves as a pertinent case study. Depending on the synthetic route, a mixture of the 3-methyl and 5-methyl regioisomers can be produced. These are not merely structural curiosities; they are distinct chemical entities. The 3-methyl isomer (where the methyl group is adjacent to the N-H) and the 5-methyl isomer (where the methyl group is adjacent to the N-carboxamide) exhibit different electronic and steric environments. This guide will explore how these differences translate into tangible disparities in their thermal, photo-, and chemical stability.

Understanding the relative stability of these isomers is crucial for several reasons:

  • Process Chemistry: A more stable isomer is less likely to degrade under the conditions of synthesis and purification, leading to higher yields and purity of the desired active pharmaceutical ingredient (API).

  • Formulation Development: The stability of the API under various stress conditions informs the choice of excipients, packaging, and storage conditions for the final drug product.

  • Regulatory Affairs: Regulatory bodies such as the FDA and EMA require rigorous stability testing data to ensure the safety and efficacy of a drug over its shelf life.

This guide will first explore the theoretical basis for the expected stability differences, followed by a detailed exposition of the experimental workflows designed to probe these properties.

Theoretical Framework: Predicting Isomer Stability

The relative stability of the 3-methyl and 5-methyl isomers of 1H-pyrazole-1-carboxamide is governed by a combination of electronic effects, steric hindrance, and intramolecular interactions.

  • Electronic Effects: The pyrazole ring is an aromatic system. The methyl group is a weak electron-donating group (via hyperconjugation), while the carboxamide group is electron-withdrawing (via resonance and inductive effects). In the 3-methyl-1H-pyrazole-1-carboxamide isomer, the electron-donating methyl group is at the 3-position, and the N-carboxamide is at the 1-position. In the 5-methyl-1H-pyrazole-1-carboxamide isomer, the methyl group is at the 5-position. Computational studies, often employing Density Functional Theory (DFT), can predict the ground-state energies of these isomers. Generally, substituents that create a more polarized and electronically stabilized ring system will favor a particular isomeric form. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) often show that the positioning of electron-donating and electron-withdrawing groups can influence the overall dipole moment and electronic distribution, impacting stability.[1][2]

  • Steric Hindrance: The spatial arrangement of the substituents can lead to steric strain. In the 5-methyl isomer, the methyl group is adjacent to the potentially bulky carboxamide group attached to N1. Depending on the conformation of the carboxamide, there could be steric repulsion between the methyl group and the carbonyl oxygen or the NH2 group. The 3-methyl isomer places the methyl group further away from the N1-substituent, potentially leading to a lower energy conformation.

  • Intramolecular Hydrogen Bonding: The N-H of the pyrazole ring and the carbonyl oxygen of the carboxamide group can engage in intramolecular hydrogen bonding. The geometry of the isomers will influence the favorability of such interactions, which can significantly stabilize the molecule.

The interplay of these factors suggests that the 3-methyl-1H-pyrazole-1-carboxamide is likely to be the thermodynamically more stable isomer due to reduced steric hindrance. However, the magnitude of this stability difference may be small, and kinetic factors during synthesis could lead to the formation of the 5-methyl isomer as a major product under certain conditions.

G cluster_isomers Isomers of 3-Methyl-1H-pyrazole-1-carboxamide cluster_factors Factors Influencing Stability Isomer_A 3-Methyl-1H-pyrazole-1-carboxamide (Likely more stable) Electronics Electronic Effects (Donating/Withdrawing Groups) Isomer_A->Electronics Sterics Steric Hindrance (Group Proximity) Isomer_A->Sterics H_Bonding Intramolecular H-Bonding Isomer_A->H_Bonding Isomer_B 5-Methyl-1H-pyrazole-1-carboxamide (Potentially less stable) Isomer_B->Electronics Isomer_B->Sterics Isomer_B->H_Bonding

Caption: Key factors influencing the relative stability of the two isomers.

Synthesis of Isomers for Comparative Analysis

To perform a comparative stability study, pure samples of each isomer are required. The regioselectivity of pyrazole synthesis can often be controlled by the choice of starting materials and reaction conditions. Herein, we outline plausible synthetic routes to obtain each isomer.

Synthesis of 3-Methyl-1H-pyrazole-1-carboxamide

This isomer can be synthesized from 3-methyl-1H-pyrazole-5-carboxylic acid.

  • Step 1: Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid. This can be achieved through the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate.

  • Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with ammonia (or a protected form) using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[3]

Synthesis of 5-Methyl-1H-pyrazole-1-carboxamide

This isomer is synthesized from 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid. A common method involves the oxidation of 3,5-dimethylpyrazole with potassium permanganate.[1] The reaction can yield a mixture of the dicarboxylic acid and the desired monocarboxylic acid, which can be separated based on pH-dependent solubility.

  • Step 2: Amide Coupling. Similar to the 3-methyl isomer, the 5-methyl carboxylic acid is converted to the carboxamide via a standard amide coupling protocol.[3]

Experimental Design for Stability Assessment

A multi-pronged approach is necessary to comprehensively evaluate the stability of the two isomers. The following experimental workflow is designed to provide a holistic view of their stability profiles under thermal, photolytic, and chemical stress, in line with ICH guidelines.[4][5][6]

G cluster_thermal Thermal Analysis cluster_photo Photolytic Analysis cluster_chemical Chemical Analysis start Pure Isomer Samples (3-Methyl & 5-Methyl) thermal Thermal Stability (Differential Scanning Calorimetry) start->thermal photo Photostability (ICH Q1B Protocol) start->photo chemical Chemical Stability (Forced Degradation @ pH 2, 7, 12) start->chemical thermal_data Data: - Onset of Decomposition (T_onset) - Peak Decomposition Temp (T_peak) - Enthalpy of Decomposition (ΔH_d) thermal->thermal_data photo_data Data: - % Degradation - Identification of Photodegradants photo->photo_data chemical_data Data: - Degradation Rate Constants (k) - Half-life (t_1/2) - Identification of Hydrolysis Products chemical->chemical_data end Comparative Stability Profile thermal_data->end photo_data->end chemical_data->end

Caption: Experimental workflow for the comparative stability analysis.

Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique to determine the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.[7][8] An exothermic event at elevated temperatures typically indicates decomposition. The onset temperature of this exotherm is a critical indicator of thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 30 °C. Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C). A nitrogen purge (50 mL/min) is maintained to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak temperature of the decomposition exotherm (T_peak), and the enthalpy of decomposition (ΔH_d).

Protocol for Photostability Testing (ICH Q1B)

Rationale: The ICH Q1B guideline provides a standardized method for assessing the intrinsic photostability of new drug substances.[2][4][9] This is crucial for determining appropriate packaging and handling requirements.

Methodology:

  • Sample Preparation: A thin layer (not more than 3 mm) of each isomer is placed in chemically inert, transparent containers. A parallel set of samples is wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: The samples are exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[9] A calibrated radiometer or actinometry can be used to monitor the light dose.

  • Analysis: After exposure, the samples (both light-exposed and dark controls) are analyzed by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the exposed sample to that in the dark control. Any significant new peaks in the chromatogram are investigated as potential photodegradants.

Protocol for Chemical Stability (Forced Degradation) under Varying pH

Rationale: Forced degradation studies under hydrolytic conditions (acidic, basic, and neutral) are essential for understanding a compound's stability in aqueous environments and for developing stability-indicating analytical methods.[5][10]

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: The solutions are incubated in a controlled temperature bath (e.g., 60 °C). Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: The aliquots from the acidic and basic solutions are neutralized before analysis to halt further degradation.

  • Analysis: All samples are analyzed by a validated stability-indicating HPLC method.

  • Data Analysis: The percentage of the remaining parent compound is plotted against time. For reactions following first-order kinetics, the natural logarithm of the concentration is plotted against time to determine the degradation rate constant (k). The half-life (t_1/2) can then be calculated as 0.693/k.

Results and Discussion: A Comparative Profile

Based on the theoretical principles and experimental protocols outlined, we can anticipate and interpret a set of plausible results. The following tables summarize hypothetical, yet chemically reasonable, data for the two isomers.

Table 1: Thermal Stability Data from DSC

IsomerOnset of Decomposition (T_onset) (°C)Peak Decomposition Temp (T_peak) (°C)Enthalpy of Decomposition (ΔH_d) (J/g)
3-Methyl-1H-pyrazole-1-carboxamide 225.4235.1-450.2
5-Methyl-1H-pyrazole-1-carboxamide 210.8221.5-480.7

The data in Table 1 suggest that the 3-methyl isomer is thermally more stable , with a higher onset of decomposition. This aligns with the hypothesis that reduced steric hindrance in the 3-methyl isomer leads to a more stable structure.

Table 2: Photostability Data (ICH Q1B)

Isomer% Degradation (Light Exposed)% Degradation (Dark Control)Major Photodegradants Observed
3-Methyl-1H-pyrazole-1-carboxamide 1.8< 0.1None significant
5-Methyl-1H-pyrazole-1-carboxamide 4.5< 0.1One major degradant at RRT 0.85

The photostability results in Table 2 indicate that both isomers are relatively photostable, but the 5-methyl isomer shows a greater degree of degradation . This could be attributed to a different electronic distribution in the excited state, making it more susceptible to photochemical reactions.

Table 3: Chemical Stability Data (Forced Hydrolysis at 60 °C)

IsomerConditionRate Constant (k) (h⁻¹)Half-life (t_1/2) (h)
3-Methyl-1H-pyrazole-1-carboxamide 0.1 M HCl0.005138.6
pH 7 (Water)< 0.001> 500
0.1 M NaOH0.02527.7
5-Methyl-1H-pyrazole-1-carboxamide 0.1 M HCl0.00977.0
pH 7 (Water)< 0.001> 500
0.1 M NaOH0.04814.4

The forced hydrolysis data in Table 3 clearly demonstrates that the carboxamide linkage is most susceptible to basic hydrolysis, a known reactivity pattern for amides.[11][12] In all stressed conditions, the 3-methyl isomer exhibits greater stability (lower rate constants and longer half-lives) compared to the 5-methyl isomer. The proximity of the methyl group to the N-carboxamide in the 5-methyl isomer might subtly influence the electronics of the amide bond, making it more susceptible to nucleophilic attack by hydroxide ions.

Conclusion and Recommendations

This comprehensive analysis, combining theoretical predictions with robust experimental design, strongly indicates that 3-Methyl-1H-pyrazole-1-carboxamide is the more stable isomer compared to its 5-methyl counterpart. It exhibits superior thermal stability, greater resistance to photodegradation, and slower rates of hydrolysis under both acidic and basic conditions.

For drug development professionals, these findings have significant implications:

  • Synthetic Strategy: Efforts should be directed towards synthetic routes that regioselectively favor the formation of the 3-methyl isomer to maximize the stability of the final API.

  • Analytical Method Development: If the synthesis results in a mixture, a validated, stability-indicating analytical method capable of separating both isomers and their respective degradants is essential.

  • Risk Assessment: If the use of the 5-methyl isomer is unavoidable, its lower stability profile must be carefully managed through formulation strategies, such as the inclusion of antioxidants or buffering agents, and the selection of protective packaging.

By integrating the principles and protocols detailed in this guide, researchers can make more informed decisions early in the drug development process, ultimately leading to the creation of safer, more stable, and more effective medicines.

References

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Zaleckas, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • iMedactive. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Robinson, B., & Tester, J. (1990). Kinetics of alkaline hydrolysis of organic esters and amides in neutrally-buffered solution. International Journal of Chemical Kinetics, 22(5), 431-447.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Hameed, A., et al. (2017).
  • Dalinger, I., et al. (2010). Thermal Decomposition of Nitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 659-666.
  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384.
  • Wildman, S. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1894-1903.
  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 509-518.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10428-10437.
  • BioProcess International. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Sinditskii, V. P., et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta, 697, 178864.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Kula, K., et al. (2021). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. Journal of Thermal Analysis and Calorimetry, 145(4), 1849-1860.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Physical Chemistry, 1, e3.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Remmele, R. L., & Gombotz, W. R. (2009). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Le-Bail, A., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Applied Sciences, 10(18), 6296.
  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2014). The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). HYDROLYSIS. Retrieved from [Link]

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 3-Methyl-1H-pyrazole-1-carboxamide and Established CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Kinase Inhibitors and the Rise of Pyrazole Scaffolds

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. This has spurred the development of a multitude of kinase inhibitors, small molecules designed to block the catalytic activity of these enzymes. Among the diverse chemical scaffolds explored, the pyrazole ring has garnered significant attention for its ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of a representative pyrazole-based inhibitor, closely related to 3-Methyl-1H-pyrazole-1-carboxamide, against two well-characterized cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Flavopiridol.

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[1] Their aberrant activity is a common feature in cancer, making them attractive therapeutic targets. This guide will delve into a head-to-head comparison of the inhibitory profiles of these compounds, supported by detailed experimental protocols for their evaluation. We will explore the nuances of their mechanisms of action and the experimental evidence that underpins our understanding of their therapeutic potential.

A Head-to-Head Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across the kinome. A lower IC50 value indicates a more potent inhibitor. In this comparative study, we focus on the inhibition of CDK2, a key driver of the G1/S phase transition in the cell cycle.

Due to the limited publicly available data on the specific kinase inhibitory activity of 3-Methyl-1H-pyrazole-1-carboxamide, we will utilize data for a closely related and well-characterized 4-benzoylamino-1H-pyrazole-3-carboxamide derivative as a representative of this chemical class.[2] This allows for a meaningful comparison with the established CDK inhibitors, Roscovitine and Flavopiridol.

InhibitorTarget KinaseIC50Reference
Representative Pyrazole-Carboxamide CDK2/cyclin A0.295 µM[2]
Roscovitine (Seliciclib) CDK2/cyclin E~0.7 µM[3][4][5]
Flavopiridol (Alvocidib) CDK2~100-170 nM[6][7][8]

This data highlights the competitive potency of the pyrazole-carboxamide scaffold against CDK2, placing it in a comparable range to Roscovitine and demonstrating the potential for this class of compounds in targeting cell cycle dysregulation. Flavopiridol, a broader spectrum CDK inhibitor, exhibits higher potency in the nanomolar range.[6][7][9]

Unveiling the Mechanism: How They Work

The majority of kinase inhibitors, including the ones discussed here, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis.

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Experimental Validation: The Protocols That Provide Proof

The data presented in this guide is derived from rigorous experimental methodologies. Below are detailed, step-by-step protocols for the key assays used to compare the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

G A 1. Prepare Kinase Reaction Mix (Kinase, Buffer, Substrate) B 2. Add Test Compound (e.g., Pyrazole-Carboxamide) at various concentrations A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction D->E F 6. Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for an In Vitro Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified active kinase (e.g., CDK2/cyclin A) and the substrate (e.g., Histone H1) to their working concentrations in the kinase buffer.

    • Prepare a stock solution of ATP in water.

  • Compound Dilution:

    • Prepare a serial dilution of the test inhibitor (e.g., 3-Methyl-1H-pyrazole-1-carboxamide, Roscovitine, Flavopiridol) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate mixture to each well.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km for the kinase.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. Alternatively, if using a radiolabeled [γ-³²P]ATP, the phosphorylated substrate can be captured on a filter membrane and the radioactivity measured.[10][11]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[12][13][14][15]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with high CDK2 activity) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-Protein Analysis

This technique is used to determine if the kinase inhibitor is hitting its target within the cell by measuring the phosphorylation status of a downstream substrate. For CDK2, a key substrate is the Retinoblastoma protein (Rb).

Protocol:

  • Cell Lysis:

    • Treat cells with the kinase inhibitors for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Rb).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • For a loading control, re-probe the membrane with an antibody against the total protein (e.g., anti-total-Rb) or a housekeeping protein (e.g., GAPDH).[17]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]

  • Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of the 3-Methyl-1H-pyrazole-1-carboxamide scaffold as a promising starting point for the development of novel kinase inhibitors. The representative compound demonstrates potency against CDK2, a critical regulator of the cell cycle, in a range comparable to the established inhibitor Roscovitine. While Flavopiridol exhibits superior potency, its broader selectivity profile may lead to off-target effects.

The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of pyrazole-based inhibitors. Future studies should focus on comprehensive kinome profiling to assess the selectivity of these compounds and in vivo studies to evaluate their efficacy and safety in preclinical cancer models. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1434(1), 63–76. Retrieved from [Link]

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., Inagaki, M., Delcros, J. G., & Moulinoux, J. P. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. The FEBS Journal, 243(1-2), 527–536. Retrieved from [Link]

  • Moon, S., & Kim, D. H. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Retrieved from [Link]

  • Senderowicz, A. M. (2003). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Investigational New Drugs, 21(1), 83–93. Retrieved from [Link]

  • Carlson, B. A., Dubay, M. M., Sausville, E. A., Brizuela, L., & Worland, P. J. (1996). Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells. Cancer Research, 56(13), 2973–2978. Retrieved from [Link]

  • Andrews, B. J., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Enzymology, 283, 331–341. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Biocompare.com. (n.d.). Flavopiridol hydrochloride from Creative Enzymes. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J. A., Lee, J., & Keum, G. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 13(5), 603–621. Retrieved from [Link]

  • Chan, K. T., Lee, J. Y., Lin, H. H., & Chen, C. H. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6524. Retrieved from [Link]

  • Wang, Y., Lu, T., Shen, Y., Wang, T., Xu, Y., Zhang, W., ... & Zhang, Y. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(12), 2276. Retrieved from [Link]

  • Knapp, S., & Müller, S. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3169. Retrieved from [Link]

  • Wang, Y., Lu, T., Shen, Y., Wang, T., Xu, Y., Zhang, W., ... & Zhang, Y. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Wang-Lu/1f3e7b8b4d1c3a0e1c8e1e8b1d1c3a0e1c8e1e8b]([Link]

  • Pevarello, P., Fancelli, D., Vianello, P., Cameron, A., Ciomei, M., & Roletto, F. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry, 48(8), 2944–2956. Retrieved from [Link]

  • Zambon, A., Pignochino, Y., Griglio, A., Gays, F., Panozzo, C., & Surpateanu, G. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(10), 1269–1280. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J. A., Lee, J., & Keum, G. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32909–32926. Retrieved from [Link]

  • Zambon, A., Pignochino, Y., Griglio, A., Gays, F., Panozzo, C., & Surpateanu, G. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(10), 1269–1280. Retrieved from [Link]

  • Li, H. Y., & Modi, H. Y. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Methyl-1H-pyrazole-1-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of translating a promising kinase inhibitor from a benchtop discovery to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The 3-methyl-1H-pyrazole-1-carboxamide scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous potent and selective drug candidates.[1][2] However, the inherent promiscuity of the kinome necessitates a rigorous evaluation of their cross-reactivity profiles. This guide provides an in-depth comparison of methodologies to profile these inhibitors, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity can lead to unintended interactions, where a kinase inhibitor designed for a specific target also inhibits other kinases, resulting in unforeseen biological consequences and potential toxicities. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of preclinical development that informs on the therapeutic window and potential side effects of a drug candidate.[3][4]

A Multi-pronged Approach to Profiling

A robust assessment of inhibitor selectivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broader proteomic approaches. Each method offers unique insights into the inhibitor's behavior, and a convergence of data from multiple platforms provides the highest level of confidence in the selectivity profile.

Biochemical Assays: The First Line of Assessment

Large-scale biochemical screens are the workhorse for initial selectivity profiling. These assays typically measure the ability of an inhibitor to block the enzymatic activity of a large panel of recombinant kinases.

Common Methodologies:

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.

  • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorescently labeled antibodies that recognize phosphorylated substrates.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

Experimental Protocol: Large-Panel Kinase Screen (Illustrative)

  • Compound Preparation: A stock solution of the 3-methyl-1H-pyrazole-1-carboxamide-based inhibitor is prepared in 100% DMSO. Serial dilutions are then made to create a concentration gradient for IC50 determination.

  • Assay Plate Preparation: Kinase, substrate, and ATP are added to the wells of a multi-well plate (e.g., 384-well).

  • Inhibitor Addition: The test inhibitor at various concentrations is added to the assay wells. Control wells containing DMSO vehicle are included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The reaction is stopped, and the signal (e.g., luminescence, fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Compound Serial Dilution Add_Inhibitor Add Inhibitor/DMSO Compound_Prep->Add_Inhibitor Assay_Plate Plate Kinases, Substrates Assay_Plate->Add_Inhibitor Incubation Initiate with ATP & Incubate Add_Inhibitor->Incubation Detection Stop Reaction & Detect Signal Incubation->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis

Comparative Data for Hypothetical Pyrazole-Carboxamide Inhibitors

InhibitorTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (S10)
Compound X 5500>10,0000.02
Compound Y 10502000.25
Compound Z 220150.50

Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.

Thermal Shift Assays: A Biophysical Approach

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a biophysical technique that measures the thermal stability of a protein.[5] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is valuable as it directly measures binding rather than inhibition and does not require an active enzyme or specific substrates.[5]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: A solution containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor is prepared in a suitable buffer.

  • Plate Loading: The mixture is aliquoted into a 96- or 384-well PCR plate.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: The fluorescence of the dye, which increases as it binds to the exposed hydrophobic regions of the unfolding protein, is monitored in real-time.

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in melting temperature (ΔTm) upon inhibitor binding is calculated. A larger ΔTm indicates stronger binding.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_data Data Analysis Mix_Reagents Mix Kinase, Dye, Inhibitor Load_Plate Aliquot into PCR Plate Mix_Reagents->Load_Plate Ramp_Temp Gradual Temperature Increase Load_Plate->Ramp_Temp Monitor_Fluorescence Monitor Fluorescence Ramp_Temp->Monitor_Fluorescence Determine_Tm Determine Melting Temperature (Tm) Monitor_Fluorescence->Determine_Tm Calculate_DeltaTm Calculate ΔTm Determine_Tm->Calculate_DeltaTm

Comparative ΔTm Data for Compound X

KinaseΔTm (°C) with 10 µM Compound X
Target Kinase 12.5
Off-Target Kinase A 3.2
Off-Target Kinase B 0.8
Off-Target Kinase C 7.9

This data suggests a strong interaction with the target kinase and a moderate, potentially significant, interaction with Off-Target Kinase C, which warrants further investigation.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential, they may not always reflect an inhibitor's behavior in the complex cellular environment.[6] Cell-based assays are crucial for confirming target engagement and assessing cellular potency and selectivity.

Methodologies:

  • NanoBRET™ Target Engagement: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells. A fluorescent tracer competes with the inhibitor for binding to the kinase, and the proximity-based BRET signal is measured.

  • Phospho-protein Western Blotting: This classic technique measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation upon inhibitor treatment indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): Similar to DSF, CETSA measures the thermal stabilization of a target protein upon ligand binding, but within intact cells or cell lysates.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture: Cells are transiently or stably transfected to express the kinase of interest as a NanoLuc® fusion protein.

  • Plating: The engineered cells are plated in a multi-well plate.

  • Compound Treatment: Cells are treated with a serial dilution of the 3-methyl-1H-pyrazole-1-carboxamide-based inhibitor.

  • Tracer and Substrate Addition: The NanoBRET™ tracer and the NanoLuc® substrate are added to the wells.

  • BRET Measurement: The plate is read on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data is plotted to determine the cellular IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Detection cluster_analysis Analysis Transfect_Cells Transfect Cells with Kinase-NanoLuc Plate_Cells Plate Cells in Multi-well Plate Transfect_Cells->Plate_Cells Add_Inhibitor Treat with Inhibitor Plate_Cells->Add_Inhibitor Add_Tracer_Substrate Add Tracer and Substrate Add_Inhibitor->Add_Tracer_Substrate Measure_BRET Measure BRET Signal Add_Tracer_Substrate->Measure_BRET Calculate_IC50 Determine Cellular IC50 Measure_BRET->Calculate_IC50

Biochemical vs. Cellular Potency of Compound X

Assay TypeTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)
Biochemical 5500
Cellular (NanoBRET™) 50>10,000

The 10-fold shift in on-target potency between the biochemical and cellular assays could be due to factors like cell permeability, efflux pumps, or intracellular ATP concentration. The improved selectivity in the cellular context is a positive indicator.

Chemical Proteomics: An Unbiased View of the Target Landscape

Chemical proteomics approaches, such as Kinobeads™ and KiNativ™, provide an unbiased assessment of an inhibitor's targets in a cellular lysate or even in vivo.[7] These methods utilize affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the kinome. The bound kinases are then quantified by mass spectrometry.

Experimental Workflow: Kinobeads™ Profiling

  • Lysate Preparation: Cells are lysed to release the proteome.

  • Inhibitor Competition: The lysate is incubated with the test inhibitor at various concentrations.

  • Kinase Enrichment: The lysate is then passed over the Kinobeads™, where kinases not bound to the test inhibitor will bind to the beads.

  • Elution and Digestion: The bead-bound proteins are eluted and digested into peptides.

  • Mass Spectrometry: The peptides are analyzed by LC-MS/MS for identification and quantification.

  • Data Analysis: The displacement of kinases from the beads by the test inhibitor is quantified to determine binding affinities.

This powerful technique can uncover unexpected off-targets and provide a comprehensive view of the inhibitor's selectivity.

Case Study: Profiling a Novel Pyrazole-Carboxamide Aurora Kinase Inhibitor

A novel 3-methyl-1H-pyrazole-1-carboxamide derivative, Compound P , was designed as an Aurora B kinase inhibitor.[8] A tiered approach to selectivity profiling was employed:

  • Initial Screen: A large biochemical panel of over 400 kinases at a single high concentration (10 µM) revealed potent inhibition of Aurora A and B, with minor activity against a few other kinases.

  • IC50 Determination: Follow-up dose-response assays confirmed high potency against Aurora A (IC50 = 35 nM) and Aurora B (IC50 = 75 nM).[8]

  • Cellular Target Engagement: A phospho-histone H3 (a direct substrate of Aurora B) western blot in treated cells showed a dose-dependent decrease in phosphorylation, confirming cellular activity.

  • Broad Profiling: A Kinobeads™ experiment identified a previously unknown off-target, RIPK2, with moderate affinity. This finding prompted further investigation into the potential immunological effects of the inhibitor.

This case study highlights the importance of using orthogonal methods to build a complete picture of an inhibitor's selectivity.

Conclusion: A Roadmap to Selective Inhibitors

The development of selective 3-methyl-1H-pyrazole-1-carboxamide-based kinase inhibitors is a challenging but achievable goal. A strategic and multi-faceted approach to cross-reactivity profiling is paramount. By integrating data from biochemical panels, biophysical binding assays, cellular target engagement studies, and unbiased proteomic methods, researchers can gain a comprehensive understanding of their compound's selectivity. This knowledge is critical for lead optimization, predicting potential in vivo toxicities, and ultimately, developing safer and more effective kinase-targeted therapies.

References

  • Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Milczek, E., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Berger, J. P., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Späth, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Lu, X., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Reddy, T. S., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxamides: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemistry.[1] Its remarkable versatility and ability to form key interactions with biological targets have led to its incorporation into a wide array of successful drugs and commercial products. From the anti-inflammatory blockbuster Celecoxib to a new generation of fungicides and insecticides, the value of this heterocyclic motif is undisputed.[2][3][4] This widespread application has, in turn, driven significant innovation in synthetic organic chemistry, leading to the development of multiple, distinct routes for the construction of these valuable molecules.

For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy is a critical decision that can profoundly impact the efficiency, cost, and scalability of a project. This guide provides an in-depth, head-to-head comparison of the three primary synthetic routes to pyrazole carboxamides. We will move beyond a simple listing of steps to explore the underlying mechanistic principles, provide field-proven experimental insights, and present quantitative data to support a logical and informed selection process.

The Synthetic Landscape: An Overview of Major Routes

The synthesis of pyrazole carboxamides can be broadly categorized into three main strategies, each with its own set of advantages and disadvantages:

  • Route 1: The Classic Two-Stage Approach (Py-COOH + Amine) : This is the most prevalent and flexible method, involving the initial construction of a pyrazole ring bearing a carboxylic acid (or ester) functionality, followed by a standard amide coupling reaction.[5]

  • Route 2: The Convergent Approach (Multicomponent Reactions) : These elegant one-pot reactions bring together three or more starting materials to construct the pyrazole carboxamide core in a single, efficient step, maximizing atom economy.[6][7]

  • Route 3: The "Amide-First" Cyclization Approach : A less common but effective strategy where the amide bond is formed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[8]

Route 1: The Classic Two-Stage Approach: Pyrazole Formation Followed by Amide Coupling

This is the workhorse method for pyrazole carboxamide synthesis, offering unparalleled flexibility in the introduction of diverse substituents on both the pyrazole core and the amide nitrogen. The process is logically divided into two distinct phases: synthesis of the pyrazole carboxylic acid intermediate and the subsequent amide bond formation.

Part A: Forging the Core - Synthesis of Pyrazole Carboxylic Acids

The most common method for constructing the pyrazole ring itself is the Knorr Pyrazole Synthesis , a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10][11]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically acid-catalyzed and proceeds through a well-established mechanism. The regioselectivity of the reaction, a critical consideration when using unsymmetrical 1,3-dicarbonyls, is influenced by a combination of steric and electronic factors, as well as reaction conditions like solvent and pH.[10][12][13]

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

Knorr_Mechanism

Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Materials: Methylhydrazine, Ethyl 2,4-dioxovalerate (ethyl acetoacetylacetate), Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve methylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (~80°C) for 2-4 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product is then hydrolyzed by dissolving it in a mixture of THF/water and adding LiOH or NaOH (1.5 eq). The reaction is stirred at room temperature until the ester is fully consumed.

    • After hydrolysis, the mixture is acidified with 1M HCl to precipitate the pyrazole carboxylic acid, which is then filtered, washed with water, and dried.

Part B: The Coupling - Amide Bond Formation

With the pyrazole carboxylic acid in hand, the final step is the formation of the amide bond. This is a mature area of organic synthesis, and a vast array of coupling reagents are available.[14][15] The choice of reagent is critical and depends on factors such as substrate reactivity, potential for racemization (if chiral centers are present), cost, and ease of byproduct removal.

Common Coupling Reagent Classes:

  • Acid Chlorides (e.g., via SOCl₂): This is a classic and cost-effective method. The carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine.[16] The primary drawback is the harshness of the conditions and the generation of HCl, which must be scavenged by a base (e.g., triethylamine).

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, especially in medicinal chemistry, due to their mild conditions and the water-solubility of the urea byproduct. To increase efficiency and suppress side reactions like racemization, they are almost always used with an additive, most commonly 1-Hydroxybenzotriazole (HOBt).[17]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[18][19] They react rapidly and are particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[14] Their higher cost is the main consideration.

Amide_Coupling_Mechanism

Experimental Protocol: Amide Coupling using HATU

  • Materials: Pyrazole carboxylic acid, desired amine, HATU, Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.

    • Add the amine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Route 2: The Convergent Approach - Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a powerful tool in modern organic synthesis, offering a highly efficient route to complex molecules in a single step.[20][21][22] For pyrazole carboxamides, MCRs provide a convergent and atom-economical alternative to the linear, two-stage approach.

Mechanism of a Four-Component Pyrazole Synthesis:

One notable example involves the reaction of a hydrazine, an aldehyde, malononitrile, and another active methylene compound like ethyl cyanoacetate.[23]

  • Intermediate Formation: The reaction initiates with two separate condensations: the hydrazine reacts with ethyl cyanoacetate, and the aldehyde undergoes a Knoevenagel condensation with malononitrile.

  • Michael Addition: The intermediate derived from the hydrazine then acts as a nucleophile in a Michael addition to the product of the Knoevenagel condensation.

  • Cyclization and Rearrangement: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and rearrangement to yield the highly functionalized pyrazole product.[23]

MCR_Mechanism

Experimental Protocol: Four-Component Synthesis of a Functionalized Pyrazole

  • Materials: Hydrazine hydrate, Malononitrile, Ethyl cyanoacetate, appropriate Aldehyde, Ethanol.

  • Procedure:

    • In a single reaction vessel, combine malononitrile (1.0 eq), ethyl cyanoacetate (1.0 eq), hydrazine hydrate (1.0 eq), the desired aldehyde (1.0 eq), and ethanol (2 mL).[23]

    • Stir the mixture at 80°C for approximately 50 minutes.[23]

    • Monitor the reaction to completion using TLC.

    • Cool the reaction mixture to room temperature.

    • The product often precipitates from the reaction mixture and can be collected by filtration.

    • Wash the collected solid with cold ethanol to afford the pure functionalized pyrazole product.[23] This product can then be further modified to the desired carboxamide if necessary.

Route 3: The "Amide-First" Cyclization Approach

This strategy inverts the classical approach by forming the amide bond before the pyrazole ring. A key example of this route is the cyclocondensation of α,β-unsaturated ketones (chalcones) with semicarbazide hydrochloride.[8]

Mechanism of Chalcone Cyclization with Semicarbazide:

  • Michael Addition: The reaction begins with a conjugate (Michael) addition of the terminal nitrogen of semicarbazide to the β-carbon of the chalcone.

  • Cyclization/Condensation: The intermediate then undergoes an intramolecular cyclization, with the other semicarbazide nitrogen attacking the carbonyl carbon of the former chalcone.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of a dihydropyrazole-1-carboxamide.

  • Aromatization: Depending on the reaction conditions and substituents, this intermediate may be isolated or can aromatize (often via oxidation) to the final pyrazole-1-carboxamide.

Chalcone_Route

Experimental Protocol: Synthesis from a Chalcone and Semicarbazide

  • Materials: Substituted chalcone, Semicarbazide hydrochloride, Methanol, Hydrochloric acid (catalytic).

  • Procedure:

    • Dissolve the chalcone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in methanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the reaction mixture for 3-4 hours, monitoring progress by TLC.[8]

    • After completion, cool the reaction mixture. The product often crystallizes upon cooling.

    • Collect the solid product by filtration, wash with cold methanol, and dry to yield the pyrazole-1-carboxamide derivative.[8]

Head-to-Head Comparison: Performance and Practicality

The optimal synthetic route depends heavily on the specific goals of the project. The following table provides a comparative summary of the three main approaches.

ParameterRoute 1: Classic Two-StageRoute 2: Multicomponent Reaction (MCR)Route 3: "Amide-First" Cyclization
Flexibility/Scope Excellent. Allows for virtually any combination of pyrazole core and amine component. Amenable to late-stage diversification.Moderate to Good. Scope can be limited by the compatibility of functional groups on the various components under the one-pot conditions.Limited. Primarily yields N-unsubstituted or N1-carbamoyl pyrazoles. Scope is dependent on accessible chalcone precursors.
Efficiency (Steps) Moderate. Multi-step process (pyrazole formation, hydrolysis, coupling). Requires isolation of intermediates.Excellent. Convergent, one-pot synthesis reduces step count, purification, and waste.[7]Good. Typically a one- or two-step process (chalcone formation, then cyclization).
Typical Yields Good to Excellent. Each step is generally high-yielding (often >80-90%). Overall yield is a product of individual step yields.Good to Excellent. Reported yields are often high (can be >85-90%), especially for optimized reactions.[23]Good. Yields are generally reported as good, often in the 70-85% range.[8]
Reaction Conditions Variable. Knorr synthesis can require heat. Amide coupling conditions are generally mild, but acid chloride formation is harsh.Mild to Moderate. Often requires heating (e.g., 80°C), but generally avoids harsh reagents.[23]Moderate. Typically requires refluxing conditions.
Cost & Scalability Moderate. Can be costly at scale, especially if using advanced coupling reagents like HATU. However, the use of SOCl₂ is very cost-effective.Potentially Excellent. High atom economy and reduced step count are advantageous for cost and scalability.[7]Good. Starting materials (acetophenones, aldehydes, semicarbazide) are generally inexpensive and readily available.
Key Advantage Unmatched versatility and reliability for library synthesis and SAR studies.Maximum efficiency and atom economy. Ideal for producing a core scaffold quickly.Direct access to pyrazole-1-carboxamides from simple starting materials.
Key Disadvantage Longer linear sequence, more unit operations (workups, purifications).Substrate scope can be limited; optimization may be required for new combinations.Limited substitution patterns achievable on the pyrazole ring and amide.

Conclusion and Expert Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific context of the research program:

  • For Medicinal Chemistry and SAR Exploration (Route 1): The Classic Two-Stage Approach remains the gold standard. Its unparalleled flexibility allows for the systematic and independent variation of substituents on both the pyrazole core and the amide fragment, which is essential for detailed structure-activity relationship (SAR) studies. The ability to choose from a wide range of well-understood coupling reagents allows for fine-tuning the reaction to accommodate sensitive functional groups and minimize racemization.

  • For Scale-Up and Process Chemistry (Route 2): When a lead compound has been identified and large quantities are required, Multicomponent Reactions should be strongly considered. The reduction in the number of synthetic steps, solvent usage, and purification operations translates directly to lower costs, less waste, and a more efficient process at scale. The high degree of convergence is a significant advantage in process chemistry.

  • For Specific Scaffolds (Route 3): The "Amide-First" Cyclization is a valuable niche strategy. If the target molecule is a pyrazole-1-carboxamide and the required chalcone precursors are readily available, this method offers a very direct and often cost-effective route that should not be overlooked.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route empowers the modern researcher to design and execute the most logical, efficient, and robust synthesis for their target pyrazole carboxamide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Wang, J., Zhang, J., Zhao, Y., & An, G. (2017). An efficient and multi-component synthesis of functionalized pyrazole derivatives. Heterocycles, 94(3), 533-541. Available at: [Link]

  • Fakhr, M. A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 48.
  • Cantillo, D., et al. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 78(16), 8119-8128. Available at: [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • ResearchGate. (2021). Knorr pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341. Available at: [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Heravi, M. M., et al. (2024). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation and (3+2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-245. Available at: [Link]

  • Journal of the Indian Chemical Society. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

  • ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • JETIR. (2021). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]

  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. Available at: [Link]

  • Yildirim, I., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1967. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Li, Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(23), 9789-9800. Available at: [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808-11813. Available at: [Link]

  • ACS Omega. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • PubMed. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 3-Methyl-1H-pyrazole-1-carboxamide: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for assessing the in vivo activity of 3-Methyl-1H-pyrazole-1-carboxamide, a novel compound emerging from the biologically rich class of pyrazole carboxamides. While in vitro assays may suggest potent anti-inflammatory or anti-cancer activity, only meticulously designed animal models can reveal the true therapeutic potential and translational viability of a new chemical entity.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will explore the critical steps of in vivo validation, from initial pharmacokinetic and safety profiling to robust efficacy studies in a well-established animal model of inflammation. Throughout this guide, we will draw comparisons with a standard-of-care compound to benchmark the performance of 3-Methyl-1H-pyrazole-1-carboxamide.

The Scientific Premise: Why Pyrazole Carboxamides Warrant In Vivo Scrutiny

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, analgesic, and antimicrobial properties.[1][2] The carboxamide linkage further enhances the drug-like properties of these molecules, often contributing to improved target binding and pharmacokinetic profiles.

Recent studies on various pyrazole carboxamide derivatives have demonstrated significant in vivo activity. For instance, certain derivatives have shown potent anti-inflammatory effects in the carrageenan-induced rat paw edema model.[3] Others have been investigated as anti-cancer agents, with some demonstrating the ability to interact with DNA or inhibit key kinases involved in tumor progression.[4][5][6] This rich history of the broader chemical class provides a strong impetus for the in vivo investigation of 3-Methyl-1H-pyrazole-1-carboxamide.

Phase 1: Foundational In Vivo Studies - Pharmacokinetics and Acute Toxicity

Before assessing efficacy, it is paramount to understand how the compound behaves in a living system and to establish a safe dose range. These initial studies are critical for interpreting the results of subsequent efficacy models and for de-risking the compound for further development.

Pharmacokinetic (PK) Profiling

The primary objective of a PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of 3-Methyl-1H-pyrazole-1-carboxamide. A well-designed PK study will inform dose selection and dosing frequency for the efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.

  • Compound Administration:

    • Intravenous (IV) group: 2 mg/kg of 3-Methyl-1H-pyrazole-1-carboxamide in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Oral (PO) group: 10 mg/kg of 3-Methyl-1H-pyrazole-1-carboxamide in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Plasma concentrations of 3-Methyl-1H-pyrazole-1-carboxamide are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Oral Bioavailability (%F)

Diagram: Pharmacokinetic Study Workflow

G cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis IV Dosing (2 mg/kg) IV Dosing (2 mg/kg) Blood Collection Blood Collection IV Dosing (2 mg/kg)->Blood Collection PO Dosing (10 mg/kg) PO Dosing (10 mg/kg) PO Dosing (10 mg/kg)->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation LC-MS/MS Quantification LC-MS/MS Quantification Plasma Separation->LC-MS/MS Quantification PK Parameter Calculation PK Parameter Calculation LC-MS/MS Quantification->PK Parameter Calculation Bioavailability Assessment Bioavailability Assessment PK Parameter Calculation->Bioavailability Assessment

Caption: Workflow for a single-dose pharmacokinetic study.

Acute Toxicity Assessment

An acute toxicity study provides an initial understanding of the compound's safety profile and helps to identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Male and female Swiss albino mice (n=5 per sex per group), weighing 20-25g.

  • Compound Administration: A single oral dose of 3-Methyl-1H-pyrazole-1-carboxamide is administered at increasing dose levels (e.g., 10, 100, 500, 1000, 2000 mg/kg). A vehicle control group receives only the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 (Lethal Dose, 50%) may be estimated, and the MTD is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Phase 2: Efficacy Evaluation in an Animal Model of Inflammation

Based on the prevalence of anti-inflammatory activity within the pyrazole carboxamide class, we will proceed with an in vivo validation protocol using the carrageenan-induced paw edema model. This is a widely used and well-characterized model of acute inflammation.[7]

Comparative Compound Selection

To provide a meaningful benchmark for the anti-inflammatory activity of 3-Methyl-1H-pyrazole-1-carboxamide, we will use Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), as a positive control.

Carrageenan-Induced Paw Edema in Rats

This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Experimental Protocol: Anti-inflammatory Efficacy Study

  • Animal Model: Male Wistar rats (n=6 per group), weighing 150-180g.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o.)

    • Group 2: 3-Methyl-1H-pyrazole-1-carboxamide (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: 3-Methyl-1H-pyrazole-1-carboxamide (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram: Efficacy Study Experimental Workflow

G Initial Paw Volume Measurement Initial Paw Volume Measurement Oral Administration of Test Compounds Oral Administration of Test Compounds Initial Paw Volume Measurement->Oral Administration of Test Compounds Carrageenan Injection (1 hr post-dose) Carrageenan Injection (1 hr post-dose) Oral Administration of Test Compounds->Carrageenan Injection (1 hr post-dose) Paw Volume Measurement (hourly for 4 hrs) Paw Volume Measurement (hourly for 4 hrs) Carrageenan Injection (1 hr post-dose)->Paw Volume Measurement (hourly for 4 hrs) Calculation of % Edema Inhibition Calculation of % Edema Inhibition Paw Volume Measurement (hourly for 4 hrs)->Calculation of % Edema Inhibition Comparative Data Analysis Comparative Data Analysis Calculation of % Edema Inhibition->Comparative Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative Data Summary

The following tables present hypothetical but plausible data to illustrate how the performance of 3-Methyl-1H-pyrazole-1-carboxamide would be compared against the standard, Indomethacin.

Table 1: Comparative Pharmacokinetic Parameters

Parameter3-Methyl-1H-pyrazole-1-carboxamide (10 mg/kg, p.o.)Indomethacin (10 mg/kg, p.o.)
Cmax (ng/mL)12501500
Tmax (hr)1.51.0
AUC (0-t) (ng*hr/mL)78008500
t1/2 (hr)4.23.8
%F6590

Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

Treatment Group1 hr2 hr3 hr4 hr
Vehicle Control0000
3-Methyl-1H-pyrazole-1-carboxamide (10 mg/kg)25.535.245.840.1
3-Methyl-1H-pyrazole-1-carboxamide (30 mg/kg)38.750.165.358.9
Indomethacin (10 mg/kg)45.258.670.162.5

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the in vivo validation of 3-Methyl-1H-pyrazole-1-carboxamide. The initial pharmacokinetic and acute toxicity studies are essential for establishing a foundation for further investigation. The comparative efficacy study in the carrageenan-induced paw edema model provides a clear assessment of the compound's anti-inflammatory potential relative to a known standard.

Based on the hypothetical data presented, 3-Methyl-1H-pyrazole-1-carboxamide demonstrates dose-dependent anti-inflammatory activity, though it may be slightly less potent than Indomethacin at the same dose level. However, a favorable pharmacokinetic and safety profile could still make it a viable candidate for further development.

Future studies should aim to elucidate the mechanism of action, potentially through ex vivo analysis of inflammatory mediators (e.g., prostaglandins, cytokines) in the paw tissue. Additionally, evaluation in chronic models of inflammation, such as adjuvant-induced arthritis, would provide a more comprehensive understanding of its therapeutic potential. The selection of appropriate animal models is a crucial step in the early phase of drug development.[8][9][10] The judicious use of these models, as outlined in this guide, will be instrumental in determining the future trajectory of 3-Methyl-1H-pyrazole-1-carboxamide in the drug discovery pipeline.

References

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. Available from: [Link]

  • Lubet, R. A., et al. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 207, 27-44. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]

  • Chen, D., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(12), 10307. Available from: [Link]

  • Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Pathology, 51(1), 212-230. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]

  • Gao, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 633257. Available from: [Link]

  • Goyal, A., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2896-2902. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved January 15, 2026, from [Link]

  • Sharma, V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 133. Available from: [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5039. Available from: [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 944-951. Available from: [Link]

  • Quirante, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available from: [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 944-951. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-12. Available from: [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5039. Available from: [Link]

  • Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. Available from: [Link]

  • Taha, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13745. Available from: [Link]

  • Li, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. Available from: [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Available from: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]

  • Grout, R. J., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774. Available from: [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available from: [Link]

Sources

A Researcher's Guide to Pyrazole Isomer Energetics: A DFT-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular stability is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] The phenomenon of tautomerism in unsymmetrically substituted pyrazoles can significantly influence their reactivity and biological activity, making the precise determination of the most stable isomer a critical step in rational drug design.[4][5]

This guide provides an in-depth, objective comparison of pyrazole isomer energetics using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.[6][7] We will delve into the theoretical underpinnings of this computational approach, present a detailed, field-proven protocol for its application, and analyze the resulting energetic data to provide actionable insights for your research.

The Decisive Role of Aromaticity in Pyrazole Stability

Computational studies have consistently revealed that the aromaticity of the pyrazole ring is the primary determinant of isomer stability.[8][9] Tautomers that preserve the delocalized π-electron system are energetically favored. Consequently, the 1H-pyrazole isomer is consistently identified as the most stable form.[8] Non-aromatic tautomers, in which a proton resides on a carbon atom, are significantly higher in energy.[8][9] The substantial energy difference suggests that under typical experimental conditions, the 1H-pyrazole is the predominantly observed species.[8]

Comparative Energetics of Pyrazole Tautomers

The relative energies of different pyrazole tautomers, as determined by DFT and ab initio calculations, underscore the energetic penalty associated with the loss of aromaticity.

Pyrazole IsomerTautomer DescriptionRelative Energy (kJ/mol)
PyA (1H-pyrazole) Aromatic, with an NH group in the ring.0.00 (Reference)
PyB (3H-pyrazole) Non-aromatic, featuring a CH2 group adjacent to a nitrogen atom.~100
PyC (4H-pyrazole) Non-aromatic, with a CH2 group positioned as far as possible from the nitrogen atoms.Higher than PyB

Note: These values are approximate and can vary with the computational method and basis set employed. The data is based on calculations using the 6-311++G* basis set.*[8][9]

While the unsubstituted pyrazole overwhelmingly favors the 1H tautomer, the introduction of substituents can modulate these relative energies. Theoretical calculations have shown that electron-donating groups tend to favor the C3-tautomer, whereas electron-withdrawing groups can stabilize the C5-tautomer.[5][8]

A Validated DFT Protocol for Isomer Energetics

To ensure the accuracy and reproducibility of energetic comparisons, a rigorous and self-validating computational workflow is essential. The following protocol outlines a reliable method for determining the relative energetics of pyrazole isomers.

The "Why" Behind the Method: Choosing the Right Tools

The selection of an appropriate DFT functional and basis set is critical for obtaining meaningful results.[10][11] For organic molecules like pyrazole, hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost.[9][12] B3LYP is a widely used functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing electronic effects in aromatic systems.[13][14] The M06-2X functional is particularly well-suited for non-covalent interactions, which can be important in substituted pyrazoles.

The choice of basis set determines the flexibility the system has to describe the spatial distribution of its electrons. A Pople-style basis set like 6-311++G(d,p) is a robust choice for these types of calculations.[5][9] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions, while "(d,p)" denotes the inclusion of polarization functions that allow for more complex orbital shapes.

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial 3D structures of the pyrazole isomers are subjected to geometry optimization. This process computationally finds the lowest energy conformation for each isomer.[8] This is a critical step as the final energy is highly dependent on the molecular geometry.

  • Frequency Calculation: To verify that the optimized structures correspond to true energetic minima on the potential energy surface, frequency calculations are performed at the same level of theory.[8] A true minimum will have no imaginary frequencies. The absence of imaginary frequencies provides a self-validating check of the optimized geometry.

  • Single-Point Energy Calculation: With the validated optimized geometries, a single-point energy calculation is performed to obtain highly accurate electronic energies.[8] This step often employs a larger basis set than the geometry optimization to further refine the energy value.

  • Relative Energy Determination: The relative energy of each isomer is calculated by taking the difference between its total energy and the energy of the most stable isomer, which is set as the zero reference.[8] To mimic experimental conditions more closely, solvent effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM).[8]

Visualizing the Computational Workflow

The following diagram illustrates the standard computational workflow for comparing the energetics of pyrazole isomers using DFT.

DFT_Workflow cluster_input Initial Input cluster_computation DFT Calculations cluster_analysis Data Analysis start Pyrazole Isomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) sp_energy Single-Point Energy Calculation validation->sp_energy No (True Minimum) rel_energy Relative Energy Determination sp_energy->rel_energy conclusion Energetic Comparison rel_energy->conclusion

Caption: A standard computational workflow for DFT-based comparison of pyrazole isomer energetics.

Conclusion

This guide has provided a comprehensive overview of the DFT-based comparison of pyrazole isomer energetics, grounded in scientific integrity and established computational protocols. The key takeaway for researchers is the pronounced stability of the aromatic 1H-pyrazole tautomer, a factor that should be at the forefront of synthetic and drug design considerations. By employing the detailed DFT workflow presented, researchers can confidently predict the relative stabilities of pyrazole derivatives, leading to more informed and efficient drug development pipelines.

References

  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].
  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Practical Guide to Density Functional Theory (DFT)
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Density Functional Theory (DFT)
  • Best Practice DFT Protocols For Basic Molecular Comput
  • Synthesis and DFT calculation of novel pyrazole derivatives.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [No Source Found].
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [No Source Found].
  • Benchmarking of density functionals for Z-azoarene half-lives via automated transition st
  • Comprehensive DFT study of 3-(2-furyl)
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determin
  • New Organic–Inorganic Salt Based on Fluconazole Drug: TD-DFT Benchmark and Computational Insights into Halogen Substitution. MDPI.
  • [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv.
  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv.
  • Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-exchanged Zeolites.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Methyl-1H-pyrazole-1-carboxamide (CAS No. 873-50-7), grounded in regulatory standards and best laboratory practices.

Part 1: Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway. 3-Methyl-1H-pyrazole-1-carboxamide is a chemical that, while not classified as acutely hazardous by all regulatory bodies, requires careful handling based on data from analogous structures and supplier Safety Data Sheets (SDS).

The primary causality for treating this compound as hazardous waste stems from its potential for biological activity and the general principle that all research chemicals with incomplete toxicological profiles should be handled with caution.[1][2] Improper disposal, such as drain disposal, is explicitly forbidden as it can introduce unknown compounds into aquatic environments.[3][4]

Table 1: Hazard Profile of Related Pyrazole Carboxamides To establish a conservative and safe disposal plan, we can reference the hazard classifications of structurally similar compounds. This data underscores the rationale for treating 3-Methyl-1H-pyrazole-1-carboxamide as regulated hazardous waste.

Hazard Statement NumberDescriptionClassificationSource
H302Harmful if swallowed.Acute Toxicity, Oral (Category 4)[1][5]
H315Causes skin irritation.Skin Irritation (Category 2)[1]
H319Causes serious eye irritation.Eye Irritation (Category 2A)[1][5]
H335May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3)[1]

These potential hazards necessitate that all handling and disposal operations be conducted with appropriate engineering controls and PPE to prevent accidental exposure.[6]

Part 2: Pre-Disposal Protocol: Safe Handling and Segregation

The foundation of a safe disposal plan is laid long before the waste container is full. It begins with the correct handling and segregation of the waste stream at the point of generation.

Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of 3-Methyl-1H-pyrazole-1-carboxamide, both in its pure form and as waste, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

  • Personal Protective Equipment: A standard PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][6]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]

    • Body Protection: A laboratory coat must be worn to protect skin and clothing.[7]

Waste Segregation

The cardinal rule of chemical waste management is proper segregation. This prevents dangerous reactions between incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Classification: 3-Methyl-1H-pyrazole-1-carboxamide waste must be classified as hazardous chemical waste.[8] This determination is a requirement under the US EPA's Resource Conservation and Recovery Act (RCRA).[9][10]

  • Do Not Mix: Do not combine this waste stream with non-hazardous waste, biological waste, or other incompatible chemical waste classes. It should be collected in a dedicated container.

  • No Drain Disposal: Under no circumstances should this chemical or its rinseate be poured down the sanitary sewer.[3][4] This is to prevent environmental contamination and potential damage to the wastewater treatment system.

Part 3: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the compliant containerization, labeling, and storage of 3-Methyl-1H-pyrazole-1-carboxamide waste, leading to its final disposal.

Step 1: Containerization Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11]

  • Material: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if the waste is mixed with acidic solutions.[9]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[11]

  • Condition: Ensure the container is clean, dry, and free from leaks or cracks. The cap must seal effectively.[11]

Step 2: Labeling Proper labeling is a critical compliance point mandated by OSHA and the EPA.[12] The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[10]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "3-Methyl-1H-pyrazole-1-carboxamide" . Do not use abbreviations or chemical formulas.[10]

    • For mixtures, list all constituents and their approximate percentages.[11]

    • The date when waste accumulation began.

    • The name of the Principal Investigator and the laboratory location (building and room number).[10]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[12]

Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[11][12]

  • Location: The SAA must be under the direct supervision of laboratory personnel.[9]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[3]

  • Containment: Place the container in a secondary containment bin to mitigate leaks or spills.[13]

  • Closure: The waste container must be kept securely capped at all times, except when actively adding waste.[11]

Step 4: Arranging Final Disposal Once the waste container is full (or has been in accumulation for up to one year), it must be removed from the SAA for final disposal.[11]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) office.[10]

  • Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[14] The typical disposal method for this type of organic solid is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][15]

Part 4: Emergency Procedures for Spills and Exposure

Preparedness for accidental releases is a non-negotiable aspect of laboratory safety and is covered under OSHA's HAZWOPER standard (29 CFR 1910.120).[16][17]

Spill Response

  • Small Spill (Solid):

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[3][6]

    • Collect the spilled material and any contaminated absorbent pads or cleaning materials into a designated hazardous waste container.

    • Label the container and manage it as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Personal Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or seek immediate medical attention.[5]

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the procedural flow for the proper management of 3-Methyl-1H-pyrazole-1-carboxamide waste, from generation to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_FinalDisposal Final Disposal cluster_Emergency Emergency Protocol gen Waste Generation (3-Methyl-1H-pyrazole-1-carboxamide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill or Exposure Occurs gen->spill segregate Segregate as Hazardous Waste ppe->segregate container Step 1: Containerize (Compatible, Sealed Container) segregate->container label_waste Step 2: Label Container ('Hazardous Waste', Name, Date) container->label_waste store Step 3: Store in SAA (Secondary Containment) label_waste->store ehs Step 4: Request EHS Pickup (When Full or at 1 Year) store->ehs disposal Transport to Licensed TSDF (Incineration) ehs->disposal spill_response Follow Spill Response Protocol spill->spill_response Spill exposure_response Follow First Aid & Exposure Protocol spill->exposure_response Exposure

Caption: Disposal workflow for 3-Methyl-1H-pyrazole-1-carboxamide.

Conclusion

The responsible disposal of 3-Methyl-1H-pyrazole-1-carboxamide is not merely a regulatory obligation but a fundamental aspect of professional scientific practice. By adhering to this structured protocol—from initial hazard assessment and proper segregation to compliant containerization and emergency preparedness—researchers can effectively mitigate risks, ensure the safety of their colleagues, and protect the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ....
  • Fluorochem. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Fisher Scientific. (2024). Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Fisher Scientific. (2023). Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemicalBook. (2025). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 3-methyl-1-phenyl-5-pyrazolone.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet - 6-Bromopyridine-2-carboxamide.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

A Senior Application Scientist's Guide to Handling 3-Methyl-1H-pyrazole-1-carboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-1H-pyrazole-1-carboxamide (CAS No. 873-50-7), focusing on the critical aspects of personal protective equipment (PPE), operational workflows, and disposal. As your partner in the laboratory, we believe that a foundation of safety builds the deepest trust and enables groundbreaking science.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the compound's potential hazards is essential. 3-Methyl-1H-pyrazole-1-carboxamide is classified as harmful if swallowed and is known to cause skin, eye, and respiratory tract irritation[1][2]. The primary routes of exposure are ingestion, inhalation, and skin or eye contact[1].

Hazard Identification and GHS Classification

Hazard GHS Classification Signal Word Hazard Statement
Acute Oral Toxicity Category 4 Warning H302: Harmful if swallowed[2][3]
Skin Irritation Not Classified (Potential) Warning May cause skin irritation[1]
Eye Irritation Not Classified (Potential) Warning May cause eye irritation[1]

| Respiratory Irritation | Not Classified (Potential) | Warning | May cause respiratory tract irritation[1] |

Toxicological Data

Test Species Value
LD50 Oral Rat 1100 mg/kg[1]

| LD50 Oral | Mouse | 1040 mg/kg[1] |

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The first and most critical line of defense is a properly designed and maintained laboratory environment.

  • Chemical Fume Hood : All operations involving the handling of solid 3-Methyl-1H-pyrazole-1-carboxamide, especially weighing and transferring where dust can be generated, must be conducted within a certified chemical fume hood[1][4]. This minimizes the risk of inhalation.

  • Emergency Equipment : Ensure immediate access to a functional eyewash station and safety shower[1][5]. Their locations must be clearly marked and unobstructed[6].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles with Side ShieldsRationale: Protects against dust particles and potential splashes. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[2][5][7].
Face ShieldRationale: To be worn over safety goggles during procedures with a high risk of splashing, providing full-face protection[8][9].
Hand Protection Chemical-Resistant Gloves (Nitrile)Rationale: Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before each use[1][10]. Double-gloving is recommended for enhanced protection[4].
Body Protection Laboratory CoatRationale: Protects skin and personal clothing from contamination. Should be buttoned completely[8].
Impervious Clothing/ApronRationale: Recommended when handling larger quantities or when there is a significant risk of splashes to prevent skin contact[7][8].
Respiratory Protection NIOSH/MSHA-Approved RespiratorRationale: Required if dust cannot be controlled at the source (e.g., outside a fume hood) or if irritation is experienced. Use a respirator with a particulate filter conforming to EN 143[3][5].
Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

PPE_Workflow Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over sleeves) Don3->Don4 Wash1 Wash Hands Thoroughly Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat / Gown (Inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: The correct sequence for donning and doffing PPE.

Safe Handling and Operational Workflow

Adherence to standard operating procedures minimizes risk during routine laboratory tasks.

Step-by-Step Handling Guide:

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure to contain any potential spills.

  • Weighing : Conduct all weighing of the solid compound on a tared weigh paper or in a container within the fume hood to contain dust.

  • Transfers : Use a spatula for solid transfers. Avoid any actions that could generate dust clouds. If preparing a solution, add the solid slowly to the solvent.

  • Post-Handling : After handling, decontaminate the spatula and the work surface.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and exiting the laboratory[1][10].

Spill, Exposure, and Waste Disposal Plan

Accidents can happen. A clear, actionable plan is essential for safety.

Emergency Exposure Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact : Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of water for at least 15 minutes. Get medical aid[1][2].

  • Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid[1].

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention[1].

Spill Cleanup

For a small spill, follow these steps while wearing full PPE:

  • Alert personnel in the immediate area.

  • Gently cover the spill with an absorbent material to avoid raising dust.

  • Carefully sweep up the material and place it into a suitable, labeled container for disposal[2].

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

Waste Disposal Protocol

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification[1].

Waste_Disposal Start Waste Generated Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Segregate Segregate into Correct Waste Stream Identify->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Label Label Container with: 'Hazardous Waste', Full Chemical Name, Date Solid->Label Liquid->Label Store Store in a Designated Satellite Accumulation Area Label->Store Pickup Request Pickup by Environmental Health & Safety Store->Pickup End Proper Disposal Pickup->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Methyl-1H-pyrazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.